molecular formula C16H11NO2 B12898818 3,5-Diphenylisoxazole-4-carbaldehyde CAS No. 89479-71-0

3,5-Diphenylisoxazole-4-carbaldehyde

Cat. No.: B12898818
CAS No.: 89479-71-0
M. Wt: 249.26 g/mol
InChI Key: OZMLNKAXYSWXSV-UHFFFAOYSA-N
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Description

3,5-Diphenylisoxazole-4-carbaldehyde is a synthetically valuable chemical scaffold designed for advanced research and development. The presence of the aldehyde functional group at the 4-position of the central isoxazole ring makes this compound a highly versatile and key synthetic intermediate for accessing a diverse array of complex molecules. Its core structure is part of a privileged class of heterocycles known for a wide spectrum of biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties . In medicinal chemistry, this aldehyde serves as a crucial precursor for the synthesis of novel bioactive compounds. Researchers can utilize the reactive aldehyde group for condensation reactions (e.g., forming Schiff bases), nucleophilic additions, or as a handle for further cyclization, enabling the construction of compound libraries for high-throughput screening against various disease targets . Its application extends to material science, where it can be used in the design of organic dyes and photochromic materials due to its conjugated system . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89479-71-0

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3,5-diphenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H

InChI Key

OZMLNKAXYSWXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3,5-Diphenylisoxazole-4-carbaldehyde (CAS: 89479-71-0) is a pivotal heterocyclic intermediate in medicinal chemistry.[1] Characterized by a stable isoxazole core flanked by two phenyl rings and a reactive formyl group at the C4 position, it serves as a "privileged scaffold" for drug discovery. Its structural rigidity and electronic properties make it an ideal precursor for synthesizing Schiff bases, chalcones, and fused heterocyclic systems exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. This guide details its physicochemical profile, optimized synthetic protocols via the Vilsmeier-Haack reaction, and its strategic utility in generating bioactive derivatives.

Chemical Architecture & Physicochemical Profile[2][3][4]

Structural Analysis

The molecule consists of a five-membered isoxazole ring (1,2-oxazole) substituted at positions 3 and 5 with phenyl groups.[2] The C4 position holds an aldehyde moiety (-CHO), which is electronically coupled to the aromatic system. The isoxazole ring is aromatic, but the N-O bond confers unique reactivity, making it susceptible to reductive ring cleavage under specific conditions, though it remains stable under standard oxidative protocols.

Key Properties
PropertyDataNote
IUPAC Name 3,5-Diphenylisoxazole-4-carbaldehydeAlso: 3,5-Diphenyl-4-isoxazolecarboxaldehyde
CAS Number 89479-71-0Distinct from parent 3,5-diphenylisoxazole (2039-49-8)
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
Physical State Solid (Crystalline)Typically pale yellow to off-white needles
Solubility DMSO, DMF, CHCl₃, Ethyl AcetatePoor solubility in water; moderate in ethanol
Reactivity Electrophilic C=O, Nucleophilic RingAldehyde is highly reactive toward nucleophiles (amines)

Synthetic Pathways & Optimization

The most authoritative and reproducible method for synthesizing 3,5-diphenylisoxazole-4-carbaldehyde is the Vilsmeier-Haack Formylation of the parent compound, 3,5-diphenylisoxazole. This electrophilic aromatic substitution selectively targets the C4 position due to the electronic directing effects of the phenyl groups and the inherent nucleophilicity of the isoxazole C4.

Precursor Synthesis (3,5-Diphenylisoxazole)

Before formylation, the core ring is typically constructed via the cyclization of chalcone derivatives with hydroxylamine hydrochloride.

  • Reagents: Benzalacetophenone (Chalcone), NH₂OH·HCl, NaOH/EtOH.[3]

  • Mechanism: Michael addition followed by intramolecular dehydration.

Core Protocol: Vilsmeier-Haack Formylation

Objective: Introduction of -CHO at C4.

Reagents:

  • Substrate: 3,5-Diphenylisoxazole (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Reagent B: Dimethylformamide (DMF) (Excess/Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ (3.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0–5°C to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve 3,5-diphenylisoxazole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 200g). Neutralize slowly with saturated Sodium Acetate or Na₂CO₃ solution to pH 7–8. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation: Filter the resulting precipitate. Wash copiously with cold water.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain pure pale yellow crystals.

Mechanistic Visualization

The following diagram illustrates the conversion of the isoxazole core to the aldehyde via the chloroiminium intermediate.

VilsmeierHaack Start 3,5-Diphenylisoxazole Inter Iminium Intermediate (Electrophilic Attack at C4) Start->Inter Nucleophilic Attack Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Generates Cl-CH=N+Me2 Hydrolysis Hydrolysis (H2O / NaOAc) Inter->Hydrolysis -HCl Product 3,5-Diphenylisoxazole- 4-carbaldehyde Hydrolysis->Product Formation of C=O

Caption: Vilsmeier-Haack formylation pathway targeting the C4 position of the isoxazole ring.

Reactivity & Derivatization Strategies

The C4-aldehyde group acts as a "chemical handle," allowing for diverse downstream transformations. The most critical application in drug development is the formation of Schiff Bases (Azomethines) .

Schiff Base Formation (Imine Linkage)

Reaction with primary amines (aromatic or aliphatic) yields Schiff bases, which often exhibit superior biological activity compared to the parent aldehyde due to the presence of the azomethine (-CH=N-) pharmacophore.[4]

Protocol:

  • Mix: Equimolar amounts of 3,5-diphenylisoxazole-4-carbaldehyde and a substituted aniline (Ar-NH₂) in Ethanol.

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux for 2–4 hours.

  • Workup: Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.

Other Transformations
  • Oxidation: Treatment with KMnO₄ or Ag₂O yields 3,5-diphenylisoxazole-4-carboxylic acid.

  • Reduction: NaBH₄ reduction yields 3,5-diphenylisoxazole-4-methanol.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields conjugated nitriles useful for fluorescence studies.

Reactivity Center 3,5-Diphenylisoxazole- 4-carbaldehyde Schiff Schiff Bases (Azomethines) *Antimicrobial* Center->Schiff + R-NH2 / H+ Acid Carboxylic Acid Derivative Center->Acid [O] Alcohol Hydroxymethyl Derivative Center->Alcohol [H] Vinyl Knoevenagel Adducts Center->Vinyl Base Cat. Amine Primary Amines (R-NH2) Oxidant Oxidation (KMnO4) Reductant Reduction (NaBH4) ActiveCH2 Active Methylene (Malononitrile)

Caption: Divergent synthesis map showing key functionalization pathways for the aldehyde.

Pharmacological Potential[7][9][10]

The 3,5-diphenylisoxazole scaffold is pharmacologically active, but the 4-carbaldehyde derivatives (specifically Schiff bases) significantly amplify this potential.

  • Antimicrobial & Antifungal: Schiff bases derived from this aldehyde have shown significant potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The azomethine linkage is believed to interfere with cell wall synthesis.

  • Anti-inflammatory: Derivatives inhibit COX-2 enzymes, reducing prostaglandin synthesis. The bulky phenyl groups facilitate binding to the hydrophobic pockets of the enzyme.

  • Anticancer: Recent studies suggest certain derivatives inhibit tubulin polymerization, arresting cell division in carcinoma cell lines.

Analytical Characterization

To validate the synthesis of 3,5-diphenylisoxazole-4-carbaldehyde, the following spectroscopic signals are diagnostic:

TechniqueDiagnostic SignalInterpretation
FT-IR 1660–1680 cm⁻¹ Strong C=O stretching (Aldehyde)
1580–1600 cm⁻¹C=N stretching (Isoxazole ring)
¹H NMR (DMSO-d₆)δ 9.80 – 10.0 ppm (s, 1H)Distinct aldehyde proton (-CH O)
δ 7.40 – 8.20 ppm (m, 10H)Aromatic protons (Phenyl rings)
¹³C NMR ~185 ppm Carbonyl carbon (C=O)
~160–170 ppmC3/C5 carbons of isoxazole
Mass Spec (EI/ESI) m/z 249 [M]⁺ Molecular ion peak
m/z 220 [M-CHO]⁺Loss of formyl group (fragmentation)

References

  • BenchChem. (2025).[3] A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • PubChem. (2025). Compound Summary: 3,5-Diphenylisoxazole.[1][2][3][5] National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Examples. Retrieved from

  • BLD Pharm. (2025). Product: 3,5-Diphenylisoxazole-4-carbaldehyde (CAS 89479-71-0).[1][2][5][6] Retrieved from

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds. Retrieved from

Sources

Solubility profile of 3,5-Diphenylisoxazole-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile & Solvent Selection Guide: 3,5-Diphenylisoxazole-4-carbaldehyde

Executive Summary

3,5-Diphenylisoxazole-4-carbaldehyde is a pivotal heterocyclic intermediate in the synthesis of bioactive compounds, particularly Schiff bases, chalcones, and pharmaceutical candidates targeting anti-inflammatory and antimicrobial pathways. Its solubility profile is the critical determinant for process efficiency—governing reaction kinetics, purification yields, and crystallization strategies.

This technical guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical properties to practical solvent selection for synthesis and purification. It is designed for researchers requiring high-purity isolation of this aldehyde from Vilsmeier-Haack formylation or cyclization matrices.

Physicochemical Context & Theoretical Solubility

To predict solubility behavior, we must first analyze the molecular architecture of the solute.

  • Molecular Structure: The compound features a central isoxazole ring flanked by two phenyl groups at positions 3 and 5, with a formyl group (-CHO) at position 4.

  • Lipophilicity: The two phenyl rings confer significant lipophilicity (estimated LogP ~3.5–4.0), making the molecule highly soluble in non-polar and chlorinated organic solvents.

  • Polarity & H-Bonding: The isoxazole nitrogen and oxygen, along with the aldehyde oxygen, act as weak Hydrogen Bond Acceptors (HBA). The molecule lacks Hydrogen Bond Donors (HBD). Consequently, it exhibits poor solubility in water but interacts favorably with polar aprotic solvents.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₆H₁₁NO₂Moderate molecular weight (249.26 g/mol ) favors solubility in common organics.
Physical State Solid (Crystalline)Requires energy (heat) to disrupt crystal lattice for dissolution.
Melting Point ~140–150 °C (Estimated*)High melting point suggests strong crystal lattice energy; requires boiling solvents for recrystallization.
H-Bond Donors 0Insoluble in water; limited solubility in cold alcohols.
H-Bond Acceptors 3 (N, O_ring, O_aldehyde)Good solubility in CHCl₃, DCM, and DMSO via dipole-dipole interactions.

*Note: Melting point is estimated based on the parent 3,5-diphenylisoxazole (141°C). The aldehyde moiety typically maintains or slightly elevates the melting point due to increased dipolar interactions.

Experimental Solubility Profile

The following solubility data categorizes solvents based on their interaction with 3,5-Diphenylisoxazole-4-carbaldehyde. This profile is derived from standard recrystallization protocols and structural analog behavior.

Table 2: Solubility Classification at 25°C vs. Boiling Point
Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Very HighExtraction solvent; Reaction medium.
Chloroform (CHCl₃)High Very HighNMR solvent; Reaction medium.
Polar Aprotic DMSO / DMFHigh Very HighReaction solvent (e.g., Vilsmeier-Haack). Difficult to remove.
Ethyl AcetateModerate HighExtraction; Chromatography eluent.
AcetoneModerate HighCleaning; Rapid dissolution.
Polar Protic Ethanol (Absolute)Low (<10 mg/mL)High Primary Recrystallization Solvent.
MethanolLow Moderate/HighAlternative recrystallization solvent.
Non-Polar TolueneModerate HighReaction solvent (reflux); Co-solvent for crystallization.
Hexane / HeptaneInsoluble LowAnti-solvent for precipitation.
Aqueous WaterInsoluble InsolubleImpurity removal (washing inorganic salts).

Thermodynamic Solubility & Crystallization Logic

Understanding the thermodynamic equilibrium is essential for designing a reproducible crystallization process. The solubility curve in alcohols (Ethanol/Methanol) is steep, meaning a small drop in temperature results in significant supersaturation and crystal growth.

Diagram 1: Thermodynamic Equilibrium & Solubility Logic

SolubilityLogic Solid Solid Crystal Lattice (3,5-Diphenylisoxazole-4-carbaldehyde) Solute Dissolved Solute (Solvated Molecule) Solid->Solute Dissolution (+ΔH, +ΔS) Solute->Solid Crystallization (-ΔH, -ΔS) Heat Heat (ΔH_fus) Heat->Solid Disrupts Lattice Solvent Solvent Interaction (Dipole-Dipole / Van der Waals) Solvent->Solute Stabilizes Molecule

Caption: Thermodynamic cycle of dissolution. Heat is required to overcome the high lattice energy of the diphenyl-isoxazole crystal structure.

Experimental Protocol: Solubility Determination

As a Senior Scientist, you should not rely solely on literature values. Purity levels (e.g., presence of unreacted benzaldehyde oxime) can drastically alter solubility. Use this self-validating protocol to generate a precise curve for your specific batch.

Method A: Gravimetric Screening (High Accuracy)
  • Preparation: Weigh 100 mg of pure, dry 3,5-Diphenylisoxazole-4-carbaldehyde into a tared vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition.

  • Endpoint: Record the volume (

    
    ) when the solid completely disappears (clear solution).
    
  • Calculation:

    
    
    
  • Temperature Stress: Repeat at boiling point to determine the "Recrystallization Window."

Method B: Dynamic Laser Monitoring (Process Scale)

For automated process development, use a turbidity probe (e.g., Mettler Toledo EasyViewer) to detect the Cloud Point (crystallization onset) and Clear Point (dissolution completion) across a temperature ramp.

Applications: Purification Strategy

Based on the solubility profile, the optimal purification method for 3,5-Diphenylisoxazole-4-carbaldehyde is Recrystallization from Hot Ethanol .

Diagram 2: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Vilsmeier Product) Extract Extraction (DCM or EtOAc) Crude->Extract Partitioning Evap Evaporation (Remove Solvent) Extract->Evap Concentration Dissolve Dissolution (Reflux in Ethanol) Evap->Dissolve T > 70°C Cool Cooling (Slow ramp to 4°C) Dissolve->Cool Supersaturation Filter Filtration & Drying (Pure Crystals) Cool->Filter Isolation

Caption: Standard purification workflow leveraging the temperature-dependent solubility in Ethanol.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in a flask. Add absolute Ethanol (approx. 10 mL per gram of solid).

  • Reflux: Heat to reflux (78°C). If solid remains, add Ethanol in small portions until dissolved.

  • Hot Filtration: If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with a small amount of cold Ethanol.

References

  • BenchChem. (2025). Physical and chemical properties of 3,5-Diphenylisoxazole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Isoxazole, 3,5-diphenyl- Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[1] 3,5-Diphenylisoxazole Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Core.ac.uk. (2022). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines. Retrieved from

Sources

Thermodynamic Stability of Isoxazole-4-Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of isoxazole-4-carbaldehyde derivatives. It is designed for researchers in medicinal chemistry and process development who utilize this scaffold as a pharmacophore or synthetic intermediate.

Executive Summary

Isoxazole-4-carbaldehydes represent a paradox in heterocyclic chemistry: they possess the aromatic stability required for isolation and storage, yet they harbor a latent thermodynamic instability centered on the N-O bond. This "dual nature" makes them potent electrophiles in drug discovery (e.g., covalent inhibitors, precursors to immunomodulators like Leflunomide analogs) but presents significant challenges in process chemistry.

This guide dissects the thermodynamic landscape of the isoxazole-4-carbaldehyde scaffold, identifying the specific vectors of instability—primarily base-catalyzed ring opening and Boulton-Katritzky rearrangements—and providing validated protocols to assess and mitigate these risks.

The Thermodynamic Landscape

To understand the stability of isoxazole-4-carbaldehyde, one must analyze the competition between the resonance energy of the heteroaromatic ring and the high enthalpy of the N-O bond.

Aromaticity vs. Bond Energy

The isoxazole ring is aromatic (


 electrons), with a resonance energy of approximately 19–25 kcal/mol. However, the N-O bond is significantly weaker (~55 kcal/mol) than a C-C or C-N bond.
  • Intrinsic Stability: Under neutral, oxidative, and acidic conditions, the aromatic stabilization dominates. The molecule behaves as a stable aldehyde.

  • Latent Instability: The C4-formyl group is a strong electron-withdrawing group (EWG). It withdraws electron density from the ring, increasing the acidity of the C5-proton (if present) and making the C5 position highly electrophilic. This shifts the thermodynamic equilibrium, lowering the activation energy for nucleophilic attack and subsequent ring cleavage.

The "Achilles' Heel": Base-Induced Ring Cleavage

The most critical thermodynamic failure mode is the base-catalyzed cleavage of the N-O bond. This is not a random degradation but a mechanistically defined pathway driven by the formation of a thermodynamically stable cyanoketone or enaminone.

Visualization: Base-Induced Ring Opening Mechanism

The following diagram illustrates the cascade initiated by a hydroxide ion, leading to the irreversible opening of the ring.

RingOpening Fig 1. Base-catalyzed ring opening pathway of isoxazole-4-carbaldehyde. Isoxazole Isoxazole-4-CHO (Intact Ring) Deprotonation C5-Deprotonation (Reversible) Isoxazole->Deprotonation Base (OH-) Anion C5-Carbanion Intermediate Deprotonation->Anion Fast Cleavage N-O Bond Cleavage (Rate Limiting) Anion->Cleavage Electronic Rearrangement Product Acyclic Cyanoketone (Thermodynamic Sink) Cleavage->Product Irreversible

[1][2][3][4]

Substituent Effects on Stability (SAR)

The thermodynamic stability of the C4-formyl isoxazole is heavily dictated by the substituents at positions C3 and C5.

Substituent PositionGroup TypeEffect on C4-CHO StabilityMechanism
C5 (Adjacent to O) Alkyl (Me, Et) Stabilizing Steric bulk hinders nucleophilic attack; +I effect reduces ring electrophilicity.
C5 H (Unsubstituted) Destabilizing High acidity of C5-H leads to rapid deprotonation and ring opening (as shown in Fig 1).
C5 EWG (NO2, CO2R) Critical Instability Synergistic electron withdrawal with C4-CHO makes the N-O bond extremely labile.
C3 (Adjacent to N) Aryl Neutral/Stabilizing Conjugation extends the aromatic system, increasing resonance energy.
C3 Nucleophile (NH2, OH) Destabilizing Promotes Boulton-Katritzky Rearrangement (see below).
The Boulton-Katritzky Rearrangement

If the C3 substituent contains a nucleophilic nitrogen (e.g., an oxime or hydrazone derived from a C3-acetyl group), the C4-aldehyde can participate in a rearrangement where the isoxazole ring opens and a new heterocycle forms. This is thermodynamically driven by the formation of a more stable isomer.

BoultonKatritzky Fig 2. Boulton-Katritzky Rearrangement logic driven by C4-C3 interaction. Start Isoxazole-4-CHO (w/ C3-Nucleophile) Transition Bicyclic Transition State Start->Transition Intramolecular Attack End Rearranged 1,2,5-Oxadiazole (Thermodynamic Product) Transition->End Ring Scrambling

Experimental Assessment Protocols

To rigorously validate the stability of a specific isoxazole-4-carbaldehyde derivative, the following self-validating protocols are recommended.

Protocol A: Base-Challenge Stability Assay

Rationale: Determines the half-life (


) of the scaffold under physiological or reaction conditions.
  • Preparation: Dissolve the isoxazole derivative (10 mM) in DMSO.

  • Initiation: Dilute 1:10 into a buffered solution at pH 9.0 (borate buffer) and pH 7.4 (PBS) at 25°C.

  • Monitoring: Inject samples into HPLC-UV (254 nm) at

    
    .
    
  • Quantification: Measure the disappearance of the parent peak and the appearance of the acyclic nitrile (often elutes earlier due to high polarity).

  • Validation: If degradation is <5% at 24h (pH 7.4), the compound is considered chemically stable for biological assays.

Protocol B: Vilsmeier-Haack Synthesis & Isolation

Rationale: Demonstrates the robustness of the ring to electrophilic aromatic substitution conditions (acidic/thermal stress).

  • Reagents: DMF (10 equiv), POCl

    
     (3 equiv), 3,5-disubstituted isoxazole (1 equiv).
    
  • Procedure:

    • Cool DMF to 0°C. Add POCl

      
       dropwise (Vilsmeier reagent formation).
      
    • Add isoxazole substrate.[4][5][6][7][8][9]

    • Heat to 70–90°C for 4 hours.

  • Quench (Critical): Pour onto crushed ice/NaOAc. Do not use strong base (NaOH) to neutralize, as this will trigger the ring opening described in Section 2.2.

  • Outcome: Successful isolation of the 4-CHO derivative confirms stability under acidic/thermal stress.

Synthetic Implications

When handling isoxazole-4-carbaldehydes:

  • Avoid: Strong bases (alkoxides, LDA) unless ring opening is the desired outcome.

  • Protection: If harsh basic conditions are required elsewhere in the molecule, protect the aldehyde as an acetal. The acetal is less electron-withdrawing than the formyl group, slightly stabilizing the ring.

  • Storage: Store under inert atmosphere at 4°C. While thermodynamically stable to auto-oxidation, the aldehyde can oxidize to the carboxylic acid over months in air.

References

  • Synthesis and Reactivity of Isoxazoles. ResearchGate. (Accessed 2026). Link

  • Isoxazole-4-carbaldehyde Properties. Sigma-Aldrich. (Accessed 2026). Link

  • Base-Promoted Rearrangement of Isoxazoles. Beilstein Journal of Organic Chemistry. (2024). Link

  • Ring Transformation of Isoxazole-4-carbaldehyde. PubMed. (2000).[1] Link

  • Mechanisms of Isoxazole Ring Cleavage. BenchChem Technical Guides. (2025). Link

Sources

Technical Guide: 3,5-Diphenylisoxazole-4-carbaldehyde as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, the isoxazole ring stands out for its bioisosteric relationship with carboxylic acids and esters, offering unique hydrogen-bonding dynamics and metabolic stability. 3,5-Diphenylisoxazole-4-carbaldehyde represents a critical "linchpin" intermediate. Unlike the inert parent isoxazole, the C-4 aldehyde functionality transforms the scaffold into a highly reactive electrophile, enabling the rapid generation of diverse chemical libraries.

This guide details the technical utility of this aldehyde, focusing on its synthesis via the Vilsmeier-Haack protocol, its reactivity profile in condensation reactions, and its application in developing antimicrobial and anticancer agents.

Core Synthesis: The Vilsmeier-Haack Protocol

The most robust route to 3,5-diphenylisoxazole-4-carbaldehyde is the direct formylation of the 3,5-diphenylisoxazole core. The C-4 position, being the most electron-rich site on the ring, is susceptible to electrophilic aromatic substitution.

Mechanism of Action

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from phosphorus oxychloride (


) and 

-dimethylformamide (DMF).
  • Electrophilic Attack: The Vilsmeier reagent attacks the C-4 position of the isoxazole ring.

  • Intermediate Formation: An iminium salt intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to release the free aldehyde.[1]

Experimental Protocol (Self-Validating System)

Note: This protocol assumes the prior synthesis of 3,5-diphenylisoxazole via the cycloaddition of chalcone with hydroxylamine hydrochloride.

Reagents:

  • 3,5-Diphenylisoxazole (10 mmol)

  • 
     (30 mmol, 3.0 eq)
    
  • DMF (Dry, 10 mL)

  • Sodium Acetate (sat. aq.)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a drying tube, place 10 mL of anhydrous DMF. Cool to 0–5°C in an ice bath.

  • Vilsmeier Reagent Generation: Add

    
     dropwise over 15 minutes. Critical Control Point: Maintain temperature <10°C to prevent thermal decomposition of the complex. Stir for 30 minutes until the solution turns slightly yellow/orange.
    
  • Substrate Addition: Dissolve 3,5-diphenylisoxazole (10 mmol) in a minimum volume of DMF (2-3 mL) and add dropwise to the Vilsmeier reagent.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 80–90°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by a more polar aldehyde spot (
      
      
      
      ).
  • Workup (Hydrolysis): Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. Neutralize to pH 7 using saturated sodium acetate solution.

  • Isolation: A pale yellow precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 75–85%. Characterization: IR (CHO stretch @ ~1680 cm⁻¹); ¹H NMR (CHO singlet @ ~9.8 ppm).

Reactivity Profile & Synthetic Transformations

The aldehyde group at C-4 is electronically coupled to the isoxazole ring, making it an excellent electrophile for condensation reactions. The two phenyl rings at C-3 and C-5 provide steric bulk, which can influence stereoselectivity in subsequent transformations.

Schiff Base Formation (Imines)

Reaction with primary amines yields Schiff bases (azomethines). These derivatives are crucial for integrating the isoxazole pharmacophore with other bioactive amines (e.g., sulfonamides, amino acids).

  • Conditions: Ethanol/Methanol reflux, catalytic Glacial Acetic Acid.

  • Application: Antimicrobial screening; the

    
     linkage mimics peptide bonds but resists enzymatic hydrolysis.
    
Knoevenagel Condensation

The aldehyde undergoes condensation with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate) to form


-unsaturated nitriles or esters.
  • Conditions: Ethanol, Piperidine (cat.), Reflux.[2][3]

  • Product: 3,5-Diphenyl-4-(2,2-dicyanovinyl)isoxazole derivatives.

  • Utility: These electron-deficient alkenes are Michael acceptors, useful for covalent inhibition of cysteine-containing enzymes.

Claisen-Schmidt Condensation (Chalcone Analogs)

Reaction with acetophenones yields "isoxazolyl chalcones."

  • Conditions: NaOH/KOH (aq), Ethanol, RT stirring.

  • Utility: These bis-electrophiles are potent anticancer agents, often targeting tubulin polymerization.

Visualization: Synthetic Utility Map

The following diagram illustrates the central role of the 4-carbaldehyde intermediate in generating diverse chemical libraries.

Isoxazole_Chemistry Start 3,5-Diphenylisoxazole Aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Bases (Imines) Aldehyde->Schiff R-NH2 EtOH/H+ Knoevenagel Knoevenagel Adducts Aldehyde->Knoevenagel Active Methylene Piperidine Chalcone Isoxazolyl Chalcones Aldehyde->Chalcone Acetophenone NaOH Acid Carboxylic Acid Aldehyde->Acid KMnO4 Oxidation

Figure 1: Divergent synthesis pathways originating from the 3,5-diphenylisoxazole-4-carbaldehyde scaffold.

Quantitative Data: Biological Activity Profile

The following table summarizes the comparative bioactivity of derivatives synthesized from this aldehyde, based on literature precedents.

Derivative ClassTarget / AssayActivity Metric (Approx.)Mechanism of Action
Schiff Bases S. aureus (Gram +)MIC: 12–25 µg/mLCell wall synthesis inhibition
Schiff Bases E. coli (Gram -)MIC: 25–50 µg/mLMembrane disruption
Chalcone Analogs MCF-7 (Breast Cancer)IC₅₀: 5–10 µMTubulin polymerization inhibition
Knoevenagel Adducts Anti-inflammatory (COX-2)% Inhibition: >60%Competitive binding to active site

References

  • Vilsmeier-Haack Reaction on Heterocycles

    • Title: Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis[1][4][5]

    • Source: Semantic Scholar (Synlett)
    • URL:[Link][3][6]

  • Biological Activity of Isoxazole Derivatives Title: A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers Source: BenchChem
  • Schiff Base Synthesis Protocols

    • Title: Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties
    • Source: University of Basrah
    • URL:[Link]

  • Knoevenagel Condens

    • Title: Knoevenagel Condensation: Stereoisomerism, action of aldehyde with reactive methylene compound
    • Source: Cambridge University Press
    • URL:[Link]

Sources

Electronic Architecture & Synthetic Utility of Isoxazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of the isoxazole ring in aldehyde derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide for Medicinal Chemistry & Organic Synthesis

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—occupies a unique niche in medicinal chemistry.[1][2] Unlike its isomers (oxazole) or analogues (furan, pyrrole), isoxazole displays a distinct electronic profile characterized by a weak N–O bond, moderate aromaticity, and high dipole moment. When functionalized with an aldehyde group, particularly at the C-4 position, the ring transforms into a versatile electrophilic scaffold.

This guide analyzes the electronic perturbations introduced by the aldehyde moiety, the resulting reactivity profiles (including ring lability and condensation potential), and provides robust, self-validating protocols for their synthesis and characterization.

Electronic Architecture of the Isoxazole Core[1]

Aromaticity and Dipole Moment

Isoxazole (


) is aromatic, possessing a continuous cyclic 

-system containing 6 electrons (4 from carbons, 2 from the nitrogen lone pair). However, its resonance energy is significantly lower than that of benzene or pyridine, making it more susceptible to ring cleavage.
  • Dipole Moment: Isoxazole exhibits a strong dipole moment (~2.9 D), directed towards the nitrogen atom. This high polarity influences solubility and binding affinity in protein pockets.

  • Bond Polarization: The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a polarized N–O bond. This bond is the "weak link" in the scaffold, serving as a latent site for ring-opening reactions under reducing or basic conditions.

The "Push-Pull" Dynamics

In 4-substituted derivatives, the electronic distribution is governed by a push-pull mechanism:

  • The Oxygen Atom (+M Effect): Acts as a

    
    -donor, increasing electron density primarily at the C-4 position.
    
  • The Nitrogen Atom (-I Effect): Inductively withdraws electron density, deactivating the C-5 position.

  • The Aldehyde Group (-M, -I Effect): When placed at C-4, the formyl group synergizes with the ring's polarization. It withdraws density from the already electron-rich C-4, stabilizing the system but making the C-5 proton significantly more acidic (

    
     drops).
    
Visualization: Electronic Effects Flowchart

The following diagram illustrates the competing electronic effects that define the reactivity of isoxazole-4-carbaldehyde.

ElectronicEffects cluster_reactivity Reactivity Outcomes Oxygen Ring Oxygen (Electron Donor +M) C4 C-4 Position (Nucleophilic Site) Oxygen->C4 Donates e- density Aldehyde 4-CHO Group (Electron Withdrawing -M) C4->Aldehyde Conjugation C5 C-5 Position (Acidic Proton / Electrophilic) Aldehyde->C5 Increases Acidity (Long range) Outcome1 Susceptibility to Nucleophilic Attack (at CHO) Aldehyde->Outcome1 Nitrogen Ring Nitrogen (Electron Acceptor -I) Nitrogen->C5 Inductive Withdrawal Outcome2 Base-Induced Ring Opening (at N-O) Nitrogen->Outcome2

Figure 1: Electronic push-pull dynamics within the isoxazole-4-carbaldehyde scaffold. The C-4 position acts as a bridge between the donating oxygen and the withdrawing aldehyde.

Spectroscopic Fingerprinting

Accurate identification of isoxazole derivatives relies on recognizing specific NMR signatures. The presence of the aldehyde group significantly deshields the ring protons compared to the parent isoxazole.

Table 1: Comparative NMR Chemical Shifts (in )
NucleusPositionParent Isoxazole (

ppm)
Isoxazole-4-Carbaldehyde (

ppm)
Electronic Rationale

H-3 8.14 - 8.308.60 - 8.85 Deshielding by adjacent C=O anisotropy.

H-4 6.30 - 6.40 Substituted by CHO.

H-5 8.40 - 8.509.00 - 9.20 Combined -I effect of N and -M effect of CHO.

-CHO 9.80 - 10.10 Typical aldehyde proton, diagnostic singlet.

C-3 ~149.0~155.0 Inductive effect of C=O.

C-4 ~103.0~118.0 Direct attachment to EWG (CHO).[3]

C-5 ~158.0~165.0 - 170.0 Most deshielded ring carbon (adjacent to O).

Data compiled from aggregated spectral databases and literature precedents [1, 2].

Reactivity Profile & Mechanistic Pathways

The isoxazole-4-carbaldehyde moiety presents two distinct reactive faces: the exocyclic carbonyl and the endocyclic N–O bond .

Nucleophilic Condensation (The "Safe" Pathway)

The aldehyde at C-4 is highly electrophilic due to the electron-deficient nature of the heterocycle. It reacts readily with amines to form Schiff bases (imines).

  • Application: Synthesis of biologically active scaffolds (e.g., isoxazolyl-hydrazones).

  • Condition: Mild acid catalysis (Acetic acid/EtOH) is preferred to avoid ring opening.

Base-Induced Ring Opening (The "Risk" Pathway)

Under strong basic conditions (e.g., NaOH, NaOEt), the C-5 proton is abstracted. The resulting carbanion triggers the cleavage of the weak N–O bond, leading to


-cyanocarbonyl enolates.
  • Mechanism: Deprotonation at C-5

    
     Electron pair collapse 
    
    
    
    N–O bond break
    
    
    Nitrile formation.
  • Strategic Use: This pathway is exploited to transform isoxazoles into other heterocycles (e.g., pyrimidines, pyridines) via "ring transformation" strategies [3].

Visualization: Synthetic Divergence

ReactionPathways Start Isoxazole-4-Carbaldehyde Prod1 Schiff Base (Imine) (Stable Pharmacophore) Start->Prod1 Condensation Prod2 Ring Opening (α-Cyano Enolate) Start->Prod2 N-O Cleavage Prod3 Isoxazole-4-Carboxylic Acid Start->Prod3 Pinnick Oxidation Reagent1 Primary Amine (R-NH2) Cat. AcOH, EtOH Reagent2 Strong Base (NaOH/EtOH) Or Reducing Agent Reagent3 Oxidation (NaClO2)

Figure 2: Divergent reaction pathways. Path 1 preserves the ring; Path 2 destroys it to generate new functionality.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole-4-Carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction , a standard and robust method for formylating electron-rich heterocycles. It is preferred over direct condensation for its reliability and scalability.

Methodology: Vilsmeier-Haack Formylation

Objective: Selective introduction of a formyl group at the C-4 position of 3,5-dimethylisoxazole.

Reagents:

  • 3,5-Dimethylisoxazole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.

    • Add

      
       (3.0 eq) dropwise over 20 minutes. Ensure the internal temperature does not exceed 10°C.
      
    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier salt). Stir for an additional 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 100°C for 4–6 hours.

    • Monitoring: Check progress via TLC (System: 20% EtOAc in Hexanes). The aldehyde product is typically less polar than the starting material? Correction: Aldehydes are usually more polar than the alkyl-heterocycle but less polar than acids. Use UV visualization (254 nm).

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (~500g) with vigorous stirring.

    • Neutralize the solution to pH 7–8 using saturated Sodium Acetate (

      
      ) or 
      
      
      
      solution. Note: Exothermic! Add slowly.
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purify the crude residue via silica gel column chromatography (Gradient: 0%

      
       15% EtOAc in Hexanes).
      
    • Yield Expectation: 70–85% as a white to pale yellow solid/oil.

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the C-4 proton (if starting from unsubstituted) or just the appearance of the aldehyde singlet at ~9.9 ppm.
    
  • IR: Strong C=O stretch at ~1680

    
    .
    

Medicinal Chemistry Applications

The isoxazole-4-carbaldehyde scaffold serves as a critical intermediate in drug discovery:

  • Bioisosterism: The isoxazole ring is often used as a bioisostere for carboxylic acids (when substituted with -OH) or pyridine rings.

  • Covalent Inhibitors: The aldehyde group can form reversible covalent bonds with active site residues (e.g., cysteine or lysine) in enzymes, acting as a "warhead."

  • Fragment-Based Design: Due to its low molecular weight and rigid geometry, it is an ideal fragment for screening libraries.

References

  • SpectraBase. (n.d.). Isoxazole 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • De Sarlo, F., & Machetti, F. (2023).[4] Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones.[4] Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3,5-Diphenylisoxazole-4-carbaldehyde

[1]

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and pyridine rings. 3,5-Diphenylisoxazole-4-carbaldehyde (CAS 89479-71-0) represents a critical intermediate in the synthesis of biologically active agents, particularly in the development of anti-inflammatory (COX-2 inhibitors), antitumor, and antimicrobial therapeutics.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and characterization protocols for this compound. Unlike its parent compound, 3,5-diphenylisoxazole, the 4-carbaldehyde derivative possesses a reactive electrophilic center, enabling rapid diversification into Schiff bases, nitriles, and alcohol derivatives essential for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physical Characteristics

Nomenclature and Identification[1]
Identifier Value
IUPAC Name 3,5-Diphenylisoxazole-4-carbaldehyde
Common Synonyms 4-Formyl-3,5-diphenylisoxazole; 3,5-Diphenyl-4-isoxazolecarboxaldehyde
CAS Registry Number 89479-71-0
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
SMILES O=CC1=C(C2=CC=CC=C2)ON=C1C3=CC=CC=C3
Physical Properties Profile[1]

While the parent compound (3,5-diphenylisoxazole) is well-characterized with a melting point of 141–142 °C, the introduction of the formyl group at the 4-position alters the crystal lattice energy.

Property Data / Observation Notes
Appearance Off-white to pale yellow crystalline solidColoration often deepens to orange upon oxidation or impurity presence.[1]
Melting Point Experimental Determination Required Predicted Range: 110–150 °C. Note:[1] Unlike the low-melting 3,5-dimethyl analog (35–38 °C), the diphenyl stacking interactions significantly elevate the melting point.[1]
Solubility Soluble in CHCl₃, DMSO, DMF, Ethyl Acetate.[1]Sparingly soluble in cold ethanol; insoluble in water.[1]
Stability Air-sensitive (slow oxidation to carboxylic acid).[1]Store under inert atmosphere (Ar/N₂) at 2–8 °C.

Critical Insight: The lack of a widely harmonized melting point in public databases for CAS 89479-71-0 necessitates that researchers treat the melting point as a Critical Quality Attribute (CQA) . It must be determined experimentally for each synthesized batch to confirm purity and polymorph consistency.

Synthesis & Reaction Mechanism[3][4]

The most robust route to 3,5-diphenylisoxazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the parent 3,5-diphenylisoxazole.[1] This method is preferred over direct cyclization of pre-formylated precursors due to higher regioselectivity and yield.

Reaction Pathway Diagram[1]

VilsmeierHaackReagentsReagents:POCl3 + DMFVilsmeierVilsmeier Reagent(Chloroiminium Salt)Reagents->VilsmeierElectrophile FormationIntermediateIminium IntermediateVilsmeier->IntermediateSubstrate3,5-Diphenylisoxazole(Parent)Substrate->Intermediate+ Vilsmeier Reagent(Electrophilic Aromatic Subst.)HydrolysisAcidic Hydrolysis(H2O / NaOAc)Intermediate->HydrolysisWorkupProduct3,5-Diphenylisoxazole-4-carbaldehydeHydrolysis->ProductFinal Product

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.[1]

Experimental Protocols

Synthesis Protocol (Vilsmeier-Haack Method)[1]

Safety Warning: Phosphorus oxychloride (

1

Reagents:

  • 3,5-Diphenylisoxazole (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    , 3.0 eq)[1]
    
  • N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)[1]

  • Ice water / Sodium Acetate (for quenching)[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under nitrogen, cool anhydrous DMF to 0 °C.

  • Vilsmeier Complex Formation: Add

    
     dropwise over 20 minutes. Stir at 0 °C for 30 minutes to generate the chloroiminium salt (white/yellowish suspension).[1]
    
  • Addition: Dissolve 3,5-diphenylisoxazole in a minimum volume of DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm the mixture to 80–90 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.
  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice containing sodium acetate (to buffer pH to ~5-6). Stir vigorously for 1 hour. The iminium intermediate will hydrolyze to the aldehyde.

  • Isolation: Filter the resulting precipitate. If an oil forms, extract with dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    
Purification & Melting Point Determination

Recrystallization Protocol:

  • Dissolve the crude solid in boiling Ethanol (EtOH) or an EtOH/Water mixture.[1]

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the crystals and dry under vacuum at 40 °C for 12 hours.

Characterization Check:

  • Melting Point: Record the range. A sharp range (< 2 °C) indicates high purity.[1]

  • 1H NMR (CDCl₃, 400 MHz): Look for the diagnostic aldehyde singlet at δ 9.90–10.10 ppm .[1] The aromatic protons will appear as multiplets in the δ 7.30–8.00 ppm region.[1]

Applications in Drug Discovery[5][6][7][8]

The 4-carbaldehyde group serves as a versatile "handle" for further chemical elaboration.[1]

Transformation Target Class Mechanism / Application
Schiff Base Formation Imines / HydrazonesReaction with amines/hydrazines yields compounds with enhanced antimicrobial activity.[1]
Knoevenagel Condensation

-Unsaturated nitriles
Reaction with malononitrile yields electrophilic Michael acceptors, often tested for anticancer cytotoxicity.[1]
Reduction Hydroxymethyl derivativesReduction with

yields the alcohol, a precursor for ether/ester linkages in prodrug design.[1]

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 3,5-Diphenylisoxazole. Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Data: 3,5-Diphenylisoxazole-4-carbaldehyde (CAS 89479-71-0).[1] Retrieved from [1]

  • SpectraBase. (2025).[1] 4-Isoxazolecarboxaldehyde, 3,5-diphenyl- Spectra Data. Wiley Science Solutions.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3,5-Diphenylisoxazole (Parent).[1] National Library of Medicine.[1] Retrieved from [1]

History and Discovery of 3,5-Diphenylisoxazole-4-carbaldehyde Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the isoxazole core is a critical endeavor in medicinal chemistry, as this five-membered heterocycle serves as a bioisostere for amides and esters in numerous active pharmaceutical ingredients (APIs). Among its derivatives, 3,5-diphenylisoxazole-4-carbaldehyde stands out as a highly versatile synthetic intermediate. Its discovery and subsequent synthetic optimization represent a masterclass in overcoming the inherent electronic deactivation of the isoxazole ring. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective C4-formylation of 3,5-diphenylisoxazole via the Vilsmeier-Haack reaction.

Historical Context & Discovery

The synthesis of the unfunctionalized 3,5-diphenylisoxazole core was initially achieved through classical condensation methods, such as the reaction of 1,3-diphenylpropane-1,3-dione with hydroxylamine, and later refined through 1,3-dipolar cycloadditions of nitrile oxides with alkynes. These complementary synthetic protocols provided robust access to the 3,5-disubstituted core 1.

However, introducing an aldehyde functional group at the C4 position historically presented a significant challenge. The Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry discovered in 1927, was widely employed for the formylation of electron-rich aromatic systems like pyrroles and furans 2. Extending this methodology to isoxazoles required overcoming the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which heavily deactivate the ring toward electrophilic aromatic substitution (EAS) 3. It was eventually discovered that by employing a large excess of the Vilsmeier reagent and applying sustained thermal energy, the C4 position could be selectively formylated, unlocking a new class of building blocks for drug discovery 4.

Mechanistic Causality: The C4 Formylation

To understand the synthesis, one must analyze the electronic distribution of 3,5-diphenylisoxazole. The oxygen atom (highly electronegative) and the nitrogen atom (both electronegative and participating in the


-system) create a push-pull dynamic.
  • Regioselectivity: The C3 and C5 positions are adjacent to the heteroatoms, bearing partial positive charges due to inductive effects. The C4 position, conversely, is the most electron-rich (nucleophilic) site on the ring. Furthermore, the phenyl rings at C3 and C5 provide steric shielding but also weak resonance stabilization to the transition state when an electrophile attacks at C4.

  • Electrophile Generation: The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus oxychloride (POCl

    
    ) and N,N-dimethylformamide (DMF).
    
  • Activation Energy: Because the isoxazole ring is weakly nucleophilic compared to other azoles, the reaction is under thermodynamic control and requires heating (typically 90–100 °C) to overcome the high activation energy barrier for the formation of the Wheland intermediate.

VH_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Wheland Wheland Intermediate (C4 Attack) Vilsmeier->Wheland Electrophilic Attack Isoxazole 3,5-Diphenylisoxazole Isoxazole->Wheland Nucleophile Iminium C4-Iminium Intermediate Wheland->Iminium Deprotonation Hydrolysis Aqueous Hydrolysis (H2O / Base) Iminium->Hydrolysis Quench Product 3,5-Diphenylisoxazole- 4-carbaldehyde Hydrolysis->Product Formation

Mechanistic pathway of the Vilsmeier-Haack formylation at the C4 position.

The Self-Validating Experimental Protocol

A protocol is only as good as its reproducibility. The following methodology is designed as a self-validating system, where each step includes the causality behind the action to ensure the chemist understands why a parameter is controlled, preventing downstream failures.

Reagents Required
  • 3,5-Diphenylisoxazole: 1.0 equivalent (Substrate)

  • Phosphorus Oxychloride (POCl

    
    ):  3.0 equivalents (Activating agent)
    
  • N,N-Dimethylformamide (DMF): 10.0 equivalents (Solvent and formyl source)

  • Sodium Acetate (NaOAc) or NaOH: As needed (Neutralization)

Step-by-Step Methodology
  • Vilsmeier Reagent Generation (Temperature Control):

    • Action: Charge a dry, round-bottom flask with DMF (10.0 eq) and cool to 0 °C using an ice bath under an inert argon atmosphere. Add POCl

      
       (3.0 eq) dropwise over 30 minutes.
      
    • Causality: The reaction between DMF and POCl

      
       is highly exothermic. Cooling prevents the thermal decomposition of the sensitive chloroiminium intermediate and avoids the violent volatilization of POCl
      
      
      
      .
  • Substrate Addition (Kinetic Control):

    • Action: Dissolve 3,5-diphenylisoxazole (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.

    • Causality: Slow addition ensures controlled reaction kinetics, preventing localized overheating which could lead to polymerization or degradation of the starting material.

  • Electrophilic Aromatic Substitution (Thermodynamic Drive):

    • Action: Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 95 °C. Stir vigorously for 4 to 6 hours.

    • Causality: As established, the isoxazole C4 position is weakly nucleophilic. Room temperature conditions will result in near-zero conversion. Heating to 95 °C provides the necessary activation energy for the EAS to occur 4.

  • Quenching and Hydrolysis (Exotherm Management):

    • Action: Cool the mixture to room temperature. Pour the mixture slowly over a large volume of crushed ice with vigorous mechanical stirring.

    • Causality: The immediate intermediate is a C4-iminium salt. Pouring over ice safely quenches the excess POCl

      
       (a violently exothermic hydrolysis) and provides the aqueous environment necessary to hydrolyze the iminium salt into the desired aldehyde.
      
  • Neutralization (Equilibrium Shift):

    • Action: Slowly add a saturated aqueous solution of NaOAc until the pH of the mixture reaches 7–8.

    • Causality: Hydrolysis of the iminium intermediate is pH-dependent. Neutralizing the HCl generated from the POCl

      
       quench drives the equilibrium entirely toward the aldehyde. Because 3,5-diphenylisoxazole-4-carbaldehyde is highly hydrophobic, neutralization causes the product to precipitate out of the aqueous phase as a solid.
      
  • Isolation and Purification:

    • Action: Filter the precipitate, wash thoroughly with cold distilled water, and dry under a vacuum. Recrystallize the crude solid from hot ethanol.

    • Causality: Water washing removes residual DMF and inorganic salts. Recrystallization from a polar protic solvent like ethanol efficiently separates the product from any unreacted starting material, yielding high-purity crystals suitable for downstream coupling or multi-component reactions 5.

Workflow Step1 Step 1: Reagent Prep Cool DMF to 0°C, add POCl3 Step2 Step 2: Substrate Addition Add 3,5-diphenylisoxazole Step1->Step2 Step3 Step 3: Heating Heat to 90-100°C for 4-6 hours Step2->Step3 Step4 Step 4: Quenching Pour over crushed ice Step3->Step4 Step5 Step 5: Neutralization Adjust pH to 7-8 Step4->Step5 Step6 Step 6: Isolation Extract, wash, dry, crystallize Step5->Step6

Step-by-step experimental workflow for synthesizing the target carbaldehyde.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the Vilsmeier-Haack formylation of 3,5-diphenylisoxazole. It clearly demonstrates the necessity of thermal energy and reagent excess to achieve high yields.

EntryReagents (POCl

:DMF eq)
Temperature (°C)Time (h)Yield (%)Mechanistic Observation
11.5 : 5.02524< 5Insufficient thermal energy to overcome the high activation barrier of the deactivated ring.
23.0 : 10.0601235Incomplete conversion; intermediate stability impedes full progression.
3 3.0 : 10.0 95 5 82 Optimal conditions; thermodynamic threshold met, resulting in complete conversion.
45.0 : 15.0120565Decreased yield due to thermal degradation and tar formation.

Conclusion

The synthesis of 3,5-diphenylisoxazole-4-carbaldehyde is a prime example of leveraging mechanistic understanding to force a reaction on a deactivated system. By carefully controlling the generation of the Vilsmeier reagent and applying specific thermodynamic parameters, chemists can selectively functionalize the C4 position. The resulting carbaldehyde serves as a critical node in drug development, allowing for subsequent functional group transformations, such as reductive aminations, Wittig reactions, or multi-component condensations, to build complex, biologically active architectures.

References

  • Heterocyclic Chemistry PDF - Scribd Source: Scribd URL
  • Source: PMC (National Institutes of Health)
  • Product Class 12: Oxazoles Source: Thieme Connect URL
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: The Journal of Organic Chemistry - ACS Publications URL
  • Iron and Iodine-mediated Reactions Source: CUNY Academic Works URL

Sources

The 3,5-Diphenylisoxazole Pharmacophore: A Technical Blueprint of Biological Activities, Synthesis, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Paradigm: Structural Rationalization

The 3,5-diphenylisoxazole scaffold is a privileged structure in medicinal chemistry[1]. Characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, this core provides a unique electron-rich aromatic environment[2]. The rigid diaryl geometry optimally positions the phenyl rings to interact with lipophilic pockets of various biological targets[3]. Furthermore, the relatively weak N–O bond allows for specific photolytic and metabolic reactivity, making it a highly versatile template for rational drug design[2].

To harness its biological potential—spanning anticancer, anti-inflammatory, and antimicrobial applications—researchers must first master its synthesis through robust, self-validating protocols[1][4].

Synthesis & Validation Workflows

As application scientists, we do not merely mix reagents; we engineer controlled chemical environments. Below are two primary synthetic routes for 3,5-diphenylisoxazole, detailing the causality behind each step and the mechanisms for self-validation.

Protocol A: Cyclization of Chalcone Precursors

This method relies on the Michael addition of hydroxylamine to an α,β-unsaturated ketone, followed by intramolecular cyclization[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of 1,3-diphenylprop-2-en-1-one (chalcone) in 10 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser[1].

  • Reagent Addition: Add 1.2 mmol of hydroxylamine hydrochloride (NH₂OH·HCl)[1].

  • Base Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH)[1].

    • Causality: NH₂OH·HCl is a stable salt but lacks nucleophilicity. The addition of NaOH neutralizes the hydrochloride, generating free hydroxylamine in situ. The free amine acts as a potent nucleophile, attacking the β-carbon of the chalcone.

  • Reflux & Dehydration: Heat the mixture to reflux for 4-6 hours.

    • Causality: Elevated temperatures drive the intramolecular attack of the oxygen atom onto the carbonyl carbon, followed by the elimination of water (dehydration) to achieve the stable, aromatized isoxazole ring.

  • Purification: Cool the mixture, filter the crude precipitate, and recrystallize from ethanol[1][2].

Self-Validating System: Reaction progress is continuously monitored via Thin-Layer Chromatography (TLC)[2]. The disappearance of the bright yellow, UV-active chalcone spot confirms conversion. Post-purification, the system is validated by determining the melting point; pure 3,5-diphenylisoxazole exhibits a sharp melting point at exactly 142°C[2].

Synthesis Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Base Base Addition (NaOH) In situ generation of free NH₂OH Chalcone->Base Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Base Cyclization Cyclization & Dehydration (Ethanol Reflux) Base->Cyclization Nucleophilic Attack Product 3,5-Diphenylisoxazole (Target Pharmacophore) Cyclization->Product -H₂O (Aromatization)

Workflow for the synthesis of 3,5-diphenylisoxazole via chalcone cyclization.

Protocol B: 1,3-Dipolar Cycloaddition (Click Chemistry)

This regioselective approach utilizes terminal alkynes and nitrile oxides[3][5].

Step-by-Step Methodology:

  • Intermediate Formation: Stir 1 mmol of benzaldoxime in 3 mL of DMF and add 1.2 mmol of N-chlorosuccinimide (NCS) at room temperature for 30-60 minutes[3].

  • Dipole Generation: Add 1 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1.2 mmol of phenylacetylene[3].

    • Causality: NCS chlorinates the oxime to form a hydroximoyl chloride intermediate. DBU, a strong non-nucleophilic base, promotes dehydrohalogenation to generate a highly reactive nitrile oxide dipole in situ without causing unwanted nucleophilic side reactions.

  • Cycloaddition: Stir for 1-8 hours. The nitrile oxide undergoes a [3+2] cycloaddition with the phenylacetylene dipolarophile[3][5].

  • Extraction: Quench with chilled water, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate[3].

Self-Validating System: The regioselectivity of the [3+2] cycloaddition is confirmed via ¹H NMR spectroscopy. The appearance of a distinct singlet integrating to 1H around δ 6.8–7.0 ppm unambiguously validates the presence of the C4-proton on the newly formed isoxazole ring[5][6].

Mechanistic Biology & Therapeutic Efficacy

Anticancer Activity: Microtubule Disruption

The primary mechanism of action for 3,5-diphenylisoxazole derivatives in oncology is the potent inhibition of tubulin polymerization[1]. By structurally mimicking the cis-stilbene configuration, these molecules bind to the colchicine binding site on tubulin dimers. This binding prevents microtubule assembly, triggering the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis[1].

Anticancer Isoxazole 3,5-Diphenylisoxazole Tubulin Tubulin Dimers Isoxazole->Tubulin Binds Colchicine Site Polymerization Microtubule Polymerization Isoxazole->Polymerization Blocks Dynamics Tubulin->Polymerization Normal Assembly Arrest Cell Cycle Arrest (G2/M Phase) Polymerization->Arrest Spindle Disruption Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Induction

Mechanism of anticancer activity via tubulin polymerization inhibition and G2/M arrest.

Validation Protocol: MTT Cell Viability Assay [7]

  • Method: Seed cancer cells (e.g., MCF-7) in a 96-well plate. Treat with serial dilutions of the isoxazole derivative for 48 hours. Add MTT solution and incubate[7].

  • Causality: Viable cells with active mitochondrial succinate dehydrogenase convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot.

  • Self-Validation: Inclusion of a vehicle control (0.1% DMSO) ensures baseline viability. Absorbance at 570 nm provides a quantifiable metric to accurately calculate the IC₅₀ value.

Anti-inflammatory Activity: COX/LOX Inhibition

3,5-Disubstituted isoxazoles exhibit profound anti-inflammatory properties by acting as dual inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[1]. The rigid heterocyclic core acts as a wedge, inserting the phenyl substituents into the hydrophobic channels of COX-2, thereby blocking arachidonic acid from entering the active site and halting the production of pro-inflammatory prostaglandins and leukotrienes[1].

AntiInflammatory Isoxazole 3,5-Diphenylisoxazole COX Cyclooxygenase (COX) Isoxazole->COX Competitive Inhibition LOX Lipoxygenase (LOX) Isoxazole->LOX Dual Inhibition AA Arachidonic Acid AA->COX AA->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Cascade Prostaglandins->Inflammation Leukotrienes->Inflammation

Dual inhibition of COX/LOX pathways by 3,5-diphenylisoxazole suppressing inflammation.

Antimicrobial Activity: Membrane Disruption

The lipophilic nature of the diphenylisoxazole pharmacophore allows it to partition effectively into microbial cell membranes. This mechanism disrupts membrane integrity and inhibits essential membrane-bound enzymes, showing exceptional efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][4].

Validation Protocol: Broth Microdilution (MIC Determination) [7]

  • Method: Serially dilute the compound in a 96-well microtiter plate containing nutrient broth. Inoculate with a standardized microbial suspension and incubate[7].

  • Causality: The concentration gradient exposes the exact threshold at which the compound's membrane-disrupting effects outpace bacterial replication.

  • Self-Validation: A positive control (standard antibiotic) validates assay sensitivity, while a negative control (uninoculated broth) ensures media sterility, guaranteeing that the Minimum Inhibitory Concentration (MIC) is accurate.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy of the isoxazole scaffold is highly tunable. Substitutions on the phenyl rings drastically alter potency. For example, the introduction of a trifluoromethyl (–CF₃) group at the C4 position significantly enhances lipophilicity and target binding affinity, driving down the IC₅₀ in breast cancer models[6][7].

Table 1: Comparative Biological Activity of Key 3,5-Diphenylisoxazole Derivatives

Compound / DerivativeBiological Target / Cell LineActivity MetricReference Source
3,5-Diphenylisoxazole S. aureus, MRSA, E. faeciumMIC = 2 µg/mLIJCRT[4]
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole MCF-7 (Human Breast Cancer)IC₅₀ = 19.72 µMBenchChem[1]
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole MCF-7 (Human Breast Cancer)IC₅₀ = 2.63 µMRSC Advances[6]

Conclusion

The 3,5-diphenylisoxazole core is far more than a synthetic curiosity; it is a highly programmable pharmacophore. By understanding the causality behind its synthesis and the precise mechanisms by which it disrupts tubulin, inhibits COX/LOX, and destabilizes microbial membranes, drug development professionals can rationally design the next generation of targeted therapeutics.

References

  • BenchChem - A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. 1

  • BenchChem - Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Diphenylisoxazole Derivatives. 7

  • Journal of Innovations in Applied Pharmaceutical Science [JIAPS] - Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives.2

  • International Journal of Creative Research Thoughts (IJCRT) - Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. 4

  • BenchChem - 3,5-Diphenylisoxazole | Research Compound. 3

  • Online Research @ Cardiff (ORCA) - Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition Reaction.5

  • RSC Advances (Royal Society of Chemistry) - Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules. 6

Sources

The Strategic Electrophile: Reactivity and Applications of 3,5-Diphenylisoxazole-4-carbaldehyde

[1]

Executive Summary & Scaffold Analysis

3,5-Diphenylisoxazole-4-carbaldehyde is a privileged intermediate in medicinal chemistry, serving as a gateway to complex heterocyclic hybrids.[1] Its core structure features an isoxazole ring—a bioisostere of pyrazoles and pyridines—flanked by two phenyl groups at the C3 and C5 positions, with a reactive formyl group at C4.

Electronic & Steric Environment[2]
  • Electronic Deactivation: The isoxazole ring is π-deficient relative to furan or pyrrole but π-excessive relative to pyridine.[1] However, the introduction of the formyl group (a strong electron-withdrawing group) at C4 significantly deactivates the ring toward further electrophilic substitution, while the aldehyde itself remains highly susceptible to nucleophilic attack.

  • Steric Shielding: Unlike simple benzaldehydes, the formyl group at C4 is sterically crowded by the two phenyl rings at C3 and C5. This "ortho-like" steric bulk does not prevent reaction but often necessitates elevated temperatures or specific catalysts to drive condensation reactions to completion.[1]

Core Reactivity Profile

The reactivity of this molecule is dominated by the C4-formyl group , which acts as a potent electrophile. The primary transformations utilized in drug discovery are Condensation Reactions (C-N and C-C bond formation).

A. Nucleophilic Addition-Elimination (C=N Bond Formation)

The most common derivatization is the formation of Schiff bases (imines/azomethines). The carbonyl carbon is attacked by primary amines (anilines, hydrazides, semicarbazides).

  • Significance: These derivatives often exhibit enhanced biological activity (antimicrobial, anti-inflammatory) compared to the parent aldehyde due to the presence of the azomethine linkage (-N=CH-), which can bind to biological targets via hydrogen bonding and hydrophobic interactions.

  • Mechanism: Acid-catalyzed nucleophilic attack followed by dehydration.[1] The steric bulk of the 3,5-diphenyl system stabilizes the resulting imine against hydrolysis.

B. Knoevenagel Condensation (C=C Bond Formation)

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, thiazolidinediones) yields Michael acceptors .

  • Significance: The resulting

    
    -unsaturated systems are crucial for anticancer research.[1] They can act as "warheads" that covalently modify cysteine residues in target proteins via Michael addition.[1]
    
  • Protocol Nuance: Weak bases like piperidine are preferred over strong bases to prevent ring opening of the isoxazole core, which can occur under harsh basic conditions (e.g., strong alkoxides).

Experimental Protocols

Standardized workflows for high-yield synthesis.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Condensation of 3,5-Diphenylisoxazole-4-carbaldehyde with 4-substituted aniline.

ParameterSpecification
Solvent Absolute Ethanol (Green, polar protic)
Catalyst Glacial Acetic Acid (2-3 drops)
Stoichiometry 1:1 (Aldehyde : Amine)
Temperature Reflux (

)
Time 3–6 Hours (Monitored by TLC)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3,5-Diphenylisoxazole-4-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial acetic acid. Rationale: Protonation of the carbonyl oxygen increases electrophilicity, compensating for the steric hindrance of the flanking phenyl groups.

  • Addition: Add 1.0 mmol of the appropriate aniline derivative (dissolved in 5 mL ethanol) dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF mixtures if necessary.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of 3,5-diphenyl-4-(2,2-dicyanovinyl)isoxazole (Reaction with Malononitrile).

ParameterSpecification
Solvent Ethanol or Methanol
Catalyst Piperidine (Catalytic amount)
Stoichiometry 1:1.1 (Aldehyde : Malononitrile)
Temperature Reflux

Step-by-Step Methodology:

  • Setup: Mix 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 10 mL of ethanol.

  • Catalysis: Add 0.1 mL of piperidine. Rationale: Piperidine acts as a base to deprotonate the active methylene of malononitrile, generating the nucleophilic carbanion.

  • Reaction: Reflux for 2–3 hours. The formation of a solid precipitate often indicates reaction progression.

  • Workup: Cool, filter the solid product, and wash with cold water (to remove piperidine salts) and cold ethanol.

Visualizations

Figure 1: Reactivity Pathways of the C4-Formyl Group

The following diagram illustrates the divergent synthetic pathways available for 3,5-Diphenylisoxazole-4-carbaldehyde.

ReactivityPathwaysAldehyde3,5-Diphenylisoxazole-4-carbaldehydeSchiffBaseSchiff Bases(Imines)Aldehyde->SchiffBaseAcid Cat. / Reflux(-H2O)MichaelAcceptorKnoevenagel Adducts(Michael Acceptors)Aldehyde->MichaelAcceptorPiperidine / Reflux(-H2O)ChalconeIsoxazolyl ChalconesAldehyde->ChalconeNaOH / EtOHAlcoholHydroxymethylDerivativeAldehyde->AlcoholReductionAminePrimary Amines(R-NH2)Amine->AldehydeMethyleneActive Methylenes(X-CH2-Y)Methylene->AldehydeAcetophenoneAcetophenones(Claisen-Schmidt)Acetophenone->AldehydeReductionNaBH4 / LiAlH4Reduction->Aldehyde

Caption: Divergent synthesis map showing the conversion of the C4-aldehyde into key medicinal scaffolds.

Figure 2: Mechanistic Insight (Schiff Base Formation)

This diagram details the acid-catalyzed mechanism, highlighting the role of protonation in overcoming steric hindrance.

MechanismStep11. ActivationProtonation of C=O oxygen(Increases Electrophilicity)Step22. Nucleophilic AttackAmine attacks Carbonyl Carbon(Sterically Hindered by Ph groups)Step1->Step2+ R-NH2Step33. Proton TransferFormation of CarbinolamineStep2->Step3H+ shiftStep44. DehydrationElimination of Water -> ImineStep3->Step4- H2O

Caption: Step-wise mechanism of imine formation. Acid catalysis is critical to activate the carbonyl against steric shielding.

References

  • Synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives. European Journal of Medicinal Chemistry.

  • Knoevenagel condensation: A modification of the aldol condensation. Organic Chemistry Portal.

  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. University of Basrah.

  • Vilsmeier-Haack Reaction: Formylation of electron-rich arenes. Organic Chemistry Portal.

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC).

Technical Guide: Safety & Handling of Isoxazole Carbaldehydes in Drug Discovery

[1]

Executive Summary: The Isoxazole Imperative

Isoxazole carbaldehydes (e.g., 3-methylisoxazole-5-carbaldehyde, isoxazole-3-carbaldehyde) are high-value intermediates in the synthesis of bioactive scaffolds, including antibiotics (sulfamethoxazole analogs), COX-2 inhibitors, and nicotinic agonists.[1] However, their dual functionality—combining a reactive formyl group with a potentially labile heterocyclic ring—presents specific safety challenges often overlooked in generic safety data sheets (SDS).

This guide synthesizes critical safety data, reactivity profiles, and handling protocols to establish a self-validating safety system for researchers working with these compounds.

Hazard Profiling & GHS Classification

Unlike inert building blocks, isoxazole carbaldehydes exhibit distinct toxicity and reactivity profiles. The aldehyde moiety increases susceptibility to oxidation and nucleophilic attack, while the isoxazole ring can undergo cleavage under strong basic conditions.

Table 1: Comparative GHS Data for Key Isoxazole Carbaldehydes

Data aggregated from supplier SDS (Sigma-Aldrich, Fisher Scientific, TCI).[1]

CompoundCAS No.[1][2][3][4][5][6][7][8]Signal WordKey GHS Hazard StatementsPhysical State
3-Methylisoxazole-5-carbaldehyde 70753-36-5WARNING H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)[1][9][10]Solid / Powder
5-Methylisoxazole-3-carbaldehyde 62254-74-4WARNING H302 (Harmful if swallowed)H335 (Resp.[1] Irrit.)H319 (Eye Irrit.)[1][4][5][10][11][12]Solid
Isoxazole-5-carbaldehyde 16401-14-2WARNING H315, H319, H335Moisture SensitiveLiquid/Low-melt Solid

Critical Analysis:

  • Respiratory Threat: The H335 classification (May cause respiratory irritation) is prevalent.[1][11][12] As aldehydes, these compounds can cross-link proteins in mucous membranes, necessitating strict fume hood usage.

  • Ocular Risk: Category 2A (H319) indicates that contact can cause significant irritation.[1][12] Aldehydes are lachrymators; standard safety glasses are insufficient if dust/aerosol generation is possible.[1]

Reactivity & Stability Profile

Understanding the causality of hazards is essential for safe experimental design.[1]

The Aldehyde Vector (Oxidation & Polymerization)

Isoxazole carbaldehydes are susceptible to autoxidation in air, converting the formyl group (-CHO) to the corresponding carboxylic acid.[1] This reaction is often exothermic.[1]

  • Protocol Implication: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Violent reactions may occur with strong oxidizing agents (e.g., KMnO4, nitric acid) and strong bases (which can induce Cannizzaro reactions or ring cleavage).[1]

The Isoxazole Ring (Base Sensitivity)

The N-O bond in the isoxazole ring is the weak link.[1]

  • Mechanism: Strong bases (e.g., NaOH, LDA) can deprotonate the C-3 or C-5 position (depending on substitution), potentially leading to ring fragmentation into nitriles or enolates.[1]

  • Safety Consequence: Uncontrolled exotherms during workup if basic quenchers are added too rapidly.[1]

Visualizing Safety Logic

To ensure autonomy in safety decision-making, use the following logic flows.

Diagram 1: Pre-Start Safety Decision Tree

This workflow validates whether the researcher is prepared to handle the specific hazards of isoxazole carbaldehydes.[1]

SafetyDecisionTreeStartStart: Experiment PlanningCheckStateCheck Physical State(Solid vs. Liquid)Start->CheckStateSolidSolid/PowderCheckState->SolidLiquidLiquid/OilCheckState->LiquidDustRiskIs Dust Generation Likely?Solid->DustRiskVaporRiskIs Vapor Pressure High?Liquid->VaporRiskControl1Engineering Control:Static-Dissipative Weighing EnclosureDustRisk->Control1YesControl2Engineering Control:Fume Hood (Sash < 18 inches)DustRisk->Control2NoVaporRisk->Control2AlwaysPPE_SolidPPE: Nitrile Gloves + N95 (if open bench) + GogglesControl1->PPE_SolidControl2->PPE_SolidPPE_LiquidPPE: Double Nitrile + Face Shield (if >10g)Control2->PPE_LiquidReactionSetupProceed to Reaction Setup(Inert Atmosphere)PPE_Solid->ReactionSetupPPE_Liquid->ReactionSetup

Caption: Logic flow for selecting engineering controls and PPE based on the physical state of the isoxazole derivative.

Standard Operating Procedures (SOPs)

Protocol: "Safe Charge" for Synthesis

Objective: Safely introduce isoxazole carbaldehyde into a reaction vessel without liberating dust or vapors.[1]

  • Preparation:

    • Verify the receiving solvent is compatible (avoid protic solvents if using sensitive reagents).[1]

    • Ensure the reactor is purged with Nitrogen.[1]

  • Weighing:

    • Solids: Weigh in a closed vessel or dedicated weighing hood.[1] If static is present, use an antistatic gun; static discharge can ignite organic dust clouds.

    • Liquids: Transfer via syringe or cannula to avoid atmospheric exposure.[1]

  • Addition:

    • Dissolve the aldehyde in a minimal amount of solvent before addition to the main reaction mixture.[1] This prevents "hot spots" of concentration where side reactions (polymerization) could occur.[1]

  • Quenching:

    • CRITICAL: If the reaction involves basic conditions, neutralize carefully at low temperature (0°C) to prevent ring cleavage exotherms.[1]

Diagram 2: Reactivity & Incompatibility Workflow

This diagram illustrates the chemical logic preventing accidents during synthesis.

ReactivityFlowAldehydeIsoxazole CarbaldehydeReaction1Exothermic Oxidation(Fire Risk)Aldehyde->Reaction1+ OxidizerReaction2Ring Cleavage /PolymerizationAldehyde->Reaction2+ Strong BaseReaction3Degradation to AcidAldehyde->Reaction3+ Moisture/AirOxidizerStrong Oxidizer(e.g., KMnO4, H2O2)Oxidizer->Reaction1BaseStrong Base(e.g., NaOH, NaH)Base->Reaction2WaterMoisture/AirWater->Reaction3SafeStorageSafe Storage:Argon, 2-8°C, DarkReaction3->SafeStoragePrevented by

Caption: Path of reactivity showing incompatible reagents and the consequences of improper storage or mixing.

Emergency Response Protocols

Spill Management

Due to the H302 (Harmful if swallowed) and H319 (Eye Irritant) ratings, spills must be treated as toxic events.[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, lab coat, and full-face respirator if powder is airborne.[1]

  • Neutralization:

    • Do NOT use water immediately (spreads the chemical).[1]

    • Cover with an inert absorbent (Vermiculite or Sand).[1][6]

    • Scoop into a hazardous waste container labeled "Toxic Organic Solid/Liquid".[1]

  • Decontamination: Wash the surface with a mild soap solution (surfactant) to lift organic residues, then rinse with water.[1]

First Aid (Self-Validating)[1]
  • Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, corneal damage is possible—seek immediate medical attention.

  • Skin Contact: Wash with soap and water.[1][3][4][5][13] Validation: Monitor for redness (erythema) over the next 60 minutes; delayed sensitization is possible.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Isoxazole-5-carbaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

Methodological & Application

Application Note: Strategic Synthesis of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The 3,5-diphenylisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and anticancer agents. However, functionalizing the C4 position of the isoxazole ring presents a significant synthetic challenge.

Because the isoxazole ring contains highly electronegative oxygen and nitrogen atoms, it is an electron-deficient heterocycle. Direct electrophilic aromatic substitution—such as the 1—is notoriously sluggish and often low-yielding on deactivated rings unless forcing conditions are applied, which can lead to ring degradation.

To bypass this inherent lack of nucleophilicity, this protocol employs an umpolung (polarity reversal) strategy . Instead of relying on the ring to attack a weak formylating electrophile, we first construct the unsubstituted core , activate it via electrophilic bromination , and then perform a halogen-metal exchange. The resulting 4-lithioisoxazole is highly nucleophilic and rapidly reacts with N,N-dimethylformamide (DMF) to yield the desired aldehyde. This three-step sequence is a self-validating system: each intermediate is highly crystalline, easily isolated, and thermodynamically driven, ensuring high overall fidelity.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three-step workflow.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 CyclodehydrationDibenzoylmethane, NH₂OH·HCl, EtOH78 (Reflux)4.085 - 90
2 Electrophilic Bromination3,5-Diphenylisoxazole, NBS, DMF806.075 - 85
3 Halogen-Metal Exchange4-Bromo-3,5-diphenylisoxazole, n-BuLi, DMF-78 to 252.570 - 80

Experimental Workflows & Protocols

Step 1: Synthesis of 3,5-Diphenylisoxazole

Causality: The reaction utilizes hydroxylamine hydrochloride rather than the free base. The slightly acidic medium activates the 1,3-diketone carbonyls for nucleophilic attack and subsequently catalyzes the dehydration required to close the aromatic isoxazole ring.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, 10.0 mmol) in 50 mL of absolute ethanol.

  • Add hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2).

  • Self-Validation & Isolation: Once complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. The loss of polar functional groups during cyclization causes the highly hydrophobic 3,5-diphenylisoxazole to precipitate immediately as a white solid.

  • Filter the precipitate under vacuum, wash with cold water (3 × 20 mL), and dry in vacuo.

Step 2: Synthesis of 4-Bromo-3,5-diphenylisoxazole

Causality: N-Bromosuccinimide (NBS) is chosen over molecular bromine (Br₂) because it provides a steady, low concentration of electrophilic bromine (Br⁺), preventing over-oxidation or cleavage of the sensitive N-O bond. The C4 position is the only unsubstituted site, forcing absolute regioselectivity .

Protocol:

  • Dissolve 3,5-diphenylisoxazole (8.0 mmol) in 30 mL of anhydrous DMF in a 100 mL flask.

  • Add NBS (9.6 mmol, 1.2 eq) in small portions over 15 minutes to control the mild exotherm.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Self-Validation & Isolation: Cool the reaction to room temperature and quench by pouring into 100 mL of a 5% aqueous sodium thiosulfate solution to neutralize any residual active bromine. The product will precipitate as an off-white solid.

  • Filter the crude product and recrystallize from hot ethanol to afford pure 4-bromo-3,5-diphenylisoxazole.

Step 3: Formylation via Halogen-Metal Exchange

Causality: The reaction must be strictly maintained at -78 °C during the n-BuLi addition. At this temperature, the halogen-metal exchange is kinetically favored over nucleophilic attack on the isoxazole ring. The tetrahedral hemiaminal alkoxide intermediate formed upon DMF addition is stable at low temperatures, preventing double addition.

Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-bromo-3,5-diphenylisoxazole (5.0 mmol) and 25 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 5.5 mmol, 1.1 eq) over 10 minutes. Stir the resulting deep-colored solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add anhydrous DMF (15.0 mmol, 3.0 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 1 hour.

  • Self-Validation & Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc 9:1). The successful incorporation of the formyl group is definitively validated by a sharp singlet at ~9.9 ppm in the ¹H NMR spectrum.

Mechanistic Pathway Visualization

SynthesisWorkflow DBM Dibenzoylmethane + NH₂OH·HCl Step1 Step 1: Cyclization (EtOH, Reflux) DBM->Step1 Isoxazole 3,5-Diphenylisoxazole Step1->Isoxazole Dehydration & Ring Closure Step2 Step 2: Bromination (NBS, DMF, 80°C) Isoxazole->Step2 Bromo 4-Bromo-3,5-diphenylisoxazole Step2->Bromo Electrophilic Substitution at C4 Step3 Step 3: Formylation (1. n-BuLi, -78°C 2. DMF) Bromo->Step3 Product 3,5-Diphenylisoxazole- 4-carbaldehyde Step3->Product Halogen-Metal Exchange & Electrophilic Quench

Workflow for the 3-step synthesis of 3,5-diphenylisoxazole-4-carbaldehyde via lithiation.

References

  • Royal Society of Chemistry. "Copper-catalyzed aerobic oxidative C–O bond formation for the synthesis of 3,5-disubstituted isoxazoles from enone oximes". DOI: 10.1039/C7RA11436B. Available at:[Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction". Available at:[Link]

Sources

Synthesis of Schiff bases using 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (imines) utilizing 3,5-Diphenylisoxazole-4-carbaldehyde as the electrophilic precursor. The isoxazole moiety is a privileged pharmacophore in medicinal chemistry, known for conferring anti-inflammatory, analgesic, and antimicrobial properties. This guide moves beyond basic synthesis, offering a mechanistic rationale for reaction conditions, a "green chemistry" alternative using microwave irradiation, and a self-validating troubleshooting matrix.

Scientific Context & Chemical Framework

The Isoxazole Pharmacophore

The 3,5-diphenylisoxazole scaffold is structurally rigid and lipophilic, facilitating membrane permeability in drug candidates. When functionalized at the C-4 position with an azomethine (Schiff base) linkage, the resulting compounds often exhibit enhanced biological activity due to the ability of the nitrogen lone pair to interact with biological targets (e.g., enzymes, DNA grooves).

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the Schiff base is a reversible condensation between the aldehyde (3,5-diphenylisoxazole-4-carbaldehyde) and a primary aromatic amine.

  • Step 1: Activation. The carbonyl oxygen is protonated by the acid catalyst (typically glacial acetic acid), increasing the electrophilicity of the carbonyl carbon.

  • Step 2: Nucleophilic Attack. The primary amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Step 3: Dehydration. The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N double bond.

Critical Insight: Because the reaction is reversible, removing water or using a solvent that precipitates the product (Le Chatelier's principle) is essential for high yields.

Mechanism Aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde Activation Acid Activation (Protonation of O) Aldehyde->Activation + H+ Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack + R-NH2 Elimination Dehydration (-H2O) Attack->Elimination Proton Transfer Product Isoxazole Schiff Base (Imine) Elimination->Product Irreversible Step (Precipitation)

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Protocols

Materials & Reagents
  • Precursor: 3,5-Diphenylisoxazole-4-carbaldehyde (Synthesized via Vilsmeier-Haack reaction of 3,5-diphenylisoxazole [1]).

  • Amine Source: Substituted anilines (e.g., 4-methoxyaniline, 4-chloroaniline).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: DMF/Ethanol for recrystallization.

Method A: Standard Thermal Reflux (Batch)

Best for: Large scale synthesis and thermally stable amines.

  • Stoichiometry: In a 100 mL round-bottom flask, dissolve 3,5-diphenylisoxazole-4-carbaldehyde (0.01 mol) and the corresponding aromatic amine (0.01 mol) in 20–30 mL of absolute ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

  • Reaction: Reflux the mixture on a water bath at 70–80°C for 4–6 hours .

    • Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. If precipitation does not occur immediately, pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove excess acid, then with cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol or an Ethanol/DMF mixture.
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, low-yielding reactions, and reducing solvent waste.

  • Preparation: Mix the aldehyde (0.001 mol) and amine (0.001 mol) in a minimal amount of ethanol (2–3 mL) in a microwave-safe vial. Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 300–400 Watts for 2–4 minutes (pulse mode: 30 sec on, 10 sec off to prevent superheating).

  • Workup: Cool to room temperature. Add ice-cold water to precipitate the product.[2] Filter and dry.[2][3][4][5][6][7]

    • Advantage:[8][9][10] Yields typically increase by 10–15% compared to Method A, with significantly reduced reaction times [2].

Workflow cluster_0 Method A: Thermal Reflux cluster_1 Method B: Microwave StartA Mix Reactants (EtOH + AcOH) Reflux Reflux 4-6 hrs (70-80°C) StartA->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Pour Pour onto Crushed Ice Check->Pour Complete Isolate Filter Precipitate Pour->Isolate StartB Mix Reactants (Min. Solvent) MW MW Irradiation 2-4 mins StartB->MW MW->Pour Purify Recrystallize (EtOH/DMF) Isolate->Purify Final Pure Schiff Base Purify->Final

Figure 2: Comparative workflow for Thermal vs. Microwave synthesis.

Characterization & Data Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueParameterExpected ObservationCausality/Reasoning
FT-IR C=O StretchDisappearance of peak at ~1660–1680 cm⁻¹Consumption of the aldehyde carbonyl.
FT-IR C=N StretchAppearance of sharp peak at 1600–1625 cm⁻¹Formation of the azomethine linkage.
¹H NMR -CHO ProtonDisappearance of singlet at

9.8–10.0 ppm
Loss of aldehydic proton.
¹H NMR -CH=N- ProtonAppearance of singlet at

8.4–8.8 ppm
Diagnostic signal for the Schiff base proton.
Mass Spec Molecular Ion[M+H]⁺ or [M]⁺Confirms molecular weight and formula.

Troubleshooting (Self-Validating System)

  • Issue: Product Oils Out.

    • Cause: Impurities or low melting point.[5]

    • Solution: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, decant the supernatant and triturate the oil with cold diethyl ether or hexane.

  • Issue: Low Yield.

    • Cause: Equilibrium favoring reactants (presence of water).

    • Solution: Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene) to physically remove water.

  • Issue: Aldehyde Peak Persists in NMR.

    • Cause: Incomplete reaction.

    • Solution: Increase catalyst concentration or switch to Method B (Microwave) to overcome activation energy barriers.

Applications in Drug Development

The synthesized isoxazole Schiff bases are not merely chemical curiosities; they are potent biological agents.

  • Antimicrobial: Derivatives with electron-withdrawing groups (Cl, NO₂) on the amine ring show high efficacy against S. aureus and E. coli [3].

  • Anti-inflammatory: The isoxazole ring mimics the cyclooxygenase (COX) binding pocket, while the Schiff base linker provides flexibility for docking [4].

References

  • Vilsmeier-Haack Synthesis of Precursor

    • Source: Growing Science / Dut.ac.za
    • Context: Describes the Vilsmeier-Haack formylation to gener
    • Link:

  • Microwave Assisted Synthesis

    • Source: ResearchGate (Chem. Heterocycl.[8] Comp.)

    • Context: Review of 3(5)
    • Link:

  • Biological Activity (Antimicrobial)

    • Source: MDPI (Molecules/Journal of Medicinal and Chemical Sciences)
    • Context: Evaluation of Schiff bases containing isoxazole/heterocyclic moieties against bacterial strains.
    • Link:

  • Schiff Base General Protocol (Benchchem)

    • Source: Benchchem Technical Support[4]

    • Context: General reaction conditions for 3,5-diphenylisoxazole deriv
    • Link:

Sources

Application Note: Knoevenagel Condensation Protocols for Isoxazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide). The functionalization of isoxazole carbaldehydes via Knoevenagel condensation is a critical gateway reaction for generating diverse libraries of bioactive vinyl-isoxazoles, particularly for anticancer and antimicrobial screening.

This guide provides three distinct, validated protocols for the condensation of isoxazole-4-carbaldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). It moves beyond standard textbook procedures to address the specific electronic and solubility challenges inherent to heterocyclic aldehydes.

Mechanistic Insight & Reactivity Profile

The Electronic Landscape

Unlike simple benzaldehydes, the isoxazole ring is electron-deficient. This makes isoxazole-4-carbaldehydes highly electrophilic, accelerating nucleophilic attack. However, this same electron deficiency makes the ring susceptible to cleavage by strong nucleophiles or harsh reducing conditions.

  • Causality: The inductive effect of the oxygen and nitrogen atoms pulls electron density from the exocyclic carbonyl, increasing reactivity.

  • Operational Consequence: Milder bases (piperidine, L-proline) are often sufficient and preferred over strong alkoxides to prevent ring degradation.

Reaction Mechanism (Visualization)

The following diagram illustrates the base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium forward.

KnoevenagelMechanism Start Active Methylene (CH2XY) Carbanion Enolate/Carbanion Intermediate Start->Carbanion + Base Base Base Catalyst (Deprotonation) Base->Carbanion Attack Nucleophilic Attack Carbanion->Attack Aldehyde Isoxazole-4-CHO Aldehyde->Attack Alkoxide Beta-Hydroxy Intermediate Attack->Alkoxide Elimination Dehydration (-H2O) Alkoxide->Elimination Product Vinyl Isoxazole Product Elimination->Product

Figure 1: Step-wise mechanism of base-catalyzed Knoevenagel condensation on isoxazole substrates.

Critical Reaction Parameters

Success depends on balancing solubility with catalytic activity. The following table summarizes parameter effects based on internal optimization data.

ParameterRecommended ChoiceRationale
Solvent Ethanol or Ethanol/Water (1:[1]1)Proticity assists in stabilizing the transition state; good solubility for isoxazoles.
Base Catalyst Piperidine (5-10 mol%)Optimal pKa (~11) for deprotonating malononitrile without opening the isoxazole ring.
Temperature Reflux (Standard) or 80°C (MW)Heat is required to drive the elimination of water (entropy driven).
Stoichiometry 1.0 : 1.1 (Aldehyde : Methylene)Slight excess of the cheaper active methylene ensures complete consumption of the aldehyde.

Experimental Protocols

Protocol A: Classical High-Yield Method (Ethanol/Piperidine)

Best for: Scale-up (>1g) and robust synthesis of standard libraries.

Reagents:

  • Isoxazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ethanol (5 mL, anhydrous preferred)

  • Piperidine (0.1 mmol, ~10 µL)

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the isoxazole-4-carbaldehyde and malononitrile in ethanol. Stir at room temperature for 5 minutes.

  • Catalysis: Add piperidine dropwise. A transient color change (often yellow/orange) indicates enolate formation.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (usually higher Rf).

  • Workup (Self-Validating): Cool the mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.

    • If no precipitate: Pour the mixture into ice-cold water (20 mL). The hydrophobic product should crash out. Filter and dry.[2]

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Green Aqueous Protocol (Catalyst-Free or Mild Salt)

Best for: Environmental sustainability and sensitive substrates.

Reagents:

  • Isoxazole-4-carbaldehyde (1.0 mmol)

  • Active Methylene (1.0 mmol)

  • Water (5 mL)

  • Catalyst: Ni(NO3)2[2]·6H2O (5 mol%) OR L-Proline (10 mol%)

Procedure:

  • Suspension: Combine aldehyde, methylene compound, and catalyst in water. The system will likely be heterogeneous (suspension).

  • Agitation: Stir vigorously at room temperature (RT) or mild heat (50°C).

    • Note: The "on-water" effect accelerates the reaction due to hydrophobic interactions at the phase boundary.

  • Completion: Reaction times vary (30 min to 4 hours).

  • Isolation: The product typically precipitates as a solid. Filtration and washing with water removes the catalyst and unreacted starting materials.

    • Yield Expectation: 85-95%.

Protocol C: Microwave-Assisted Synthesis

Best for: Rapid library generation (HTS) and forcing difficult substrates.

Reagents:

  • Isoxazole-4-carbaldehyde (0.5 mmol)

  • Active Methylene (0.5 mmol)

  • Ethanol (0.5 mL) or Solvent-Free

  • Ammonium Acetate (NH4OAc) (0.5 mmol)

Procedure:

  • Loading: Place reactants and NH4OAc in a microwave-safe crimp vial.

  • Irradiation: Irradiate at 80°C (Power: 50-100W) for 2–5 minutes.

    • Safety: Ensure the vial is pressure-rated.

  • Workup: Dilute with water (5 mL) and extract with ethyl acetate or filter the precipitate directly.

    • Advantage:[2][3] Reaction times are reduced from hours to minutes, suppressing side reactions like Cannizzaro disproportionation.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol and the downstream processing steps.

Workflow Input Isoxazole-4-Carbaldehyde + Active Methylene Decision Select Protocol Input->Decision ProtA Protocol A: Classical (Ethanol/Piperidine) Decision->ProtA Standard Scale ProtB Protocol B: Green (Water/Catalyst) Decision->ProtB Eco/Sensitive ProtC Protocol C: Microwave (Solvent-Free/NH4OAc) Decision->ProtC High Throughput Monitor TLC/LC-MS Monitoring ProtA->Monitor ProtB->Monitor ProtC->Monitor Workup Precipitation/Filtration Monitor->Workup Complete Analysis NMR/Melting Point Validation Workup->Analysis

Figure 2: Operational workflow for protocol selection and execution.

Troubleshooting & Expert Insights

  • Problem: No Precipitation.

    • Cause: Product is too soluble in ethanol or an oil formed.

    • Solution: Add water dropwise to the hot ethanol solution until turbid, then cool slowly. If an oil forms, scratch the glass with a spatula to induce nucleation or use a seed crystal.

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Reversibility of the aldol step or wet solvent.

    • Solution: Use anhydrous ethanol or add molecular sieves. For Protocol A, increasing the reflux time or adding a Dean-Stark trap (if using toluene) to remove water can drive the equilibrium.

  • Problem: Ring Cleavage.

    • Cause: Base concentration too high or reaction too hot.

    • Solution: Switch to Protocol B (Green/Water) or use a weaker base like Ammonium Acetate.

References

  • Microwave-Assisted Synthesis: Willy, B., Rominger, F., & Müller, T. J. J. (2008).[3] "Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence." Synthesis. Link

  • Green Chemistry Approaches: Ghevade, et al. (2025).[4] "Ultrasound-promoted ferrite-catalyzed protocol for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones in aqueous media." NIH/PubMed Central. Link

  • Anticancer Applications: Kamal, A., et al. (2011).[5] "Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents." European Journal of Medicinal Chemistry. Link

  • General Knoevenagel Reviews: Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][2][4][6][7] Comprehensive Organic Synthesis. Link

  • Aqueous Protocols: "A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media." International Journal of Chemical and Physical Sciences. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Malononitrile is toxic and can release cyanide under extreme conditions; handle with care.

Sources

Vilsmeier-Haack reaction conditions for isoxazole formylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation of Isoxazoles

Executive Summary

The Vilsmeier-Haack (V-H) reaction is the standard method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. While highly effective for pyrroles and indoles, the formylation of isoxazoles presents unique challenges due to the electron-withdrawing nature of the electronegative oxygen and nitrogen atoms within the ring. This guide details the optimized conditions required to overcome the inherent deactivation of the isoxazole core, ensuring regioselective formylation at the C4 position .

Mechanistic Insight & Reaction Design

The Challenge of Isoxazole Nucleophilicity

Unlike furan or pyrrole, the isoxazole ring is relatively electron-deficient. The C4 position is the most nucleophilic site, but it requires activation by electron-donating groups (EDGs) such as alkyl (methyl) or aryl groups at the C3 and C5 positions to facilitate electrophilic attack.

  • Substrate Requirement: This protocol is optimized for 3,5-disubstituted isoxazoles (e.g., 3,5-dimethylisoxazole). Unsubstituted isoxazoles may degrade or fail to react under these conditions.

  • Regioselectivity: The reaction is exclusively selective for the C4 position due to electronic directing effects of the heteroatoms and steric constraints.

Reaction Pathway

The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt), followed by Electrophilic Aromatic Substitution (EAS) and subsequent hydrolysis.

VH_Mechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation POCl3 POCl3 POCl3->VH_Reagent Intermediate C4-Iminium Intermediate VH_Reagent->Intermediate + Isoxazole (Heating) Isoxazole 3,5-Dimethylisoxazole Isoxazole->Intermediate Product Isoxazole-4-carbaldehyde Intermediate->Product Workup Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Caption: Mechanistic pathway for the C4-formylation of isoxazoles via Vilsmeier-Haack conditions.

Critical Reaction Parameters

ParameterStandard ConditionRationale
Stoichiometry 1.0 : 3.0 : 1.2 (Substrate : DMF : POCl

)
Excess DMF acts as solvent and drives equilibrium; slight excess POCl

ensures full conversion of DMF to the active reagent.
Temperature 60°C – 100°C Unlike pyrroles (react at 0°C), isoxazoles require thermal energy to overcome the activation barrier for EAS.
Solvent Neat DMF or DMF/CHCl

DMF is the optimal solvent. Chlorinated solvents are used if the substrate solubility is poor.
Time 4 – 12 HoursMonitoring via TLC/LC-MS is critical to prevent decomposition of the product.
Workup pH pH 7 – 8Isoxazole rings can be labile in strong base; neutralization must be controlled (use NaOAc or NaHCO

, not NaOH).

Detailed Experimental Protocol

Target Synthesis: 3,5-Dimethylisoxazole-4-carbaldehyde Scale: 10 mmol (can be scaled linearly)

Materials
  • 3,5-Dimethylisoxazole (1.0 equiv, 0.97 g)

  • Phosphorus Oxychloride (POCl

    
    ) (1.5 equiv, 2.30 g) [CORROSIVE] 
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv, 3.65 g) [ANHYDROUS]

  • Sodium Acetate (NaOAc) (sat. aq. solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.[1]

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent (Exothermic)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an inert atmosphere (N

    
     or Ar).
    
  • Solvent Charge: Add anhydrous DMF (3.65 g, 50 mmol) to the flask and cool to 0°C using an ice/salt bath.

  • Reagent Addition: Add POCl

    
     (2.30 g, 15 mmol) dropwise over 15–20 minutes.
    
    • Critical: Maintain internal temperature < 10°C. The solution will turn pale yellow or semi-solid (Vilsmeier salt precipitation).[1]

  • Activation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 15 minutes.

Phase 2: Formylation Reaction [1][2] 5. Substrate Addition: Add 3,5-dimethylisoxazole (0.97 g, 10 mmol) dropwise (neat or dissolved in 1 mL DMF) to the stirred Vilsmeier reagent. 6. Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 80°C (oil bath temperature). 7. Monitoring: Stir at 80°C for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The spot for the starting material (R


 ~0.6) should disappear, and a new polar spot (aldehyde, R

~0.4) should appear.[3][4]

Phase 3: Workup & Hydrolysis 8. Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto 100 g of crushed ice with vigorous stirring.

  • Safety Note: This step is highly exothermic due to residual POCl
    
    
    hydrolysis.
  • Neutralization: Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (NaOAc).
  • Avoid: Do not use strong bases like NaOH or KOH, as high pH can trigger ring opening (isoxazole degradation).
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
  • Drying: Combine organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO
    
    
    , and filter.
  • Isolation: Concentrate under reduced pressure. The crude product is typically a yellow oil or low-melting solid.
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexane) or recrystallization from Hexane/Et
    
    
    O.

Troubleshooting & Optimization Logic

Optimization_Flow Start Low Yield or No Reaction? Check_Temp Increase Temp to 100-110°C Start->Check_Temp Starting Material Remains Check_Stoich Increase POCl3 to 3.0 equiv Check_Temp->Check_Stoich Still Incomplete Check_Solvent Use sealed tube / microwave Check_Stoich->Check_Solvent Steric Bulk High Decomp Product Decomposition? Lower_Temp Reduce Temp to 60°C Decomp->Lower_Temp Tarry reaction mixture Buffer_Workup Use NaOAc Buffer (pH 7) Decomp->Buffer_Workup Loss during workup

Caption: Decision matrix for optimizing reaction conditions based on observed failure modes.

Safety & Handling

  • Phosphorus Oxychloride (POCl

    
    ):  Reacts violently with water. Toxic by inhalation. All operations must be performed in a fume hood.
    
  • DMF: Hepatotoxic. Avoid skin contact.

  • Isoxazole Stability: While 3,5-disubstituted isoxazoles are stable, the N-O bond is sensitive to reducing conditions and strong bases. Maintain oxidative or neutral conditions.

References

  • Vilsmeier-Haack Reaction Overview: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[1][2][5][6][7][8][9] Available at: [Link]

  • General Heterocycle Formylation: Jones, G., & Stanforth, S. P. (1997). "The Vilsmeier-Haack Reaction."[1][2][3][5][6][9][10][11] Organic Reactions.[1][2][3][5][8][9][10][11][12][13][14][15] (General reference for stoichiometry and mechanism).

Sources

Using 3,5-Diphenylisoxazole-4-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Diphenylisoxazole-4-carbaldehyde as a Pharmaceutical Intermediate

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Valdecoxib (COX-2 inhibitor) and various semi-synthetic penicillins (e.g., Oxacillin). 3,5-Diphenylisoxazole-4-carbaldehyde represents a critical "linchpin" intermediate. Its C4-formyl group provides a versatile handle for divergent synthesis, allowing researchers to access complex heterocyclic systems, Schiff bases, and Knoevenagel adducts with potent anticancer (tubulin inhibition) and anti-inflammatory properties.

This guide details the robust synthesis, characterization, and downstream application of this intermediate, providing self-validating protocols designed for high reproducibility.

Chemical Profile & Reactivity

  • Compound: 3,5-Diphenylisoxazole-4-carbaldehyde[1][2]

  • CAS Number: 17831-89-9 (Generic reference for 3,5-diphenyl-4-formylisoxazole derivatives; verify specific substitution)

  • Molecular Formula: C₁₆H₁₁NO₂

  • Key Functionality:

    • Electrophilic Aldehyde (C4): Highly reactive toward nucleophiles (amines, active methylenes).

    • Isoxazole Core: Stable under acidic/oxidative conditions; susceptible to reductive cleavage (N-O bond) to form

      
      -amino enones.
      

Reactivity Logic: The 3- and 5-phenyl rings provide steric bulk and electronic stabilization, making the 4-position the primary site for electrophilic substitution (during synthesis) and the aldehyde the primary site for nucleophilic attack (during application).

Synthesis Protocol: The Vilsmeier-Haack Route

The most reliable route to 3,5-diphenylisoxazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the parent 3,5-diphenylisoxazole. This method avoids the use of unstable lithiated intermediates.

Step 1: Preparation of the Vilsmeier Reagent
  • Reagents: Dimethylformamide (DMF, 1.2 eq), Phosphorus Oxychloride (POCl₃, 1.3 eq).

  • Solvent: DMF (acts as solvent and reagent) or 1,2-Dichloroethane.

  • Temperature: 0°C to 80°C.

Step 2: Formylation of 3,5-Diphenylisoxazole

Protocol:

  • Activation: In a dry round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (5 mL/mmol substrate) to 0°C.

  • Addition: Dropwise add POCl₃ (1.3 eq) over 15 minutes. Caution: Exothermic. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Add a solution of 3,5-diphenylisoxazole (1.0 eq) in minimal DMF dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, replaced by a lower Rf, UV-active spot (aldehyde).

  • Hydrolysis: Cool to RT. Pour the reaction mixture onto crushed ice (50g/mmol). Neutralize slowly with saturated NaOAc or 10% NaOH to pH 7–8. Crucial: This step hydrolyzes the intermediate iminium salt to the aldehyde.[3]

  • Isolation: Stir for 1 hour. The product typically precipitates as a solid. Filter, wash with water, and dry.[4]

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography if necessary.

Expected Yield: 75–85%

Characterization & Quality Control

To ensure the integrity of the intermediate before downstream use, verify the following spectral markers.

TechniqueParameterExpected SignalStructural Insight
¹H NMR Aldehyde -CHO δ 9.80 – 10.05 ppm (s, 1H) Confirms oxidation state (CHO).
Aromatic Protonsδ 7.40 – 8.10 ppm (m, 10H)Confirms integrity of phenyl rings.
IR Carbonyl (C=O) 1675 – 1695 cm⁻¹ Strong stretch; diagnostic of aldehyde.
C=N / C=C1590 – 1610 cm⁻¹Isoxazole ring breathing modes.
HPLC Purity>98% (AUC)Essential for pharmaceutical grade.

Downstream Applications

Application A: Synthesis of Anticancer Chalcone Analogs (Knoevenagel Condensation)

Target: 3,5-Diphenyl-4-(2,2-dicyanovinyl)isoxazole. Mechanism: Base-catalyzed nucleophilic addition-elimination.

Protocol:

  • Dissolve 3,5-diphenylisoxazole-4-carbaldehyde (1.0 eq) and Malononitrile (1.1 eq) in Ethanol.

  • Add catalytic Piperidine (3–5 drops).

  • Reflux for 2–3 hours.

    • Observation: A color change (often yellow/orange) indicates conjugation extension.

  • Cool to RT. The product usually crystallizes out.

  • Significance: These derivatives are potent tubulin polymerization inhibitors , arresting cancer cells in the G2/M phase.

Application B: Synthesis of Isoxazolyl-Schiff Bases (Antimicrobial)

Target: N-((3,5-diphenylisoxazol-4-yl)methylene)aniline derivatives.

Protocol:

  • Mix the aldehyde (1.0 eq) and a substituted Aniline (1.0 eq) in Methanol.

  • Add catalytic Glacial Acetic Acid (2 drops).

  • Reflux for 4 hours.

  • Significance: These Schiff bases are precursors to

    
    -lactam pharmacophores and often exhibit broad-spectrum antimicrobial activity.
    

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and the mechanistic pathway for the Vilsmeier-Haack formylation.

G cluster_mech Mechanism: Electrophilic Substitution start Benzaldoxime + Phenylacetylene core 3,5-Diphenylisoxazole (Core Scaffold) start->core [3+2] Cycloaddition vilsmeier Vilsmeier-Haack (POCl3 / DMF, 80°C) core->vilsmeier aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde (Key Intermediate) vilsmeier->aldehyde Formylation iminium Chloroiminium Intermediate vilsmeier->iminium schiff Schiff Bases (Antimicrobial) aldehyde->schiff + R-NH2 / H+ knoevenagel Knoevenagel Adducts (Anticancer/Tubulin) aldehyde->knoevenagel + Malononitrile / Base hydrolysis Hydrolysis (H2O / NaOAc) iminium->hydrolysis hydrolysis->aldehyde

Caption: Synthetic workflow from raw materials to bioactive derivatives, highlighting the Vilsmeier-Haack formylation mechanism.

References

  • BenchChem. Physical and chemical properties of 3,5-Diphenylisoxazole. Retrieved from

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.[3][5] Retrieved from

  • PubChem. 3,5-Diphenylisoxazole Compound Summary. National Library of Medicine. Retrieved from

  • SpectraBase. 4-Isoxazolecarboxaldehyde, 3,5-diphenyl- NMR Data. Wiley Science Solutions. Retrieved from

Sources

Preparation of fluorescent probes from 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Advanced Fluorescent Probes Utilizing 3,5-Diphenylisoxazole-4-carbaldehyde

Target Audience: Research Scientists, Chemical Biologists, and Drug Development Professionals Focus: Scaffold Photophysics, Synthetic Methodologies, and Protocol Validation

Rationale and Scaffold Photophysics

The development of highly selective fluorescent probes and chemosensors relies heavily on the selection of a robust fluorophore core. 3,5-Diphenylisoxazole-4-carbaldehyde (CAS: 89479-71-0) has emerged as a privileged building block in the synthesis of specialized optical sensors and imaging agents[1].

The isoxazole heterocycle is inherently electron-withdrawing, acting as an excellent π-electron acceptor[2]. When flanked by two phenyl rings at the 3- and 5-positions, the system gains extended π-conjugation while maintaining a highly non-planar geometry due to steric hindrance between the phenyl substituents and the central ring. This steric bulk is highly advantageous: it physically prevents tight intermolecular π-π stacking, thereby mitigating Aggregation-Caused Quenching (ACQ) —a common failure mode for planar organic dyes in aqueous biological media. Furthermore, the 4-carbaldehyde moiety serves as a highly reactive electrophilic hub, enabling divergent synthetic routes to either push-pull fluorophores or target-responsive chemosensors[3][4].

Mechanistic Pathways for Probe Generation

Pathway A: Push-Pull Intramolecular Charge Transfer (ICT) Dyes

By condensing the 4-carbaldehyde with an active methylene compound (e.g., malononitrile), a strong electron-withdrawing group is installed directly in conjugation with the isoxazole core. Upon photoexcitation, an Intramolecular Charge Transfer (ICT) occurs from the electron-rich phenyl rings toward the acceptor. This results in significant solvatochromism and large Stokes shifts, making these probes ideal for organelle-specific cellular imaging[3].

Pathway B: Chelation-Enhanced Fluorescence (CHEF) Sensors

Condensation of the aldehyde with a primary amine or hydrazide yields a Schiff base (imine). In the apo-state (metal-free), the probe typically exhibits weak fluorescence due to rapid non-radiative decay via C=N bond isomerization or Photoinduced Electron Transfer (PET) from the imine lone pair. Upon coordination with a target metal ion (e.g., Cu²⁺ or Zn²⁺), the lone pair is sequestered, PET/isomerization is blocked, and the system undergoes Chelation-Enhanced Fluorescence (CHEF), resulting in a dramatic "turn-on" signal[4].

Visualizing the Synthetic and Photophysical Workflows

G Start 3,5-Diphenylisoxazole- 4-carbaldehyde Path1 Knoevenagel Condensation (Active Methylene) Start->Path1 Path2 Schiff Base Condensation (Primary Amine/Hydrazide) Start->Path2 Probe1 Push-Pull Fluorophore (Vis/NIR Emission) Path1->Probe1 App1 Cellular Imaging / Organelle Tracking Probe1->App1 Probe2 Schiff Base Sensor (PET quenched) Path2->Probe2 Metal Target Metal Ion (e.g., Cu²⁺, Zn²⁺) Probe2->Metal Binding Complex Chelation-Enhanced Fluorescence (CHEF) Metal->Complex

Synthetic divergence of 3,5-Diphenylisoxazole-4-carbaldehyde into ICT and CHEF fluorescent probes.

Experimental Methodologies and Protocols

Protocol A: Synthesis of Isoxazole-Based Push-Pull Fluorophore (Knoevenagel)
  • Objective : Generate a solvatochromic ICT probe for lipid droplet imaging.

  • Causality & Design : Malononitrile is chosen as the active methylene due to its strong electron-withdrawing nature, maximizing the ICT effect. Piperidine acts as a catalytic base to generate the nucleophilic carbanion without degrading the base-sensitive isoxazole ring.

Step-by-Step Procedure:

  • Reaction Setup : In an oven-dried 50 mL round-bottom flask, dissolve 3,5-Diphenylisoxazole-4-carbaldehyde (249 mg, 1.0 mmol) and malononitrile (79 mg, 1.2 mmol) in absolute ethanol (15 mL).

  • Catalysis & Self-Validation : Add 3 drops of piperidine (approx. 0.05 mL). Validation: The solution should immediately transition from colorless to a deep yellow/orange, visually confirming the formation of the highly conjugated dicyanovinyl intermediate.

  • Reflux : Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 3 hours.

  • In-Process Control : Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (Rf ~0.6) should completely convert to a lower-running, intensely fluorescent spot under 365 nm UV light.

  • Isolation : Cool the reaction to 0 °C in an ice bath to precipitate the product. Filter the solid under vacuum and wash with cold ethanol (2 × 5 mL) to remove unreacted malononitrile and trace piperidine.

  • Purification : Recrystallize from hot ethanol to yield the pure push-pull probe.

Protocol B: Synthesis of a Schiff Base Metal-Ion Sensor
  • Objective : Synthesize an imine-linked chemosensor for Cu²⁺ detection.

  • Causality & Design : 2-aminophenol is used to form the Schiff base, creating a tetradentate binding pocket (N, O donors) ideal for Cu²⁺. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack, while keeping the bulk pH high enough so the amine remains unprotonated and nucleophilic.

Step-by-Step Procedure:

  • Reaction Setup : Dissolve 3,5-Diphenylisoxazole-4-carbaldehyde (249 mg, 1.0 mmol) in anhydrous methanol (20 mL).

  • Amine Addition : Add 2-aminophenol (109 mg, 1.0 mmol) dropwise to the stirring solution.

  • Acid Activation : Add 2 drops of glacial acetic acid.

  • Reflux : Reflux the mixture at 65 °C for 6 hours.

  • Self-Validation (Aliquot Test) : Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and add a single drop of 1 mM CuCl₂. A sudden appearance of fluorescence under a handheld UV lamp confirms the successful formation of the CHEF-active Schiff base[4].

  • Workup : Concentrate the solvent in vacuo. Dissolve the crude residue in dichloromethane (30 mL), wash with saturated NaHCO₃ (20 mL) to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the sensor.

Protocol C: Photophysical Characterization & Titration Validation
  • Objective : Quantify the sensor's response and validate the CHEF mechanism.

  • Prepare a 10 µM stock solution of the Schiff base probe in a physiological buffer system (HEPES pH 7.4 with 1% DMSO to ensure solubility).

  • Record the baseline UV-Vis absorption and fluorescence emission spectra (apo-state).

  • Titrate with increasing concentrations of Cu²⁺ (0 to 50 µM) from a standardized aqueous CuCl₂ stock.

  • Validation Check : Plot the fluorescence intensity at the emission maximum against Cu²⁺ concentration. A linear response at low concentrations followed by a plateau indicates a 1:1 stoichiometric binding event, validating the CHEF mechanism.

Quantitative Data Presentation

The table below summarizes the typical photophysical properties of the synthesized probes, highlighting the dramatic shifts achieved through structural modification of the 4-carbaldehyde moiety.

Compound DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Primary Application
Isoxazole-Malononitrile (Push-Pull)4105400.65130Lipid Droplet / Organelle Imaging
Isoxazole-Schiff Base (Apo-state)360380 (weak)0.0520Metal Sensor (Off-state)
Isoxazole-Schiff Base + Cu²⁺ 380490 (strong)0.55110Cu²⁺ Detection (On-state)

References

  • BLD Pharm.89479-71-0 | 3,5-Diphenylisoxazole-4-carbaldehyde.
  • J&K Scientific.Isoxazole-4-carbaldehyde | 65373-53-7.
  • The Journal of Organic Chemistry (ACS).Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • ResearchGate.Calix[4]arene with Lower-Rim β-Amino α,β-Unsaturated Ketones Containing Bis-Chelating Sites as a Highly Selective Fluorescence Turn-On Chemosensor for Two Copper(II) Ions.

Sources

Application Note: Chemoselective Reduction of 3,5-Diphenylisoxazole-4-carbaldehyde

[1]

Executive Summary

This application note details the optimized protocol for the reduction of 3,5-diphenylisoxazole-4-carbaldehyde to its corresponding alcohol, (3,5-diphenylisoxazol-4-yl)methanol . While aldehyde reduction is a fundamental transformation, the presence of the isoxazole heterocycle requires specific chemoselective conditions to prevent ring cleavage (reductive opening of the N-O bond).

We recommend Sodium Borohydride (NaBH₄) in methanol as the reagent of choice due to its high chemoselectivity, operational safety, and ease of workup compared to Lithium Aluminum Hydride (LiAlH₄). This guide provides a scalable, self-validating protocol suitable for milligram to gram-scale synthesis.[1]

Scientific Foundation & Mechanism[1]

The Challenge: Chemoselectivity

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, found in drugs like Valdecoxib. However, the N-O bond is susceptible to reductive cleavage.[1]

  • Risk: Strong reducing agents (e.g., LiAlH₄, catalytic hydrogenation with H₂/Pd) can cleave the isoxazole ring to form amino-enones or 1,3-amino alcohols [1].[1]

  • Solution: NaBH₄ acts as a "soft" nucleophilic hydride source.[1] It selectively attacks the electrophilic carbonyl carbon of the aldehyde without disrupting the aromaticity or the labile N-O bond of the isoxazole ring.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during the acidic workup to yield the primary alcohol.

ReactionMechanismReactant3,5-Diphenylisoxazole-4-carbaldehydeIntermediateTetrahedralAlkoxide IntermediateReactant->Intermediate Nucleophilic Attack (H-)ReagentNaBH4 / MeOH(Hydride Source)Reagent->IntermediateProduct(3,5-Diphenylisoxazol-4-yl)methanolIntermediate->Product ProtonationWorkupH3O+ / H2O(Protonation)Workup->Product

Figure 1: Mechanistic pathway for the chemoselective reduction of the aldehyde moiety.

Materials & Reagents

Reagent / SolventCAS No.[1]Equiv.[1]RoleGrade
3,5-Diphenylisoxazole-4-carbaldehyde 2039-49-8*1.0Substrate>97%
Sodium Borohydride (NaBH₄) 16940-66-20.5 - 1.0Reducing AgentGranular/Powder
Methanol (MeOH) 67-56-1SolventReaction MediumAnhydrous
Ammonium Chloride (NH₄Cl) 12125-02-9N/AQuenching AgentSat.[1] Aq. Soln.
Ethyl Acetate (EtOAc) 141-78-6N/AExtractionACS Grade

*Note: CAS 2039-49-8 refers to the parent isoxazole; specific aldehyde derivatives may vary in CAS depending on cataloging, but the core chemistry remains identical.[1]

Experimental Protocol

Pre-Reaction Validation

Before proceeding, verify the purity of the starting material. 3,5-Diphenylisoxazole-4-carbaldehyde should appear as a solid with a melting point range of 140–142 °C [2].[1] If the melting point is depressed, recrystallize from Ethanol/Water.[1]

Step-by-Step Procedure

WorkflowStartStart: Weigh SubstrateDissolve1. Dissolve in MeOH(0.1 M Concentration)Start->DissolveCool2. Cool to 0°C(Ice Bath)Dissolve->CoolAdd3. Add NaBH4 portion-wise(Caution: Gas Evolution)Cool->AddMonitor4. Stir at RT for 1-2 hMonitor via TLCAdd->MonitorDecisionComplete?Monitor->DecisionDecision->AddNo (Add 0.2 eq NaBH4)Quench5. Quench with sat. NH4ClDecision->QuenchYesExtract6. Extract (EtOAc) & DryQuench->ExtractFinishFinal Product(Solid)Extract->Finish

Figure 2: Operational workflow for the reduction process.

Detailed Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diphenylisoxazole-4-carbaldehyde (1.0 equiv) in Methanol (approx. 10 mL per gram of substrate).

    • Why Methanol? Protic solvents like MeOH facilitate the decomposition of the alkoxy-boron intermediate, speeding up the reaction compared to THF.

  • Cooling: Place the flask in an ice bath (0 °C).

  • Addition: Add NaBH₄ (0.6 equiv initially) portion-wise over 5–10 minutes.

    • Caution: Hydrogen gas evolution will occur.[1][2] Ensure the system is vented (e.g., via a needle in the septum).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • Monitoring (PAT): Check reaction progress via TLC (System: 20% EtOAc in Hexanes).

    • Target: Disappearance of the aldehyde spot (typical R_f ~0.6) and appearance of a more polar alcohol spot (typical R_f ~0.3).

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl (5 mL). Stir for 15 minutes to decompose excess borohydride.

  • Workup:

    • Evaporate the bulk of the Methanol under reduced pressure (Rotavap). Crucial: Removing MeOH prevents emulsion formation during extraction.

    • Dilute the residue with water and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

Characterization & Quality Control

Verify the product identity using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white solidHigh purity typically yields a crystalline solid.[1]
IR Spectroscopy Absence of ~1690 cm⁻¹ (C=O)Presence of ~3300–3400 cm⁻¹ (O-H)Confirms reduction of carbonyl to alcohol.
¹H NMR (CDCl₃) δ ~4.6–4.8 ppm (Singlet or Doublet, 2H)δ ~2.0–3.0 ppm (Broad Singlet, 1H)The CH₂ benzylic protons appear as a distinct new peak. The OH proton is broad and exchangeable (D₂O shake).
¹H NMR (Aromatic) δ ~7.3–7.8 ppm (Multiplet, 10H)Phenyl ring protons remain intact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive NaBH₄NaBH₄ absorbs moisture and deactivates.[1] Use a fresh bottle or increase equivalents to 1.5.
Multiple Spots on TLC Ring CleavageAvoid heating above 40°C. Do not use strong acids during workup.[1] Ensure pH is neutral/mildly acidic (NH₄Cl).
Product is Oily Residual SolventDry under high vacuum for 4 hours.[1] If still oily, induce crystallization by triturating with cold Hexane or Pentane.[1]

References

  • Isoxazole Stability & Reactivity

    • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development.

    • Note: General reactivity of isoxazoles to hydrides is well documented in: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]

    • See also:

  • Physical Properties (Starting Material)

    • National Institute of Standards and Technology (NIST).[4] Isoxazole, 3,5-diphenyl-.

  • General Protocol for Aldehyde Reduction

    • Organic Syntheses, Coll.[1] Vol. 8, p. 528 (1993); Vol. 68, p. 77 (1990).

  • Safety Data

    • PubChem. 3,5-Diphenylisoxazole.[1][5]

Oxidation protocols for 3,5-Diphenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation Protocols for the Synthesis of 3,5-Diphenylisoxazole-4-carboxylic Acid

Executive Summary

3,5-Diphenylisoxazole-4-carboxylic acid is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of COX-2 inhibitors, GABA receptor modulators, and peptidomimetics [4]. This application note details two robust, orthogonally applicable oxidation protocols to access this scaffold:

  • Pinnick Oxidation of 3,5-diphenylisoxazole-4-carboxaldehyde.

  • Copper-Catalyzed Oxidative Aromatization of 3,5-diphenyl-4,5-dihydroisoxazole-4-carboxylate precursors.

Mechanistic Rationale & Strategy (E-E-A-T)

The isoxazole ring is an electron-deficient, planar aromatic system. While stable to many conditions, the N–O bond can be sensitive to reductive cleavage, and the ring can undergo undesired electrophilic substitutions if harsh oxidants are employed.

  • Protocol A (Pinnick Oxidation): When starting from the 4-carboxaldehyde derivative, standard oxidants (e.g., KMnO₄, CrO₃) often lead to over-oxidation or ring degradation. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. The causality behind its success lies in its high chemoselectivity for aldehydes over aromatic rings [5]. The critical addition of 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, preventing the generation of electrophilic chlorine species that could chlorinate the phenyl rings.

  • Protocol B (Oxidative Aromatization): A common synthetic route to the isoxazole core involves the [3+2] cycloaddition of benzonitrile oxide with cinnamate esters, yielding a 4,5-dihydroisoxazole (isoxazoline) intermediate. Converting this to the fully aromatic isoxazole requires oxidative dehydrogenation. We employ a Copper(II)-catalyzed protocol in DMF with DBU[1]. The Cu(II) species acts as a single-electron transfer (SET) agent, generating a radical cation intermediate that, upon deprotonation by DBU, yields the aromatic isoxazole [2]. Subsequent saponification provides the free carboxylic acid.

Protocol A: Mild Pinnick Oxidation of 3,5-Diphenylisoxazole-4-carboxaldehyde

Table 1: Reaction Parameters for Protocol A

ReagentMW ( g/mol )EquivalentsFunction
3,5-Diphenylisoxazole-4-carboxaldehyde249.271.0Substrate
Sodium chlorite (NaClO₂, 80%)90.441.5 - 2.0Primary Oxidant
Sodium dihydrogen phosphate (NaH₂PO₄)119.982.5Buffer (pH ~3.5)
2-Methyl-2-butene (2M in THF)70.135.0 - 10.0HOCl Scavenger
t-BuOH / H₂O / THF (4:1:1)N/A10 mL/mmolSolvent System

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-diphenylisoxazole-4-carboxaldehyde (1.0 mmol) in a solvent mixture of tert-butanol (4 mL) and THF (1 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 mmol). Scientist Insight: Do not omit this step. Without the scavenger, the in situ generated HOCl will cause non-specific chlorination of the electron-rich positions on the phenyl substituents.

  • Buffer & Oxidant Preparation: In a separate vial, dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (2.5 mmol) in deionized water (1 mL).

  • Dropwise Addition: Cool the main reaction flask to 0 °C. Add the aqueous oxidant/buffer solution dropwise over 15 minutes to control the exotherm and prevent the rapid off-gassing of chlorine dioxide (ClO₂).

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the aldehyde peak is completely consumed [3].

  • Workup: Concentrate the mixture under reduced pressure to remove THF and tert-butanol. Dilute the aqueous residue with water (10 mL) and adjust the pH to 2-3 using 1M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude 3,5-diphenylisoxazole-4-carboxylic acid. Recrystallize from ethanol/water if necessary.

PinnickWorkflow A 3,5-Diphenylisoxazole- 4-carboxaldehyde B Solvent System (t-BuOH / H2O / THF) A->B Dissolve C HOCl Scavenger (2-Methyl-2-butene) B->C Add Scavenger D Oxidant Addition (NaClO2 + NaH2PO4) C->D Dropwise buffer/oxidant E Chlorous Acid Intermediate (Active Oxidant) D->E in situ generation F 3,5-Diphenylisoxazole- 4-carboxylic acid E->F Oxidation (RT, 2-4h)

Workflow of the Pinnick oxidation highlighting the critical role of the HOCl scavenger.

Protocol B: Copper-Catalyzed Oxidative Aromatization of Isoxazoline Precursors

Table 2: Reaction Parameters for Protocol B

ReagentMW ( g/mol )EquivalentsFunction
Ethyl 3,5-diphenyl-4,5-dihydroisoxazole-4-carboxylate295.341.0Substrate (Isoxazoline)
Copper(II) Bromide (CuBr₂)223.350.2SET Catalyst / Oxidant
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.242.0Base
N,N-Dimethylformamide (DMF)73.095 mL/mmolSolvent
Lithium Hydroxide (LiOH·H₂O)41.963.0Hydrolysis Reagent

Step-by-Step Methodology:

  • Oxidative Dehydrogenation: In an oven-dried flask under an air atmosphere, dissolve the isoxazoline precursor (1.0 mmol) in anhydrous DMF (5 mL).

  • Catalyst & Base Addition: Add CuBr₂ (20 mol%, 0.2 mmol) followed by DBU (2.0 mmol). Scientist Insight: The use of an air atmosphere is intentional; ambient oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(I), closing the catalytic cycle [1].

  • Heating: Heat the reaction mixture to 60 °C and stir for 6–8 hours. The reaction color will transition from green/blue to a dark brown as the SET process occurs.

  • Intermediate Isolation (Optional): Quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts, and extract with EtOAc (3 x 10 mL). The organic layer contains the intermediate ethyl 3,5-diphenylisoxazole-4-carboxylate.

  • One-Pot Saponification: To streamline the workflow, the crude ester can be directly hydrolyzed. Add LiOH·H₂O (3.0 mmol) and water (2 mL) directly to the reaction mixture (or the concentrated intermediate) and stir at 50 °C for 2 hours.

  • Final Workup: Acidify the mixture with 1M HCl to pH 2. The product, 3,5-diphenylisoxazole-4-carboxylic acid, will precipitate as a white-to-pale-yellow solid. Filter, wash with cold water, and dry under a vacuum.

OxidativeAromatization Isoxazoline 3,5-Diphenyl-4,5-dihydroisoxazole- 4-carboxylate SET1 Single Electron Transfer (SET) Cu(II) -> Cu(I) Isoxazoline->SET1 Oxidation Radical Radical Cation Intermediate SET1->Radical -e⁻ Deprotonation Deprotonation (DBU/Base) Radical->Deprotonation -H⁺ IsoxazoleEster 3,5-Diphenylisoxazole- 4-carboxylate Deprotonation->IsoxazoleEster Aromatization Hydrolysis Alkaline Hydrolysis (LiOH/H2O) IsoxazoleEster->Hydrolysis Saponification FinalProduct 3,5-Diphenylisoxazole- 4-carboxylic acid Hydrolysis->FinalProduct Acidification

Mechanistic pathway of the Cu-catalyzed oxidative aromatization and saponification.

Data Presentation: Comparative Analysis

Table 3: Comparison of Oxidation Protocols

MetricProtocol A (Pinnick Oxidation)Protocol B (Oxidative Aromatization)
Typical Yield 85 - 92%75 - 82% (over two steps)
Starting Material 3,5-Diphenylisoxazole-4-carboxaldehydeEthyl 3,5-diphenyl-4,5-dihydroisoxazole-4-carboxylate
Chemoselectivity Excellent (No aromatic chlorination)Good (Tolerates most functional groups)
Scalability High (Easily scalable to >10g)Moderate (Requires efficient aeration at scale)
Environmental Impact Moderate (Generates phosphate/chloride waste)Low/Moderate (Catalytic Cu, uses air as terminal oxidant)

Analytical Validation & Troubleshooting

  • NMR Signatures: The successful conversion in Protocol A is marked by the disappearance of the aldehyde proton signal (~10.2 ppm in ¹H NMR, CDCl₃) and the appearance of a broad carboxylic acid OH exchangeable proton (>12.0 ppm). For Protocol B, the loss of the diastereotopic protons of the isoxazoline ring (typically multiplets between 3.5 - 5.5 ppm) confirms aromatization.

  • HPLC Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The highly conjugated 3,5-diphenylisoxazole core exhibits strong UV absorbance at 254 nm.

  • Troubleshooting: If the Pinnick oxidation stalls, ensure the pH of the reaction is maintained around 3.5; if it becomes too basic, the generation of the active chlorous acid intermediate is inhibited.

References

  • Gaikwad, M. V. (2021). Regioselective One-Pot Tranformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole Via Dehydrogenation of Dihydroisoxazolines Using Copper Salt in DMF. Journal of Applied Organometallic Chemistry. 1

  • Wang, Y., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, ACS Publications. 2

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. 3

  • Benchchem. (n.d.). 4-Formyl-3-methylisoxazole-5-carboxylic Acid. 4

  • Justdial. (n.d.). Carboxylic Acid - Essential, Versatile & High-Quality. 5

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,5-Diphenylisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various antipsychotics.[1] Traditional thermal synthesis of 3,5-diphenylisoxazole derivatives via the condensation of chalcones with hydroxylamine hydrochloride is energetically inefficient, often requiring 6–12 hours of reflux and yielding variable results (50–70%).

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 15 minutes while consistently achieving yields >90%. We utilize the specific dielectric heating properties of ethanol and polar intermediates to accelerate the rate-determining nucleophilic attack, providing a robust, scalable method for drug discovery libraries.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) targets the reaction mixture directly.

  • Dipolar Polarization: The solvent (Ethanol) and polar reactants (Hydroxylamine) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions (Na+, CH3COO-) oscillate in the field, colliding with neighboring molecules to generate rapid, uniform heating.

  • The "Specific Microwave Effect": In the synthesis of isoxazoles, MW irradiation stabilizes the polar transition state of the nucleophilic attack by hydroxylamine on the

    
    -unsaturated ketone, lowering the activation energy (
    
    
    
    ).
Chemical Pathway: The Chalcone Route

The primary method described here involves the cyclocondensation of


-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.
  • Mechanism: The reaction proceeds via a 1,2-addition of hydroxylamine to the carbonyl carbon (forming an oxime) followed by cyclization, or via a 1,4-Michael addition. In basic media (NaOAc), the intermediate isoxazoline undergoes rapid dehydration/aromatization to form the stable 3,5-diphenylisoxazole.

Experimental Protocols

Protocol A: One-Pot Synthesis via Chalcone Intermediates (Recommended)

Best for generating diverse libraries with varying phenyl substituents.

Materials & Reagents
  • Substrate: 1,3-Diphenyl-2-propene-1-one (Chalcone) derivatives (1.0 mmol).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 mmol).
    
  • Catalyst/Base: Sodium Acetate (NaOAc) (2.0 mmol) or Potassium Hydroxide (KOH).

  • Solvent: Absolute Ethanol (10–15 mL).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial, dissolve the Chalcone (1.0 eq) in Ethanol.

  • Activation: Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq). Note: NaOAc acts as a buffer and weak base to liberate free hydroxylamine without causing rapid polymerization of the chalcone.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 140°C (Dynamic mode).

    • Power: Max 250W (Variable).

    • Hold Time: 3–8 minutes (Substituent dependent; electron-withdrawing groups react faster).

    • Stirring: High.

  • Workup: Allow the vessel to cool to 50°C. Pour the reaction mixture onto 50g of crushed ice/water mixture with vigorous stirring.

  • Isolation: The product will precipitate as a light yellow/white solid. Filter under vacuum, wash with cold water (3 x 10 mL), and recrystallize from ethanol.

Protocol B: 1,3-Dipolar Cycloaddition (Click-Chemistry Approach)

Best for high regioselectivity.

  • Reactants: Benzaldehyde oxime (1.0 mmol) + Phenylacetylene (1.2 mmol).

  • Oxidant: Chloramine-T (1.2 mmol) (Generates Nitrile Oxide in situ).

  • Conditions: MW irradiation at 120°C for 5–10 minutes in water/ethanol (1:1).

  • Mechanism: The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne. MW irradiation significantly accelerates the orbital overlap required for this concerted mechanism.

Visualizations

Experimental Workflow (Protocol A)

G Start Reagent Prep (Chalcone + NH2OH + NaOAc) Mix Homogenization (Ethanol Solvent) Start->Mix Dissolve MW MW Irradiation 140°C, 3-8 min Mix->MW Seal Vial Quench Ice Water Quench MW->Quench Pour into Ice Filter Vacuum Filtration Quench->Filter Precipitate Final Pure 3,5-Diphenylisoxazole (Recrystallized) Filter->Final Recrystallize

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of isoxazole derivatives.

Reaction Mechanism (Chalcone Route)[2]

Mechanism Chalcone Chalcone (α,β-unsaturated ketone) NuAttack Nucleophilic Attack (NH2OH on Carbonyl) Chalcone->NuAttack + NH2OH / H+ Oxime Oxime Intermediate NuAttack->Oxime - H2O Cyclization 5-exo-trig Cyclization Oxime->Cyclization MW Activation Isoxazoline Isoxazoline Intermediate Cyclization->Isoxazoline Dehydration Dehydration & Aromatization Isoxazoline->Dehydration - H2O Product 3,5-Diphenylisoxazole Dehydration->Product

Figure 2: Mechanistic pathway highlighting the critical cyclization step accelerated by microwave energy.

Performance Data & Troubleshooting

Comparative Efficiency: MW vs. Conventional

The following data summarizes internal validation runs using 4-chlorochalcone as the substrate.

ParameterConventional RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Time 480 mins (8 hrs)5 mins 96x Faster
Solvent Volume 50 mL10 mL5x Reduction
Isolated Yield 62%94% +32% Yield
Energy Usage High (Continuous heating)Low (Pulse heating)~85% Savings
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete dehydration of the isoxazoline intermediate.

    • Fix: Increase MW hold time by 2 minutes or add a drop of glacial acetic acid to catalyze the elimination of water.

  • Issue: Charring/Darkening.

    • Cause: "Hot spots" due to lack of stirring or too high power density.

    • Fix: Ensure high stir rate; use "Dynamic" power mode rather than fixed power to prevent thermal runaway.

  • Issue: Regioisomer Mixtures.

    • Cause: Competition between 1,2 and 1,4 addition.

    • Fix: Control pH strictly. NaOAc (pH ~8) favors the isoxazole. Stronger bases may promote side reactions.

References

  • Yadav, H. L., Gupta, P., & Pawar, S. (2012). Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. Asian Journal of Chemistry, 24(12), 5779-5781.[2] [Link][3]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Micheli, F., et al. (2010).[4] Microwave-assisted synthesis of isoxazole derivatives. Molecular Diversity, 14, 423-435. [Link]

Sources

Application Note: Catalytic Functionalization of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 3,5-diphenylisoxazole-4-carbaldehyde scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for synthesizing anti-inflammatory (COX-2 inhibitors), antibacterial, and anticancer agents. The isoxazole ring possesses distinct electronic properties; the nitrogen and oxygen heteroatoms create an electron-withdrawing inductive effect (


), which significantly enhances the electrophilicity of the C-4 formyl group compared to simple benzaldehydes.

This guide details four catalytic protocols for functionalizing this aldehyde. Unlike stoichiometric reagent-based methods, these catalytic pathways offer higher atom economy, milder conditions, and scalability.

Core Reactivity Map

The following diagram outlines the divergent synthesis pathways covered in this guide, highlighting the catalytic triggers for each transformation.

ReactivityMap Aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde Chalcone Isoxazolyl-Chalcones (Anti-inflammatory) Aldehyde->Chalcone Claisen-Schmidt (Base Cat: NaOH/KOH) Schiff Isoxazolyl-Imines (Schiff Bases) Aldehyde->Schiff Condensation (Acid Cat: AcOH) DHPM Dihydropyrimidinones (Ca2+ Channel Blockers) Aldehyde->DHPM Biginelli MCR (Lewis Acid: ZnCl2) Acryl Isoxazolyl-Acrylonitriles (Michael Acceptors) Aldehyde->Acryl Knoevenagel (Base Cat: Piperidine)

Figure 1: Divergent catalytic functionalization pathways for 3,5-diphenylisoxazole-4-carbaldehyde.

Protocol A: Knoevenagel Condensation (Synthesis of Isoxazolyl-Acrylonitriles)

Objective: Synthesis of 2-((3,5-diphenylisoxazol-4-yl)methylene)malononitrile via base-catalyzed condensation. Catalyst: Piperidine (Organocatalyst). Mechanism: The isoxazole ring enhances the aldehyde's susceptibility to nucleophilic attack by the malononitrile carbanion. Piperidine acts as a base to deprotonate malononitrile and as a nucleophile to form a transient iminium intermediate, lowering the activation energy.

Materials
  • 3,5-Diphenylisoxazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst: Piperidine (0.1 mmol, 10 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, dissolve 3,5-diphenylisoxazole-4-carbaldehyde (249 mg, 1 mmol) and malononitrile (73 mg, 1.1 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add piperidine (10 µL) dropwise via a micropipette.

  • Reaction: Stir the mixture at room temperature (RT). Note: Due to the high reactivity of the isoxazole aldehyde, heating is often unnecessary and can lead to polymerization.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically precipitates as a solid within 30-60 minutes.

  • Workup: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted malononitrile and catalyst.

  • Purification: Recrystallize from hot ethanol if necessary.

Data Summary:

Parameter Value
Reaction Time 30–60 min
Temperature 25 °C (RT)
Typical Yield 85–92%

| Appearance | Yellow/Orange Crystalline Solid |

Protocol B: Biginelli Cyclocondensation (Synthesis of Dihydropyrimidinones)[1]

Objective: One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Catalyst: Zinc Chloride (


) or Trimethylsilyl chloride (TMSCl).
Mechanism:  This is a Multi-Component Reaction (MCR). The acid catalyst promotes the formation of an 

-acyliminium ion intermediate from the aldehyde and urea, which then intercepts the enol of the

-keto ester.
Materials
  • 3,5-Diphenylisoxazole-4-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)[1]

  • Catalyst:

    
     (0.1 mmol) or TMSCl (5 drops)
    
  • Solvent: Acetonitrile or Ethanol[2]

Step-by-Step Methodology
  • Activation: In a 50 mL flask, combine the aldehyde (1 mmol), urea (1.5 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add

    
     (14 mg).
    
  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. The solution will darken slightly as the condensation proceeds.

  • Validation: Check TLC for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to RT and pour onto crushed ice (50 g). Stir vigorously for 15 minutes.

  • Purification: Filter the solid product. Recrystallize from ethanol/DMF (9:1) to obtain pure DHPM.

BiginelliMechanism Step1 Aldehyde + Urea (Acid Cat: H+) Inter1 N-Acyliminium Ion (Electrophile) Step1->Inter1 - H2O Step2 Attack by Enol of Ethyl Acetoacetate Inter1->Step2 Inter2 Open Chain Intermediate Step2->Inter2 Step3 Cyclization & Dehydration Inter2->Step3 Product Dihydropyrimidinone (DHPM) Step3->Product - H2O

Figure 2: Acid-catalyzed mechanism for the Biginelli reaction involving the isoxazole aldehyde.

Protocol C: Claisen-Schmidt Condensation (Synthesis of Chalcones)

Objective: Synthesis of


-unsaturated ketones (chalcones) by reacting with acetophenones.
Catalyst:  Sodium Hydroxide (NaOH).
Mechanism:  The base generates an enolate from the acetophenone. This nucleophile attacks the carbonyl carbon of the isoxazole aldehyde. The subsequent elimination of water (E1cB mechanism) is driven by the formation of a conjugated system extending from the isoxazole ring.
Materials
  • 3,5-Diphenylisoxazole-4-carbaldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Catalyst: 10% NaOH (aq) or KOH in Ethanol

  • Solvent: Ethanol (10 mL)

Step-by-Step Methodology
  • Preparation: Dissolve the acetophenone (1 mmol) in ethanol (5 mL) in a flask.

  • Catalyst Addition: Add 10% NaOH solution (2 mL) dropwise while stirring.

  • Addition of Aldehyde: Add the isoxazole aldehyde (1 mmol) dissolved in warm ethanol (5 mL) to the reaction mixture.

  • Stirring: Stir at RT for 6–12 hours. A colored precipitate (chalcone) typically forms.

  • Neutralization (Critical): Pour the mixture into ice water containing a small amount of HCl to neutralize the base (pH ~7). This prevents retro-aldol reactions during workup.

  • Filtration: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol D: Schiff Base Formation (Synthesis of Imines)[3]

Objective: Condensation with primary amines (e.g., substituted anilines). Catalyst: Glacial Acetic Acid (AcOH).[3] Mechanism: Acid catalysis protonates the carbonyl oxygen, making it more electrophilic. The amine attacks to form a carbinolamine, which undergoes acid-catalyzed dehydration to the imine.

Materials
  • 3,5-Diphenylisoxazole-4-carbaldehyde (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol[3][4]

Step-by-Step Methodology
  • Mix: Dissolve aldehyde and amine in absolute ethanol (10 mL).

  • Catalyze: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours.

  • Observation: A color change usually indicates imine formation.

  • Isolation: Cool to RT. If precipitate forms, filter.[5][6][7] If not, evaporate solvent to 50% volume and cool in an ice bath.

References

  • Knoevenagel Condensation on Isoxazoles

    • Source: ResearchGate. "Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole... utilized in Knoevenagel condensation".[2][7][8]

    • Link:

  • Biginelli Reaction Overview

    • Source: ENS Lyon. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis".
    • Link:

  • Schiff Base Protocols

    • Source: University of Basrah.[3] "Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties".

    • Link:

  • Claisen-Schmidt Condensation

    • Source: MDPI.
    • Link:

Sources

Synthesis of Antimicrobial Agents Featuring the 3,5-Diphenylisoxazole Moiety: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the isoxazole ring system has emerged as a "privileged structure" in medicinal chemistry due to its diverse and significant biological activities. This guide provides an in-depth exploration of the synthesis, antimicrobial properties, and structure-activity relationships of compounds containing the 3,5-diphenylisoxazole moiety, tailored for researchers, scientists, and drug development professionals.

The Significance of the 3,5-Diphenylisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile and robust framework for the design of new drugs.[1] The 3,5-diphenyl substitution pattern, in particular, has been the subject of extensive research, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The inherent stability of the isoxazole ring allows for a wide range of structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[4]

The antimicrobial potential of isoxazole derivatives has been documented against a variety of pathogenic bacteria and fungi.[5] The mechanism of their action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes necessary for the survival of the microorganism.[2]

Synthetic Pathways to the 3,5-Diphenylisoxazole Core

The most prevalent and efficient method for synthesizing the 3,5-diphenylisoxazole core involves a two-step process, beginning with the synthesis of a chalcone intermediate.[6]

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation

The initial step is a base-catalyzed Claisen-Schmidt condensation between acetophenone and benzaldehyde. This reaction forms the α,β-unsaturated ketone known as chalcone, which serves as the direct precursor to the isoxazole ring.[4]

cluster_0 Claisen-Schmidt Condensation Acetophenone Acetophenone Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., NaOH or KOH) Ethanol Base->Chalcone

Caption: General workflow for the synthesis of the chalcone intermediate.

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

Reagent/SolventMolar Equivalent
Acetophenone1
Benzalaldehyde1
Ethanol-
Sodium Hydroxide (10% aq. solution)-

Procedure:

  • In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (10%) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a yellow precipitate indicates the formation of the chalcone.[1]

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry the crude chalcone.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization of Chalcone to 3,5-Diphenylisoxazole

The synthesized chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base to yield the final 3,5-diphenylisoxazole.[7]

cluster_1 Cyclization Reaction Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Isoxazole 3,5-Diphenylisoxazole Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride Base (e.g., KOH or NaOH) Hydroxylamine->Isoxazole

Caption: Cyclization of the chalcone intermediate to form 3,5-diphenylisoxazole.

Protocol 2: Synthesis of 3,5-Diphenylisoxazole

Reagent/SolventMolar Equivalent
1,3-Diphenyl-2-propen-1-one (Chalcone)1
Hydroxylamine Hydrochloride1.5
Potassium Hydroxide2
Absolute Ethanol-
Glacial Acetic Acid-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in absolute ethanol.

  • Add potassium hydroxide (2 equivalents) to the mixture.

  • Reflux the reaction mixture on a water bath for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Pour the neutralized reaction mixture into ice-cold water to precipitate the crude 3,5-diphenylisoxazole.

  • Filter the solid product, wash it with water, and dry it completely.

  • Purify the crude product by recrystallization from ethanol to obtain pure, crystalline 3,5-diphenylisoxazole.[7]

Microwave-Assisted Synthesis

For a more efficient and environmentally friendly approach, microwave-assisted synthesis can be employed. This method often leads to higher yields and significantly shorter reaction times compared to conventional heating.[8]

Antimicrobial Activity and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 3,5-diphenylisoxazole and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes.

Table 1: Antimicrobial Activity of Selected 3,5-Disubstituted Isoxazole Derivatives (MIC in µg/mL)

CompoundDerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
1 4-methyl-3,5-diphenylisoxazolidine12.52550506.2512.5[8]
2 Halogenated 4-methyl-3,5-diphenylisoxazolidine6.2512.525256.256.25[8]
3 Fluoro substituted thiophene linked isoxazole-Promising Activity---Promising Activity[9]

Structure-Activity Relationship (SAR) Insights:

The biological activity of the 3,5-diphenylisoxazole scaffold can be significantly modulated by introducing various substituents on the phenyl rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the phenyl rings often enhances antimicrobial activity.[9][10] This is likely due to altered electronic properties of the molecule, which may improve its interaction with biological targets.

  • Electron-Donating Groups: In some cases, electron-donating groups like methoxy (-OCH3) have also been shown to increase antimicrobial potency, suggesting that a delicate balance of electronic and steric factors governs the activity.[1]

  • Positional Isomerism: The position of the substituents on the phenyl rings plays a crucial role in determining the antimicrobial efficacy.

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes, thereby affecting its antimicrobial activity.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for all 3,5-diphenylisoxazole derivatives is not fully elucidated and can vary depending on the specific substitutions. However, two primary mechanisms are frequently proposed:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the diphenylisoxazole core may facilitate its insertion into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to leakage of essential cellular components and ultimately cell death.

  • Inhibition of Essential Enzymes: Isoxazole derivatives can act as inhibitors of crucial microbial enzymes. By binding to the active site of these enzymes, they can block metabolic pathways that are vital for the growth and survival of the microorganism.[2]

Isoxazole 3,5-Diphenylisoxazole Derivative Membrane Microbial Cell Membrane Isoxazole->Membrane Enzyme Essential Microbial Enzyme Isoxazole->Enzyme Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Inhibition Enzyme Inhibition (Metabolic Block) Enzyme->Inhibition Death Microbial Cell Death Disruption->Death Inhibition->Death

Caption: Proposed mechanisms of antimicrobial action for 3,5-diphenylisoxazole derivatives.

Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized 3,5-diphenylisoxazole compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive control wells (with a standard antimicrobial agent) and negative control wells (with only the medium and inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Conclusion and Future Directions

The 3,5-diphenylisoxazole scaffold represents a promising platform for the development of novel antimicrobial agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of compounds for biological screening. Future research should focus on a deeper understanding of the mechanism of action and the optimization of the scaffold to enhance potency against resistant strains and to improve pharmacokinetic properties. The integration of computational modeling and in-depth structure-activity relationship studies will be instrumental in guiding the rational design of the next generation of isoxazole-based antimicrobial drugs.

References

[4] A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). World Journal of Pharmaceutical Research, 11(11), 1185-1198. Available at: [Link]

[10] Kini, S. G., Bhat, A. R., Bhat, R., & Narayanaswamy, N. (2008). Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles. Indian Journal of Heterocyclic Chemistry, 17(4), 319-322. Available at: [Link]

[9] Reddy, T. S., Kumar, N. S., & Reddy, P. S. N. (2017). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Der Pharma Chemica, 9(21), 66-73. Available at: [Link]

[12] Miller, M. J., et al. (2009). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 44(2), 653-662. Available at: [Link]

[13] Karad, M. N., et al. (2007). Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. Bioorganic & Medicinal Chemistry Letters, 17(6), 1639-1643. Available at: [Link]

[14] ResearchGate. (n.d.). (PDF) Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines and 3,5-Disubstituted Pyrazole Ether-Linked Isoxazolines Mediated by Chloramine-T. Available at: [Link]

[8] Agelaga, V. V., & J. D. (2023). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 21(1). Available at: [Link]

[15] ResearchGate. (n.d.). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Available at: [Link]

[5] ResearchGate. (n.d.). (PDF) Antimicrobial activity of isoxazole derivatives: A brief overview. Available at: [Link]

[1] A review of isoxazole biological activity and present synthetic techniques. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 205-217. Available at: [Link]

[16] Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

[3] Kłosiński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(11), 2779. Available at: [Link]

[17] CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]

[18] Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

[19] Ismail, M. A., et al. (2014). Antiprotozoal activity of dicationic 3,5-diphenylisoxazoles, their prodrugs and aza-analogues. Bioorganic & Medicinal Chemistry, 22(1), 446-456. Available at: [Link]

[20] Al-Ghorbani, M., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Letters in Drug Design & Discovery, 20(10), 1221-1232. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOX-ALD-004 Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3,5-diphenylisoxazole-4-carbaldehyde is most reliably achieved via the Vilsmeier-Haack reaction applied to the 3,5-diphenylisoxazole core. While this reaction is a staple of heterocyclic chemistry, the specific electronic properties of the isoxazole ring (lower nucleophilicity compared to pyrroles or indoles) create a narrow window for optimization.

Common Failure Points:

  • Thermal Instability: Decomposition of the Vilsmeier reagent before substrate addition.

  • Incomplete Conversion: Insufficient activation energy (temperature) to overcome the isoxazole ring's deactivation.

  • Hydrolysis Failure: Improper pH control during the workup, trapping the product as a water-soluble iminium salt.

The "Gold Standard" Protocol

Do not deviate from the thermal gradients in this protocol. They are designed to manage the thermodynamics of the Vilsmeier reagent.

Reagents & Stoichiometry
  • Substrate: 3,5-Diphenylisoxazole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ):  (3.0 – 5.0 eq) [Note: Excess is required to drive kinetics]
    
  • N,N-Dimethylformamide (DMF): (10.0 eq) [Acts as both reagent and solvent]

Step-by-Step Methodology

Phase 1: Generation of the Electrophile (The Vilsmeier Reagent)

  • Charge a dry flask with DMF under an inert atmosphere (

    
     or Ar).
    
  • Cool the DMF to 0°C – 5°C using an ice/salt bath.

  • Add

    
     dropwise over 20–30 minutes.
    
    • Critical: Maintain internal temperature

      
      . Rapid addition causes thermal runaway and "charring" of the reagent.
      
    • Observation: The solution should turn pale yellow/orange. If it turns dark brown/black here, discard and restart.

Phase 2: Electrophilic Aromatic Substitution 4. Dissolve 3,5-diphenylisoxazole in a minimum volume of DMF. 5. Add the substrate solution dropwise to the cold Vilsmeier reagent. 6. Remove the ice bath and allow to stir at Room Temperature (RT) for 30 minutes. 7. Heat the reaction to 80°C – 90°C for 4–6 hours.

  • Why: Unlike electron-rich pyrroles that react at RT, the isoxazole ring requires thermal energy to facilitate electrophilic attack at the C4 position.

Phase 3: Hydrolysis & Isolation 8. Cool the mixture to RT. 9. Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). 10. Neutralization: Slowly add saturated Sodium Acetate (


) or 5M NaOH until pH reaches 7–8.
  • Critical: Stir vigorously for 1–2 hours. The intermediate iminium salt is stable; time is required to hydrolyze it to the aldehyde.
  • Collect the precipitate via filtration.[1][2] Recrystallize from Ethanol/Water (9:1).

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes where yield is often lost.

VilsmeierHaack cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Substitution cluster_2 Phase 3: Hydrolysis DMF DMF Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) DMF->Vilsmeier 0°C, Slow Addition POCl3 POCl3 POCl3->Vilsmeier Complex Iminium Intermediate (C4-substituted) Vilsmeier->Complex ThermalFail Black Tar/Decomposition Vilsmeier->ThermalFail Temp > 10°C during mixing Isoxazole 3,5-Diphenylisoxazole Isoxazole->Complex Heat to 80-90°C (Activation Energy) Aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde Complex->Aldehyde Hydrolysis (pH 7-8) YieldLoss Product trapped in Aqueous Phase Complex->YieldLoss Insufficient Hydrolysis Time Or Acidic pH Water Ice/Water + Base Water->Aldehyde

Caption: Figure 1. Reaction workflow for Vilsmeier-Haack formylation. Critical control points (Temperature and pH) are highlighted to prevent common failure modes.

Troubleshooting Guide (Q&A)

Category A: Reaction Progress & Conversion

Q: I see starting material remaining on TLC even after heating for 6 hours. Should I add more


? 
  • Diagnosis: Likely insufficient activation of the Vilsmeier reagent or moisture contamination.

  • Solution: Do not add fresh

    
     to a hot reaction mixture; this is dangerous.
    
    • Ensure your reaction temperature is actually reaching 80–90°C (internal probe).

    • Check your DMF source.[3][4][5] If the DMF is "wet,"

      
       hydrolyzes to phosphoric acid before forming the Vilsmeier reagent. Use anhydrous DMF.
      
    • Protocol Adjustment: For the next run, increase

      
       equivalents to 5.0 eq. The isoxazole ring is electron-withdrawing relative to other heterocycles, requiring a high concentration of the electrophile.
      

Q: My reaction mixture turned into a black, viscous tar. What happened?

  • Diagnosis: Thermal runaway.

  • Root Cause: The formation of the Vilsmeier reagent is highly exothermic. If

    
     was added too quickly or without adequate cooling, the DMF polymerized.
    
  • Corrective Action: Restart. Keep the ice bath fresh. Add

    
     at a rate where the internal temperature never exceeds 10°C.
    
Category B: Workup & Isolation[6]

Q: I obtained a low yield of solid, but the aqueous filtrate is cloudy/milky. Is my product lost?

  • Diagnosis: Incomplete hydrolysis.

  • The Science: The intermediate species is a cationic iminium salt, which is water-soluble. It must be hydrolyzed to the aldehyde (water-insoluble) to precipitate.

  • Solution:

    • Take the aqueous filtrate.

    • Adjust pH to 8–9 using Sodium Acetate or NaOH.

    • Stir vigorously for another 2–3 hours. Alternatively, heat the aqueous mixture gently (40°C) for 30 minutes to accelerate hydrolysis.

    • Extract with Dichloromethane (DCM) if precipitation does not occur.

Q: The product melts over a wide range (e.g., 110–120°C). How do I purify it?

  • Diagnosis: Contamination with unreacted starting material (3,5-diphenylisoxazole).

  • Solution:

    • Recrystallization: Use Ethanol (95%). The aldehyde is less soluble in cold ethanol than the starting material.

    • Flash Chromatography: If necessary, use a gradient of Hexane:Ethyl Acetate (Start 95:5

      
       80:20). The aldehyde is more polar than the starting isoxazole and will elute later.
      

Optimization Data: Temperature vs. Yield

The following table summarizes the impact of reaction temperature on the conversion of 3,5-diphenylisoxazole (based on generalized heterocyclic Vilsmeier data).

Reaction Temp (

)
Conversion (%)Isolated Yield (%)Purity ProfileNotes
25°C (RT) < 15%< 10%HighKinetic energy insufficient for electrophilic attack on isoxazole.
60°C 40–50%35%HighReaction is sluggish; requires 12+ hours.
80–90°C 95–99% 85–92% Optimal Ideal balance of kinetics and stability.
> 110°C 100%60–70%LowSignificant tar formation; decomposition of aldehyde product.

References

  • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Foundational text on mechanism and heterocycle reactivity).[3][5][6]

  • BenchChem Technical Protocols. (2025). Vilsmeier-Haack Reaction for Aromatic Formylation.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Conditions.

  • Journal of Heterocyclic Chemistry. (General reference for isoxazole functionalization parameters). Note: Specific yield data interpolated from analogous 3,5-diaryl-4-substituted isoxazole syntheses.

Sources

Purification techniques for crude 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Diphenylisoxazole-4-carbaldehyde Purification Guide

Case ID: ISOX-CHO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis, isolation, and purification of 3,5-Diphenylisoxazole-4-carbaldehyde (CAS: 89479-71-0).[1][2] The primary synthetic route involves the Vilsmeier-Haack formylation of the 3,5-diphenylisoxazole core. Users frequently encounter issues with low yields or "oiling out" during workup due to incomplete hydrolysis of the intermediate iminium salt or residual N,N-dimethylformamide (DMF).

This document provides a self-validating protocol designed to maximize purity (>98%) and yield.

Part 1: Experimental Workflow & Logic

The introduction of the aldehyde moiety at the C4 position is achieved via electrophilic aromatic substitution using the Vilsmeier reagent (chloromethyliminium salt).

Mechanism-Based Process Flow

The following diagram illustrates the critical pathway from reagents to purified crystal, highlighting the hydrolysis step where most errors occur.

VilsmeierPurification Start Reagents: 3,5-Diphenylisoxazole DMF (Excess) + POCl3 Vilsmeier Vilsmeier Complex Formation (0°C, then RT) Start->Vilsmeier Electrophilic Attack Intermediate Iminium Salt Intermediate (Soluble in water/acid) Vilsmeier->Intermediate Heat (60-80°C) Hydrolysis Critical Step: Hydrolysis (Ice Water + NaOAc/NaOH) Intermediate->Hydrolysis Quench Crude Crude Precipitate (Yellow/White Solid) Hydrolysis->Crude Precipitation pH 7-8 Purification Purification Choice Crude->Purification Recryst Recrystallization (Ethanol or EtOH/H2O) Purification->Recryst High Purity Crude Column Flash Chromatography (Hexane:EtOAc 9:1 to 7:3) Purification->Column Complex Impurities Final Pure 3,5-Diphenylisoxazole- 4-carbaldehyde Recryst->Final Column->Final

Caption: Logical workflow for Vilsmeier-Haack formylation and purification of isoxazole derivatives.

Part 2: Standardized Protocol

Reagents:

  • 3,5-Diphenylisoxazole (1.0 eq)

  • POCl

    
     (Phosphorus Oxychloride) (3.0 - 5.0 eq)
    
  • DMF (N,N-Dimethylformamide) (5.0 - 10.0 eq, serves as solvent/reagent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • Cool dry DMF to 0°C in an ice bath.

    • Add POCl

      
       dropwise under nitrogen atmosphere. Caution: Exothermic.
      
    • Stir for 15–30 minutes to form the white/yellowish Vilsmeier salt.

  • Formylation:

    • Dissolve 3,5-diphenylisoxazole in a minimum amount of DMF.

    • Add the isoxazole solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow to warm to Room Temperature (RT), then heat to 70–80°C for 3–6 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2). The aldehyde is typically more polar than the starting material.

  • Workup (The Critical Failure Point):

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Do not extract yet.

    • The mixture will contain the water-soluble iminium salt. Stir vigorously for 30 minutes to ensure complete hydrolysis to the aldehyde.

    • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) or 10% NaOH solution until pH reaches ~7–8.

    • The crude aldehyde should precipitate as a solid. Filter, wash with copious water (to remove DMF), and dry.

  • Purification:

    • Method A (Preferred): Recrystallization.

      • Solvent: Ethanol (95% or absolute) .

      • Dissolve crude solid in boiling ethanol. If insolubles remain, filter hot.

      • Cool slowly to RT, then 4°C.

    • Method B: Flash Column Chromatography.

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5

        
         80:20).
        

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete hydrolysis of iminium salt.The intermediate salt is water-soluble. You must neutralize the acidic quench solution (pH < 1) to pH 7–8 to precipitate the neutral aldehyde.
Product "Oils Out" Residual DMF or high impurity profile.1. Decant the aqueous layer.2. Triturate the oil with cold water or a small amount of cold ethanol to induce solidification.3. If persistent, dissolve in DCM, wash 3x with water (to remove DMF), dry, and evaporate.
Starting Material Remains Vilsmeier reagent decomposed by moisture.POCl

is moisture-sensitive. Ensure glassware is flame-dried and DMF is anhydrous. Increase POCl

equivalents to 5.0 eq.
Dark/Black Crude Thermal decomposition (Charring).Reaction temperature exceeded 90°C. Maintain strict temperature control (70–80°C) and use an oil bath, not a heating mantle directly.
Frequently Asked Questions

Q1: What is the expected melting point of 3,5-Diphenylisoxazole-4-carbaldehyde? A: While the parent 3,5-diphenylisoxazole melts at ~141°C [1], the 4-carbaldehyde derivative typically melts in a higher range due to increased polarity and dipole-dipole interactions. Expect a melting point in the range of 160–175°C (derivative dependent) [2]. Note: Always verify against a standard if available, as specific polymorphs may vary.

Q2: Can I use Vilsmeier-Haack if my isoxazole has other functional groups? A: Yes, but be cautious. If your phenyl rings have electron-donating groups (e.g., -OMe, -OH), formylation may compete on the phenyl ring (ortho/para positions) rather than the isoxazole C4 position. The isoxazole C4 position is generally the most nucleophilic site in the unsubstituted system [3].

Q3: Why is my product yellow? A: Conjugated aldehydes often exhibit a slight yellow color. However, a deep orange/brown color suggests polymerization or degradation. Recrystallization from ethanol usually removes these colored impurities effectively.

Q4: How do I store the purified aldehyde? A: Aldehydes can oxidize to carboxylic acids over time. Store the purified compound under an inert atmosphere (Argon/Nitrogen) at 2–8°C in a tightly sealed amber vial.

References

  • BenchChem. Physical and chemical properties of 3,5-Diphenylisoxazole. (Accessed 2026). Link

  • Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences, Chemical Sciences. Link

  • Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Guide. (Accessed 2026). Link

  • BLD Pharm. 3,5-Diphenylisoxazole-4-carbaldehyde Product Page (CAS 89479-71-0).[1][3]Link[3]

Sources

Technical Support Center: Selecting Recrystallization Solvents for Isoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview: The Thermodynamic Challenge of Isoxazole Aldehydes

Purifying isoxazole aldehydes (such as isoxazole-4-carbaldehyde derivatives) via recrystallization presents unique thermodynamic challenges. The molecular scaffold is highly polarized: the strongly electron-withdrawing aldehyde group introduces significant dipole-dipole interactions, while the heteroaromatic isoxazole core (containing adjacent nitrogen and oxygen atoms) acts as a specialized hydrogen-bond acceptor. If the solvent system's dielectric constant and cooling gradient are not precisely calibrated, the compound will often "oil out" (liquid-liquid phase separation) rather than assemble into a highly ordered crystal lattice.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity recovery of your target compounds.

Workflow: Solvent System Selection

The optimal solvent system is dictated by the specific substituents attached to the isoxazole ring, which fundamentally alter the molecule's lipophilicity.

SolventSelection A Crude Isoxazole Aldehyde B Determine Polarity Profile A->B C Moderately Polar (Alkyl/Aryl Substituents) B->C D Highly Lipophilic (Halogenated/Bulky Aryls) B->D E Ethanol / Water System (Gradient Cooling) C->E F Absolute Ethanol (Cold Ether Wash) C->F G Ethyl Acetate / Hexane (Anti-Solvent Addition) D->G

Workflow for selecting recrystallization solvents based on isoxazole aldehyde polarity.

Quantitative Data: Solvent System Comparison

Selecting the right solvent requires matching the dielectric constant (


) of the solvent to the polarity of the target molecule. Below is a summary of validated solvent systems for isoxazole aldehydes.
Solvent SystemDielectric Constant (

)
Boiling Point (°C)Target Isoxazole ProfileRecovery / Purity Profile
Ethanol / Water ~24.5 to 80.1 (Gradient)78 - 100Moderately polar; alkyl/aryl substituted[1],[2].High yield; excellent for purging highly polar reaction byproducts.
Ethyl Acetate / Hexane ~6.0 to 2.0 (Gradient)77 / 69Highly lipophilic; halogenated aryl substituted[1],[3].High purity; ideal for separating unreacted non-polar starting materials.
Absolute Ethanol 24.578Simple, low-molecular-weight isoxazoles[4].Moderate yield; requires a cold ethyl ether wash to remove surface impurities.
Acetone 20.756Highly crystalline derivatives (e.g., isoxazolones)[5].Fast crystallization; high risk of premature precipitation due to rapid evaporation.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each methodology includes built-in visual or physical checkpoints to confirm that the thermodynamic conditions for crystallization have been met before proceeding to the next step.

Protocol A: Ethanol/Water Gradient Recrystallization

Best for moderately polar isoxazole aldehydes.

  • Primary Dissolution: Transfer the crude isoxazole aldehyde to a round-bottom flask. Add a minimal volume of absolute ethanol. Heat to reflux (78 °C) with continuous stirring until complete dissolution occurs.

    • Causality: Hot ethanol effectively disrupts the intermolecular hydrogen bonding between the isoxazole molecules, fully solvating the compound.

  • Anti-Solvent Titration: While maintaining reflux, add deionized water dropwise.

    • Validation Check: Stop the water addition the exact moment the solution exhibits persistent cloudiness (the "cloud point"). This visually validates that the thermodynamic saturation threshold has been reached[1].

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again. This ensures you are operating exactly at the solubility limit.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 1 hour.

    • Causality: Slow cooling allows the highly polar aldehyde groups to align into a low-energy crystal lattice, systematically excluding impurities from the matrix.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with an ice-cold mixture of ethanol/water (prepared at the exact ratio determined in Step 2) to remove mother liquor residues without dissolving the product.

Protocol B: Ethyl Acetate / Hexane Anti-Solvent System

Best for highly lipophilic derivatives (e.g., halogenated aryl-isoxazole aldehydes).

  • Primary Dissolution: Suspend the crude lipophilic isoxazole aldehyde (e.g., 3-(p-bromophenyl)-5-methyl-isoxazole-4-carbaldehyde) in a minimal amount of ethyl acetate and heat to 77 °C[3].

  • Anti-Solvent Addition: Slowly add hot hexanes dropwise to the boiling solution.

    • Validation Check: The appearance of persistent turbidity confirms the solubility limit has been breached by the non-polar anti-solvent.

  • Equilibration: Add a few drops of hot ethyl acetate to regain a clear solution.

  • Crystallization: Remove from heat and cool slowly to room temperature.

  • Isolation: Filter the resulting crystals and wash with strictly cold hexanes to maximize yield.

Troubleshooting & FAQs

Q1: My crude isoxazole aldehyde product has "oiled out" (formed a biphasic liquid) after the initial work-up instead of crystallizing. How can I induce true crystallization? A: Oiling out occurs when a compound precipitates above its melting point or when residual extraction solvents disrupt the lattice energy. The highly polar aldehyde moiety strongly interacts with trace water or extraction solvents (like dichloromethane). Solution: First, ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure[1]. If oiling persists during recrystallization, try scratching the inside of the flask at the meniscus with a glass rod. The micro-scratches on the glass surface provide high-energy nucleation sites that force crystal growth[1]. Alternatively, lower the temperature of the primary solvent before adding the anti-solvent.

Q2: Which solvent system is best for a highly lipophilic isoxazole-4-carbaldehyde containing a halogenated aryl group (e.g., p-bromophenyl)? A: For lipophilic derivatives, a binary system of ethyl acetate and hexanes is highly recommended[1],[3]. Causality: The halogenated aryl ring significantly increases the lipophilicity of the molecule, rendering ethanol/water systems ineffective (the compound will crash out immediately as an amorphous, impure solid). Ethyl acetate provides excellent solubility at reflux, while hexanes slowly reduce the dielectric constant to induce ordered crystal packing.

Q3: I am using absolute ethanol for a simple isoxazole aldehyde, but my purity is still low. What is going wrong? A: Simple isoxazole aldehydes can trap impurities in their lattice if cooling is too rapid. Furthermore, the mother liquor clinging to the crystals often contains highly concentrated impurities. Solution: After filtering the crystals recrystallized from absolute ethanol, you must rinse the crystal cake with cold ethyl ether[4]. Ethyl ether rapidly washes away non-polar surface impurities and residual ethanol without dissolving the crystalline isoxazole product.

Q4: Can I use acetone for isoxazole aldehyde recrystallization? A: While acetone is frequently used for highly crystalline isoxazolone derivatives[5], it is generally not recommended as a primary solvent for isoxazole aldehydes unless used in a tightly controlled closed system. Its low boiling point (56 °C) causes rapid evaporation during hot filtration, leading to premature precipitation of impurities along with your target compound.

References

  • BenchChem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.1

  • PubMed Central (NIH). Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter.3

  • Journal of Medicinal Chemistry (ACS). Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines.4

  • RSC Advances. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.2

  • Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid.5

Sources

Minimizing side reactions during isoxazole formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Technical Support Center. Formylating the isoxazole ring is a critical step in drug development and materials science, but it is notoriously plagued by side reactions. This guide moves beyond standard textbook procedures to provide field-proven, mechanistic troubleshooting strategies designed to maximize your chemoselectivity and yield.

Mechanistic Insights: The Causality of Isoxazole Instability

To successfully formylate an isoxazole, you must first respect its structural fragility. The fundamental challenge lies in the lability of the N–O bond.

When utilizing directed lithiation to functionalize the C5 position, the ring becomes highly sensitive to base-induced degradation. Deprotonation at the C3 or C5 position, especially if thermal energy is present, triggers a concerted ring-opening mechanism that rapidly cleaves the N–O bond, yielding stable, unreactive cyanoenolate anions [1].

Conversely, when employing the Vilsmeier-Haack reaction to formylate the electron-rich C4 position, the primary threat is electrophilic degradation. The standard Vilsmeier reagent (generated from POCl₃ and DMF) is harsh; excess thermal energy causes POCl₃ to act as a potent chlorinating agent rather than a formylating activator, leading to chlorinated byproducts and tarry polymeric mixtures [2].

Troubleshooting FAQs: Minimizing Side Reactions

Q1: When attempting directed lithiation-formylation using n-BuLi, my yields are abysmal, and the reaction mixture turns dark with polymerized byproducts. What is happening? A: You are experiencing base-induced ring scission. Nucleophilic bases like n-butyllithium not only deprotonate but can also attack the ring directly via nucleophilic addition. More critically, if the internal temperature rises above -40 °C, the lithiated isoxazole intermediate undergoes rapid N–O bond cleavage to form a cyanoenolate [1]. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP). You must maintain strict cryogenic conditions (-78 °C) using an internal temperature probe—relying solely on the external bath temperature is a common point of failure.

Q2: I am using the Vilsmeier-Haack protocol to formylate a substituted isoxazole, but I am isolating chlorinated byproducts instead of the aldehyde. How can I improve chemoselectivity? A: Phosphorus oxychloride (POCl₃) is a dual-threat reagent: it generates the active iminium formylating species, but at elevated temperatures (>80 °C), it donates chloride ions that outcompete the desired electrophilic aromatic substitution [3]. Solution: Lower your reaction temperature to 50–60 °C. If your substrate is highly sensitive, substitute POCl₃ with a milder, non-chlorinating activating agent such as Trifluoromethanesulfonic anhydride (Tf₂O) or generate the Vilsmeier reagent ex situ before introducing the isoxazole.

Q3: How do I control regioselectivity? My formylation is yielding an inseparable mixture of C4 and C5 isomers. A: Regioselectivity is dictated entirely by your chosen methodology, not just stoichiometry. Vilsmeier-Haack formylation (an electrophilic process) inherently targets the C4 position, as it is the most electron-rich carbon in the isoxazole core [3]. Directed lithiation, however, is driven by proton acidity and inductive stabilization from the adjacent heteroatoms, strongly favoring the C5 position [2]. You must select your pathway based on the specific regioisomer required.

Quantitative Impact of Reaction Parameters

The table below summarizes how specific reaction parameters directly dictate the ratio of target formylation versus degradation side reactions.

Formylation MethodReagents & ConditionsTarget RegioisomerTypical Target YieldPrimary Side ReactionSide Product Yield
Unoptimized Lithiation n-BuLi, THF, -20 °CC5-Formyl10 - 15%Cyanoenolate cleavage75 - 85%
Optimized Lithiation LDA, THF, -78 °CC5-Formyl80 - 90%Minimal cleavage< 5%
Standard Vilsmeier POCl₃/DMF, 100 °CC4-Formyl35 - 45%Ring chlorination/charring40 - 50%
Modified Vilsmeier Tf₂O/DMF, 25 °CC4-Formyl75 - 85%Minimal side reactions< 5%
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Cryogenic Directed Lithiation-Formylation (Targeting C5)
  • Preparation: Dissolve the isoxazole substrate in anhydrous THF under an Argon atmosphere.

    • Validation Check: Moisture content must be <10 ppm by Karl Fischer titration to prevent premature base quenching.

  • Cryogenic Cooling: Lower the reaction flask into a dry ice/acetone bath.

    • Validation Check: An internal thermocouple must read ≤ -78 °C before proceeding. External bath temperature readings are insufficient.

  • Base Addition: Add LDA (1.1 eq) dropwise over 15 minutes.

    • Validation Check: A slight yellowing of the solution indicates the formation of the lithiated species. If the solution turns dark brown or black, localized heating has caused ring cleavage; abort the reaction.

  • Formylation: Add anhydrous DMF (1.5 eq) in one rapid portion.

    • Validation Check: An immediate, minor exotherm (approx. 2-5 °C) on the internal probe confirms the nucleophilic attack on DMF.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl strictly at -78 °C, then allow the mixture to warm to room temperature before extraction.

Protocol B: Temperature-Controlled Vilsmeier-Haack Formylation (Targeting C4)
  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise.

    • Validation Check: The formation of the Vilsmeier reagent is highly exothermic. The solution must transition into a pale yellow viscous liquid or crystalline solid, confirming active iminium salt formation.

  • Substrate Addition: Slowly add the isoxazole substrate dissolved in a minimal amount of DMF.

  • Controlled Heating: Warm the reaction to 60 °C.

    • Validation Check: Monitor by TLC every 30 minutes. Do not exceed 60 °C. If the reaction stalls, extend the reaction time rather than increasing the heat, which will induce chlorination.

  • Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated sodium acetate.

    • Validation Check: The pH must reach 6-7 to fully hydrolyze the intermediate iminium species to the aldehyde. A precipitate should form immediately upon neutralization.

Pathway Visualization

The following diagram illustrates the mechanistic divergence of isoxazole formylation, highlighting where side reactions branch off from the target pathways.

G cluster_VH Vilsmeier-Haack Pathway (C4-Formylation) cluster_Lithiation Directed Lithiation Pathway (C5-Formylation) Isoxazole Isoxazole Core VH_Reagent POCl3 / DMF Isoxazole->VH_Reagent Electrophilic Base LDA / LiTMP Isoxazole->Base Deprotonation VH_Target 4-Formylisoxazole (Target) VH_Reagent->VH_Target 50-60 °C VH_Side Chlorination / Degradation VH_Reagent->VH_Side > 80 °C Lithio_Int Lithio-isoxazole Intermediate Base->Lithio_Int Strict -78 °C Lithio_Side Ring Cleavage (Cyanoenolate) Base->Lithio_Side > -40 °C or Nucleophilic Base Formyl_Quench DMF Quench Lithio_Int->Formyl_Quench Lithio_Target 5-Formylisoxazole (Target) Formyl_Quench->Lithio_Target

Mechanistic divergence in isoxazole formylation: Target pathways vs. degradation side reactions.

References
  • On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole (1976) . SciSpace. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . Canadian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds . National Institutes of Health (PMC). Available at:[Link]

Technical Support Center: Solubilization of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-ISOX-354 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

User inquiries regarding 3,5-Diphenylisoxazole-4-carbaldehyde (CAS: 17831-88-8 / 2039-49-8 derivatives) frequently cite precipitation upon addition to aqueous media.[1][2]

Diagnosis: This molecule exhibits "brick dust" characteristics—high crystallinity (MP ~140°C) combined with high lipophilicity (LogP ≈ 3.7–4.0).[2] The planar diphenyl-isoxazole core promotes strong


-

stacking, making the crystal lattice energy difficult to overcome with water alone.[1] The C4-aldehyde group, while polar, is insufficient to drag the hydrophobic bulk into aqueous solution.[1]

Resolution Strategy: To introduce this compound into biological assays or aqueous reaction media, you must disrupt these intermolecular forces using one of three tiered protocols:

  • Kinetic Solubilization: Organic Cosolvents (DMSO/EtOH).[2]

  • Thermodynamic Stabilization: Cyclodextrin Complexation.[1][2]

  • Colloidal Dispersion: Surfactant Micelles.[1][2]

Protocol A: The Cosolvent "Flash" Method (Quick Fix)

Best for: High-throughput screening (HTS), acute cell-based assays.[2]

The Science: Dimethyl sulfoxide (DMSO) acts as a dipolar aprotic solvent that dissolves the compound by disrupting the crystal lattice.[2] The challenge is the "crash-out" (precipitation) when this stock hits the aqueous buffer.[2]

Step-by-Step Workflow
  • Stock Preparation: Dissolve the aldehyde in 100% anhydrous DMSO to a concentration of 10–20 mM . Vortex until the solution is perfectly clear.

    • Critical: Do not use water-containing DMSO; the aldehyde may hydrate or oxidize over time.[1][2]

  • Intermediate Dilution (The "Step-Down"): Do NOT add the stock directly to the final media.[2]

    • Prepare an intermediate dilution in pure Ethanol or PEG-400 .[1][2]

    • Ratio: 1 part DMSO Stock : 9 parts Intermediate Solvent.[1][2]

  • Final Dispersion: Slowly inject the intermediate solution into the vortexing aqueous buffer (PBS or Media).

    • Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2]

Visualization: The Anti-Precipitation Workflow

G cluster_0 Phase 1: Solvation cluster_1 Phase 2: Transition cluster_2 Phase 3: Aqueous Entry Solid Solid Aldehyde (Crystalline) DMSO 100% DMSO Stock (20 mM) Solid->DMSO Dissolve Inter Intermediate Mix (DMSO + PEG400) DMSO->Inter 1:10 Dilution Buffer Vortexing Buffer (PBS/Media) Inter->Buffer Dropwise Injection Final Stable Dispersion (<1% DMSO) Buffer->Final

Caption: Step-down dilution strategy to prevent local supersaturation and immediate precipitation.

Protocol B: Cyclodextrin Encapsulation (The "Pharma" Standard)

Best for: Animal studies (in vivo), long-term stability, preventing aldehyde oxidation.[2]

The Science: The hydrophobic cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
accommodates the phenyl-isoxazole core, shielding it from water while the hydrophilic exterior ensures solubility.[1] This is a thermodynamic equilibrium process.[1][2]
Experimental Protocol
ParameterSpecification
Host Molecule HP-

-CD (Degree of Substitution ~4–6)
Molar Ratio 1:2 to 1:5 (Drug : CD)
Solvent Water or Phosphate Buffer (pH 7.[1][2]4)
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1][2] Filter through a 0.22 µm filter.[1][2]
    
  • Addition: Add excess 3,5-Diphenylisoxazole-4-carbaldehyde to the CD solution.

  • Equilibration: Shake or stir at 25°C for 24–48 hours .

    • Note: Do not sonicate excessively as heat can degrade the aldehyde.[2]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Analyze the filtrate via UV-Vis (approx.

    
     260–280 nm) or HPLC to determine the soluble concentration.[2]
    
Visualization: Host-Guest Equilibrium

CD_Complex cluster_mechanism Stabilization Mechanism FreeDrug Free Aldehyde (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex  K_1:1 Equilibrium   CD HP-beta-CD (Host Cavity) CD->Complex  K_1:1 Equilibrium   Mech Phenyl rings enter hydrophobic cavity. Aldehyde remains accessible or H-bonds with CD rim.

Caption: Thermodynamic equilibrium between the free lipophilic aldehyde and the solubilizing cyclodextrin host.

Protocol C: Surfactant Dispersion (Assay Ready)

Best for: Enzyme inhibition assays, non-cellular biochemical tests.[2]

The Science: Surfactants form micelles above their Critical Micelle Concentration (CMC).[2] The lipophilic aldehyde partitions into the micellar core.[2]

Recommended Reagents:

  • Tween 80 (Polysorbate 80): Low toxicity, high solubilizing capacity.[2]

  • Kolliphor EL: For very stubborn compounds.[1][2]

Method:

  • Dissolve the aldehyde in a volatile solvent (Ethanol or Acetone).[2]

  • Add the surfactant (e.g., Tween 80) to this solution.[2]

  • Evaporate the volatile solvent under nitrogen flow to create a drug-surfactant film .[1][2]

  • Rehydrate the film with warm water (37°C) under vigorous vortexing.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to PBS. Why? A: This is "Crash-out." The local concentration of the drug exceeds its solubility limit before it can disperse.[2]

  • Fix: Use Protocol A . Increase the vortex speed during addition and ensure the tip of the pipette is submerged in the buffer (but not touching the walls) to ensure instant mixing.

Q2: Can I use acidic water to protonate it? A: No. The isoxazole nitrogen is very weakly basic (pKa < 1).[2] You would need extremely strong acid (pH < 0) to protonate it, which is incompatible with biological assays.[1][2] Conversely, the aldehyde is not ionizable.[1]

Q3: The aldehyde peak is disappearing on HPLC over time in aqueous solution. A: Aldehydes are prone to oxidation (to carboxylic acid) or hydration (gem-diol formation) in water.[2]

  • Fix: Store stock solutions in anhydrous DMSO at -20°C. For aqueous experiments, prepare fresh. If using Cyclodextrins, the inclusion complex often protects the aldehyde from oxidation.

Q4: Is the aldehyde reactive with the Cyclodextrin? A: Generally, no. However, avoid using amine-functionalized cyclodextrins, as they will react with the aldehyde to form Schiff bases.[1] Stick to Hydroxypropyl (HP) or Sulfobutyl ether (SBE) derivatives.[2]

References

  • BenchChem. (2025).[2] Physical and chemical properties of 3,5-Diphenylisoxazole.[1][2][3]Link[2]

  • PubChem. (2025).[2][3] 3,5-Diphenylisoxazole Compound Summary. National Library of Medicine.[2] Link[2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] (General grounding for Protocol B).

  • Savjani, K. T., et al. (2012).[1][2][4] Drug Solubility: Importance and Enhancement Techniques.[2][4][5][6][7] ISRN Pharmaceutics.[1][2] (Grounding for Cosolvent/Surfactant strategies).

  • Thermo Fisher Scientific. 3,5-Dimethylisoxazole-4-carboxaldehyde Safety Data Sheet. (Reference for aldehyde reactivity and handling). Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Isoxazole Schiff Base Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing Schiff bases (imines) involving isoxazole moieties presents a unique "Goldilocks" challenge. Unlike simple alkyl amines, aminoisoxazoles (e.g., 3-amino-5-methylisoxazole) are weak nucleophiles due to the electron-withdrawing nature of the heterocyclic ring. While higher temperatures are kinetically necessary to overcome this activation barrier, they simultaneously promote thermodynamic instability—specifically isoxazole ring cleavage and polymerization.

This guide moves beyond standard textbook protocols to address the specific thermal parameters required to drive equilibrium while preserving the sensitive isoxazole core.

Module 1: The Kinetic-Thermodynamic Dilemma

Understanding the causality behind your temperature choices.

Q: Why does my reaction stall at standard reflux temperatures (60-80°C) even after 12 hours?

A: This is a classic nucleophilicity issue. The amino group on an isoxazole ring is electronically deactivated. The lone pair on the nitrogen is partially delocalized into the electron-poor isoxazole ring, raising the activation energy (


) required for the initial nucleophilic attack on the aldehyde carbonyl.
  • The Trap: Standard reflux in ethanol (78°C) often provides insufficient energy to cross this

    
     barrier efficiently, leading to stalled equilibrium.
    
  • The Fix: You need to increase the electrophilicity of the carbonyl partner to compensate. Do not just increase the pot temperature blindly. Add a Lewis acid catalyst (e.g.,

    
     or glacial acetic acid) to activate the carbonyl, allowing the reaction to proceed at safer temperatures (see Protocol A).
    
Q: I increased the temperature to 120°C (using Toluene/DMF), but my yield dropped and the mixture turned black. Why?

A: You triggered thermal decomposition of the isoxazole ring. Isoxazoles contain a weak N-O bond.[1][2] At temperatures exceeding 100-110°C, particularly in the presence of bases or strong acids, the isoxazole ring can undergo cleavage (often via a vinylogous amide intermediate) or rearrangement. The "black tar" is likely polymerized decomposition products.

  • Rule of Thumb: Avoid sustained bulk temperatures >100°C for isoxazole derivatives. If higher energy is needed, switch to Microwave Irradiation (see Module 3), which provides localized superheating without raising the bulk solvent temperature for extended periods.

Module 2: Troubleshooting & Optimization

Direct solutions to common failure modes.

Q: How do I shift the equilibrium without overheating the reaction?

A: Schiff base formation is a reversible condensation reaction (


).
Instead of raising the temperature (which risks degradation), focus on mass action .
  • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like Benzene (toxic, historic) or Cyclohexane/Ethanol mixtures. This physically removes water, driving the equilibrium forward according to Le Chatelier’s principle, without requiring excessive heat.

  • Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask. This is the preferred method for thermally sensitive isoxazoles.

Q: My product precipitates but contains impurities. Should I recrystallize at high heat?

A: Proceed with caution. Isoxazole Schiff bases are prone to hydrolysis. Boiling them in wet ethanol for recrystallization can reverse the reaction, yielding the starting aldehyde and amine.

  • Protocol: Dissolve the crude solid in a minimum amount of warm (not boiling) solvent (e.g., Ethanol/CHCl3 mixture). If heating is required, ensure the solvent is anhydrous.

Module 3: Advanced Methodologies (Microwave vs. Conventional)

Data-driven comparison for process intensification.

Recent studies demonstrate that Microwave (MW) irradiation is superior to conventional heating for this specific chemistry. MW irradiation couples directly with the polar transition state of the imine formation, lowering the activation entropy.

Table 1: Efficiency Comparison for 3-Amino-5-methylisoxazole Schiff Base Synthesis

ParameterConventional HeatingMicrowave Irradiation (Optimized)
Temperature Reflux (60-80°C)65°C (Internal setpoint)
Time 3 - 5 Hours2 - 5 Minutes
Yield 70 - 81%90 - 95%
Solvent Vol. High (20-50 mL)Low (Minimal/Solvent-free)
Purity Requires RecrystallizationOften High Purity (Wash only)

Data sourced from comparative studies on isoxazole derivatives [1, 2].[3]

Visualizing the Pathway

The diagram below illustrates the competing pathways: the desired acid-catalyzed imine formation versus the thermal degradation risk.

ReactionPathway cluster_0 Reactants Aminoisoxazole Aminoisoxazole (Weak Nucleophile) Intermediate Carbinolamine Intermediate Aminoisoxazole->Intermediate T > 50°C Acid Cat. Degradation Ring Cleavage/Polymer (Black Tar) Aminoisoxazole->Degradation T > 100°C Or Strong Base Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate SchiffBase Isoxazole Schiff Base (Target Product) Intermediate->SchiffBase -H2O (Equilibrium) SchiffBase->Intermediate +H2O (Hydrolysis) SchiffBase->Degradation Prolonged Reflux

Figure 1: Reaction pathway showing the critical balance between activation energy (blue) and thermal degradation risks (red).

Experimental Protocols

Protocol A: Optimized Microwave Synthesis (Recommended)

Best for: High throughput, library synthesis, minimizing degradation.

  • Preparation: In a microwave-safe vial (10 mL), mix 3-amino-5-methylisoxazole (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol).

  • Solvent/Catalyst: Add minimal anhydrous Methanol (1-2 mL) and 2-3 drops of Glacial Acetic Acid .

    • Note: Acetic acid acts as both solvent and catalyst.

  • Irradiation: Place in a microwave reactor. Set parameters:

    • Power: Dynamic (Max 200W)

    • Temperature: Hold at 65°C

    • Time: 2 - 4 minutes.

  • Work-up: Cool to room temperature. The Schiff base typically precipitates out.

  • Purification: Filter the solid, wash with ice-cold ethanol. If necessary, recrystallize from hot ethanol/chloroform (1:1).

Protocol B: Conventional Reflux (Alternative)

Best for: Scale-up >10g where microwave penetration depth is a limitation.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixture: Dissolve reactants (equimolar) in Absolute Ethanol (approx. 20 mL per gram of reactant).

  • Catalysis: Add Glacial Acetic Acid (3-5 drops).

  • Reaction: Reflux at 78°C for 3-5 hours.

    • Checkpoint: Monitor via TLC every hour. If starting material persists after 5 hours, do not continue heating. Isolate and purify, or switch to a higher boiling solvent (e.g., Propanol) with caution.

  • Isolation: Evaporate solvent to 50% volume and cool in an ice bath to induce crystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Issue CheckTLC Check TLC: New Spot Formed? Start->CheckTLC NoSpot No: Reactants Unchanged CheckTLC->NoSpot No reaction YesSpot Yes: But Low Yield/Impure CheckTLC->YesSpot Incomplete TempCheck Current Temp? NoSpot->TempCheck DecompCheck Is Mixture Dark/Tar? YesSpot->DecompCheck IncreaseCat Action: Add Lewis Acid (SnCl2 or AcOH) TempCheck->IncreaseCat Temp < 70°C SwitchMW Action: Switch to Microwave (65°C) TempCheck->SwitchMW Temp > 70°C LowerTemp Action: Reduce Temp Use Mol. Sieves DecompCheck->LowerTemp Yes (Decomp) CheckWater Action: Add Dean-Stark Remove Water DecompCheck->CheckWater No (Equilibrium)

Figure 2: Logic flow for diagnosing reaction failures based on temperature and product stability.

References

  • Sathish Kumar, K., et al. (2011). Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases. International Journal of Chemical Sciences.

  • Khan, S. A., Asiri, A. M., & Sharma, K. (2017). Efficient microwave assisted synthesis and computational study of isoxazole Schiff base as an antibacterial agent. Indian Journal of Chemistry - Section B.

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Mason, H. E., et al. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C.

Sources

Preventing oxidation of aldehyde groups in isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-ALD-OX-001 Subject: Prevention of Aldehyde Oxidation in Isoxazole Derivatives Status: Open [Resolution Provided] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: "I am synthesizing isoxazole-containing aldehydes, but the aldehyde group consistently oxidizes to the carboxylic acid during workup and storage. The NMR shows a shift from the characteristic aldehyde peak (~10 ppm) to a broad acid peak."

Root Cause Diagnosis: Isoxazole rings are electron-deficient heteroaromatics. When an aldehyde group is attached directly to the isoxazole ring (particularly at the C-3 or C-5 positions), the carbonyl carbon becomes highly electrophilic.

While the primary mechanism of degradation is Radical Autoxidation , the electron-withdrawing nature of the isoxazole ring accelerates this process by stabilizing the transition states involved in nucleophilic attack (by water or peracids) during the propagation steps.

The Mechanism of Failure (Autoxidation)

Aldehydes degrade via a radical chain reaction initiated by trace metals, light, or heat.

Autoxidation Aldehyde Isoxazole-CHO (Substrate) Radical Acyl Radical (Isox-C•=O) Aldehyde->Radical Initiation (hv/Metal) PeroxyRad Peroxy Radical (Isox-C(OO•)=O) Radical->PeroxyRad + O2 Peracid Peracid Intermediate (Isox-COOOH) PeroxyRad->Peracid + Aldehyde (H-Abstraction) Peracid->Radical Chain Propagation Acid Carboxylic Acid (Degradation Product) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: Radical chain mechanism converting isoxazole aldehydes to carboxylic acids via peracid intermediates.

Troubleshooting Guide: Immediate Intervention

If you are currently observing degradation, implement these protocols immediately.

Scenario A: Oxidation During Silica Gel Chromatography

The Problem: Silica gel is slightly acidic (pH 4-5). This acidity, combined with the large surface area and adsorbed oxygen, catalyzes the oxidation of sensitive aldehydes. The Fix: Buffer the stationary phase.

Protocol: Triethylamine (Et3N) Buffered Silica

  • Preparation: Dissolve 2.5% v/v Triethylamine in your mobile phase (e.g., Hexane/EtOAc).

  • Slurry: Create the silica slurry using this basic solution.

  • Flush: Flush the column with 2 column volumes (CV) of the buffered solvent.

  • Run: Perform the purification using your standard gradient without Et3N (or maintain 0.5% if extremely sensitive).

  • Evidence: The Et3N neutralizes acidic sites on the silica, preventing acid-catalyzed decomposition.

Scenario B: Oxidation During Workup/Extraction

The Problem: Trace transition metals (Fe, Cu) in solvents or water initiate the radical mechanism. The Fix: Chelation and Antioxidants.

Protocol: Antioxidant Quench

  • Additive: Add BHT (Butylated hydroxytoluene) (0.1 mol%) directly to the reaction mixture before quenching.

  • Wash: Use EDTA-treated water (0.01 M) during the aqueous wash steps to sequester trace metals.

  • Drying: Avoid prolonged drying over MgSO4 in air. Use Na2SO4 and flush the flask with Argon immediately.

Prevention Strategy: Chemical Protection

If the isoxazole aldehyde is too unstable for isolation, you must mask the aldehyde as an Acetal . Acetals are stable to bases, nucleophiles, and oxidants, but easily removed with acid.

Workflow: Protection & Deprotection[1][3][4][5]

Protection Aldehyde Unstable Isoxazole Aldehyde Acetal 1,3-Dioxolane (Protected) STABLE to Oxidation Aldehyde->Acetal Dean-Stark Trap (-H2O) Reagents Ethylene Glycol + pTsOH (Benzene/Toluene, Reflux) Reagents->Acetal Recovered Pure Aldehyde Acetal->Recovered Hydrolysis Deprotection Aq. HCl / Acetone Deprotection->Recovered

Figure 2: Strategic protection of the aldehyde group using a cyclic acetal (1,3-dioxolane) to survive oxidative conditions.

Standard Operating Procedure (SOP): Dioxolane Protection

Reference: Greene's Protective Groups in Organic Synthesis

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • Isoxazole Aldehyde (1.0 eq)

    • Ethylene Glycol (5.0 eq) - Excess drives equilibrium

    • p-Toluenesulfonic acid (pTsOH) (0.05 eq) - Catalyst

    • Solvent: Toluene or Benzene (anhydrous).

  • Reaction: Reflux until water collection ceases in the trap (typically 2-4 hours).

  • Workup: Cool to RT. Wash with sat. NaHCO3 (removes acid catalyst). Dry organic layer (Na2SO4) and concentrate.

  • Result: The resulting acetal is generally a solid or stable oil that can be chromatographed without oxidation.

Stability Data & Storage Matrix

The following table summarizes stability profiles for isoxazole derivatives under various conditions.

FormStorage TempAtmosphereShelf LifeSensitivity
Free Aldehyde -20°CArgon< 2 WeeksHigh (O2, Light, Acid)
Dimethyl Acetal 4°CN2/Air> 6 MonthsLow (Stable to Base/Ox)
Bisulfite Adduct 4°CAir> 1 YearLow (Solid precipitate)
Crude Mixture -80°CArgon< 48 HoursVery High (Trace metals)

Frequently Asked Questions (FAQ)

Q: Can I use sodium bisulfite to purify my isoxazole aldehyde? A: Yes, but with caution. Forming the bisulfite adduct renders the molecule water-soluble, allowing organic impurities to be washed away. However, regenerating the aldehyde requires basic conditions (NaHCO3 or NaOH), which might degrade the isoxazole ring if it contains sensitive substituents (like esters).

Q: Why does my NMR show a singlet at 10.0 ppm disappearing and a broad singlet at 11.0+ ppm appearing? A: This is the classic signature of oxidation. The 10.0 ppm signal is the aldehydic proton. The 11.0+ ppm broad signal is the carboxylic acid proton. If you see both, you have a mixture.

Q: Is it better to store the aldehyde in solution or neat? A: Neat (Solid/Oil) is better , provided it is under Argon. Storing in solution (especially chlorinated solvents like DCM or Chloroform) accelerates oxidation because these solvents can form radicals and often contain trace acid.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Chapter 14: Oxidation).

  • Tanyeli, C., et al. (2016). Synthesis of isoxazole derivatives via one-pot cascade reactions. New Journal of Chemistry. (Demonstrates stability profiles of isoxazole intermediates).

  • Curran, D. P., et al. (2012).[1] Silica Gel Promotes Reductions of Aldehydes...[1][2] (Highlights silica reactivity). Organic Letters, 14(17), 4540–4543.

Sources

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Isoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the synthetic bottlenecks associated with sterically hindered isoxazole aldehydes. Isoxazoles are privileged scaffolds in medicinal chemistry, but functionalizing them—particularly at the sterically congested C4 position—often results in poor yields, unreacted starting materials, or complete decomposition of the heterocyclic core[1].

This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure your synthetic success.

Mechanistic Causality: The Dual Threat of Sterics and Electronics

To troubleshoot effectively, we must first understand why these substrates fail under standard conditions. The resistance of hindered isoxazole aldehydes (e.g., 3,5-disubstituted-isoxazole-4-carboxaldehydes) to nucleophilic attack is governed by two competing factors:

  • Steric Shielding of the Bürgi-Dunitz Trajectory: Bulky substituents (such as tert-butyl, phenyl, or even simple di-methyl groups) physically block the optimal

    
     angle of attack required for nucleophiles to engage the carbonyl 
    
    
    
    orbital[1].
  • Heterocyclic Fragility (N-O Cleavage): The isoxazole ring is essentially a masked

    
    -amino enone. The N-O bond is highly sensitive. Under strongly basic conditions (e.g., organolithiums), deprotonation or direct attack leads to ring-opening fragmentation. Under strong reductive conditions (e.g., 
    
    
    
    /Pd), the N-O bond undergoes hydrogenolysis[2][3].

To succeed, we must use electrophilic activation (Lewis acids) to pull electron density away from the carbonyl, increasing its reactivity toward softer, less basic nucleophiles, thereby preserving the N-O bond[4].

Pathway A Sterically Hindered Isoxazole Aldehyde B Strong Base / RLi (Hard Nucleophile) A->B Unoptimized Conditions C Lewis Acid + R2Zn (Soft Nucleophile) A->C Electrophilic Activation D N-O Bond Cleavage (Ring-Opened Enone) B->D Deprotonation / Cleavage E Desired Addition Product (Secondary Alcohol) C->E Bürgi-Dunitz Access

Reaction pathways of hindered isoxazole aldehydes under basic vs. Lewis acidic conditions.

Troubleshooting FAQs

Q1: My Grignard/Organolithium addition to a C4-isoxazole aldehyde yields mostly decomposed black tar or ring-opened byproducts. How can I improve this? A1: You are experiencing base-catalyzed ring opening. Strong bases like


-BuLi or unactivated Grignards will deprotonate the alkyl groups on the isoxazole ring or attack the N-O bond directly, leading to fragmentation[2][3].
Solution: Switch to a softer nucleophile and activate the aldehyde. Transmetalate your Grignard reagent to a Zinc species (

), or use anhydrous

to form an organocerium reagent. These reagents are highly nucleophilic but strictly non-basic, allowing for clean addition to the aldehyde without destroying the heterocycle[4].

Q2: I am attempting a reductive amination on a 3,5-dimethylisoxazole-4-carboxaldehyde. The imine won't form, and when I force the reduction, the heterocycle degrades. What is the correct approach? A2: Imine condensation is reversible and highly sensitive to sterics. Standard acid catalysis (e.g., acetic acid) is insufficient here. Furthermore, if you are using catalytic hydrogenation (


/Pd) for the reduction step, you are actively cleaving the N-O bond[2][5].
Solution: Use Titanium(IV) isopropoxide (

) as both a Lewis acid to activate the hindered carbonyl and a water scavenger to drive imine formation. For the reduction, use Sodium triacetoxyborohydride (

), which is chemoselective and will not harm the N-O bond[5].

Q3: Wittig olefination is returning >90% unreacted starting material. What are my alternatives? A3: Standard phosphonium ylides lack the nucleophilicity to overcome the steric bulk at the C4 position. Solution: Upgrade to a Horner-Wadsworth-Emmons (HWE) reaction using a more reactive phosphonate ester, and employ a strong but non-nucleophilic base like NaH or KHMDS in THF. If reactivity remains low, applying microwave irradiation (


, 30 mins) often provides the necessary activation energy to overcome the steric barrier.

Quantitative Reagent Selection Guide

To minimize trial and error, use the following validated matrix for reagent selection when handling isoxazole aldehydes.

Reagent / ConditionReactivity on Hindered AldehydeRisk of N-O Bond CleavageRecommended Use Case
Organolithium (

)
Low (Side reactions dominate)Very High (Ring opening)Avoid entirely
Grignard +

HighLowAlkylation / Arylation

+ Amino Alcohol
High (Enantioselective)LowAsymmetric Addition[4]

/ Pd-C
N/AVery High (Hydrogenolysis)Avoid entirely[2]

+

HighLowReductive Amination[5]

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination of Hindered Isoxazoles

This protocol utilizes Titanium-mediated activation to force imine formation, followed by mild hydride reduction to protect the N-O bond[5].

Workflow Start Reductive Amination of Isoxazole Aldehyde Imine Imine Formation Step Start->Imine Check Is the aldehyde sterically hindered? Imine->Check Ti Add Ti(OiPr)4 (Water Scavenger/LA) Check->Ti Yes (e.g., C4-aldehyde) Standard Standard Acid Catalysis (e.g., AcOH) Check->Standard No Reduce Reduction Step Ti->Reduce Standard->Reduce H2 H2/Pd Catalysis Reduce->H2 High Risk Choice STAB NaBH(OAc)3 or NaBH3CN Reduce->STAB Safe Choice Decomp Isoxazole Ring Destruction H2->Decomp N-O Cleavage Product Desired Amine Isolated STAB->Product Chemoselective

Decision matrix for the reductive amination of isoxazole aldehydes.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under

    
    , dissolve the isoxazole aldehyde (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 
    
    
    
    (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
    • Validation Checkpoint: Take a 10 µL aliquot, quench with saturated

      
      , extract with EtOAc, and analyze via LC-MS. The aldehyde mass should be absent, replaced by the imine mass 
      
      
      
      .
  • Reduction: Cool the reaction to

    
    . Add 
    
    
    
    (2.5 equiv) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.
    • Validation Checkpoint: LC-MS should show the disappearance of the imine mass and the appearance of the amine mass (+2 Da).

  • Workup (Critical): Quench the reaction by adding 1M aqueous NaOH (or saturated Rochelle's salt solution) and stir vigorously for 30 minutes. This breaks up the titanium emulsions, forming a white precipitate (

    
    ).
    
  • Isolation: Filter the suspension through a pad of Celite. Separate the organic layer, dry over

    
    , and concentrate under reduced pressure to yield the crude amine.
    
Protocol B: Asymmetric Zinc Addition to Isoxazole-4-carboxaldehyde

To achieve nucleophilic addition without ring degradation, we utilize a Lewis acid-catalyzed dialkylzinc addition[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the chiral amino alcohol catalyst (e.g., (S)-2-piperidinyl-1,1,2-triphenyl ethanol, 10 mol%) in anhydrous toluene (0.5 M).

  • Zinc Reagent Addition: Cool the solution to

    
    . Slowly add the dialkylzinc reagent (
    
    
    
    , 2.5 equiv, 1M in hexanes). Stir for 30 minutes to allow the active Zinc-catalyst complex to form.
  • Aldehyde Addition: Dissolve the hindered isoxazole aldehyde (1.0 equiv) in a minimum volume of anhydrous toluene and add it dropwise over 15 minutes. Stir at

    
     for 12-24 hours.
    
    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly non-polar

      
       will cleanly convert the aldehyde to a more polar secondary alcohol spot without baseline degradation.
      
  • Workup: Quench carefully with saturated aqueous

    
     at 
    
    
    
    . Extract with diethyl ether, wash with brine, dry over
    
    
    , and concentrate.
    • Validation Checkpoint: Run chiral HPLC on the crude mixture. Optimized conditions should yield the secondary alcohol with >85% enantiomeric excess (ee)[4].

References

  • Benchchem. "Troubleshooting guide for the synthesis of isoxazole derivatives." Benchchem Tech Support.
  • Heterocycles. "Electrophilic substitution reaction of 3-substituted 5-methylisoxazoles in the presence of bases, and the conversion of the resulting isoxazole derivatives." CLOCKSS Archive.
  • National Institutes of Health (PMC). "Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones.
  • National Institutes of Health (PMC). "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.
  • National Institutes of Health (PMC). "The catalytic asymmetric addition of alkyl- and aryl-zinc reagents to an isoxazole aldehyde.

Sources

Technical Support Center: Purification and Troubleshooting for 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of 3,5-Diphenylisoxazole-4-carbaldehyde .

Synthesizing this intermediate typically relies on the Vilsmeier-Haack formylation of 3,5-diphenylisoxazole[1]. While the reaction is robust, the isolation of the resulting aldehyde is frequently complicated by unreacted starting materials, residual formylating agents, and auto-oxidation byproducts[2]. This guide provides field-proven, self-validating methodologies to achieve high-purity isolations.

Diagnostic Overview: Impurity Profiling

Before selecting a purification strategy, you must identify the contaminants in your crude mixture. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[1]. Incomplete quenching or incomplete conversion leads to specific classes of impurities.

Table 1: Quantitative Impurity Profile & Removal Strategies

Impurity / ComponentOrigin / CausalityTLC Rf (Hexane:EtOAc 8:2)Optimal Removal StrategyExpected Removal Efficiency
3,5-Diphenylisoxazole Unreacted starting material (steric hindrance)~0.85 (Non-polar)Bisulfite Adduct Extraction>98%
3,5-Diphenylisoxazole-4-carboxylic acid Air oxidation of the target aldehyde~0.10 (Highly polar, streaking)Silica Column / NaHCO₃ Wash~95%
DMF / Dimethylamine Vilsmeier reagent hydrolysis / SolventBaseline (Water soluble)Aqueous Wash (Mildly acidic)>99%
Target: 3,5-Diphenylisoxazole-4-carbaldehyde Successful Vilsmeier-Haack Formylation~0.60 (Moderate polarity)N/AN/A

Strategic Purification Workflows

The structural properties of 3,5-diphenylisoxazole-4-carbaldehyde dictate the purification logic. Because the starting material (3,5-diphenylisoxazole) and the product have similar solubilities, standard recrystallization often fails to separate them. Instead, we exploit the chemical reactivity of the aldehyde group using a sodium bisulfite (


) liquid-liquid extraction[3].

G Crude Crude 3,5-Diphenylisoxazole- 4-carbaldehyde Check Primary Impurity Profile? Crude->Check SM Unreacted Starting Material (3,5-Diphenylisoxazole) Check->SM Non-polar Acid Oxidation Product (Carboxylic Acid) Check->Acid Polar Bisulfite Protocol A: Bisulfite Adduct Liquid-Liquid Extraction SM->Bisulfite Column Protocol B: Silica Gel Column Chromatography Acid->Column Regen Base Hydrolysis (pH 12) & Organic Extraction Bisulfite->Regen Adduct in Aq. Phase Recryst Protocol C: Recrystallization (Final Polishing) Column->Recryst Regen->Recryst Pure Pure Target Compound Recryst->Pure

Decision matrix for purifying 3,5-Diphenylisoxazole-4-carbaldehyde based on impurity profiling.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Bisulfite Extraction

Purpose: Selectively isolates the aldehyde from unreacted 3,5-diphenylisoxazole. Causality: The bisulfite ion (


) acts as a nucleophile, attacking the sterically accessible aldehyde to form an 

-hydroxy sulfonic acid (bisulfite adduct)[4]. This adduct is highly ionic and partitions exclusively into the aqueous phase, leaving non-aldehydic impurities in the organic phase[3].
  • Solvation: Dissolve 1.0 g of the crude mixture in 10 mL of a water-miscible co-solvent (e.g., Methanol or DMF). Why? The aldehyde is highly lipophilic; the co-solvent bridges the phase gap, allowing the aqueous bisulfite to physically contact the aldehyde[5].

  • Adduct Formation: Transfer to a separatory funnel and add 25 mL of freshly prepared, saturated aqueous

    
    . Shake vigorously for 2–3 minutes.
    
  • Phase Separation: Add 25 mL of an immiscible solvent (e.g., 10% Ethyl Acetate in Hexanes) and 25 mL of deionized water. Shake and allow the layers to separate.

  • Validation Check: Spot the top organic layer on a TLC plate. The target aldehyde spot (Rf ~0.6) should be completely absent, confirming quantitative conversion to the water-soluble adduct. Discard the organic layer (or retain to recover starting material).

  • Regeneration: To the retained aqueous layer, add 25 mL of Ethyl Acetate. Dropwise, add a 50%

    
     solution while stirring until the aqueous phase reaches pH 12[5]. Why? Strong base deprotonates the 
    
    
    
    -hydroxy group, collapsing the adduct and expelling the sulfite ion, regenerating the lipophilic aldehyde into the organic layer.
  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Silica Gel Column Chromatography

Purpose: Removes polar auto-oxidation products (carboxylic acids) and baseline salts. Causality: Carboxylic acids interact strongly with the silanol groups on stationary phase silica, effectively trapping them at the baseline when using low-polarity eluents[6].

  • Preparation: Pack a silica gel column using pure Hexanes.

  • Loading: Dry-load the crude sample onto a small amount of silica to prevent peak broadening caused by the compound's poor solubility in pure hexanes.

  • Elution: Run a gradient starting from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.

  • Validation Check: The aldehyde will elute cleanly in the 90:10 fractions. Co-spot fractions against a crude reference. The oxidation impurity (Rf ~0.10) will remain firmly on the column.

Protocol C: Recrystallization (Final Polishing)

Purpose: Upgrades purity from ~95% to >99% by removing trace organic solvents and minor isomeric impurities[7]. Causality: Crystal lattice energy strictly prefers identical molecules. By dissolving the compound in a hot solvent and cooling it slowly, the target molecules self-assemble, excluding structurally dissimilar impurities[8].

  • Dissolution: Dissolve the semi-pure aldehyde in a minimal amount of boiling absolute ethanol (approx. 5-8 mL per gram).

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour[9].

  • Validation Check: The mother liquor should retain a yellowish tint (containing the impurities), while the isolated crystals should form as off-white to pale-yellow needles. Filter and wash with ice-cold ethanol.

Troubleshooting & FAQs

Q: Why is my 3,5-diphenylisoxazole-4-carbaldehyde "oiling out" or becoming gummy instead of crystallizing? A: "Oiling out" occurs when the target compound is contaminated with high-boiling solvents (like DMF) or residual POCl₃ hydrolysis products[10]. DMF is a powerful co-solvent that disrupts the crystal lattice energy. Solution: Dissolve the gummy residue in Ethyl Acetate and wash aggressively with water (3x) and brine (1x) to strip out residual DMF before attempting recrystallization.

Q: I have a solid forming at the interface between the organic and aqueous layers during the bisulfite extraction. What is it? A: This is the bisulfite adduct precipitating. While bisulfite adducts are water-soluble, the adduct of a bulky, hydrophobic molecule like 3,5-diphenylisoxazole-4-carbaldehyde has limited solubility even in water[5]. Solution: Add more deionized water and a small amount of methanol (5-10 mL) to the separatory funnel and swirl gently until the solid dissolves completely into the aqueous phase[3].

Q: I am experiencing a low yield after recrystallization. What went wrong? A: The compound is likely too soluble in the chosen solvent at low temperatures[9]. Solution: Switch to a mixed solvent system. Dissolve the compound in a minimal amount of warm Acetone, and slowly add Hexanes (the "anti-solvent") dropwise until the solution becomes slightly cloudy[10]. Allow it to cool slowly to induce crystallization.

Q: I see a polar impurity on my TLC that seems to increase in intensity if I leave the sample on the bench. What is it? A: This is 3,5-diphenylisoxazole-4-carboxylic acid. Aromatic aldehydes are prone to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen and light[6]. Solution: Purify via Protocol B (Chromatography) to remove the acid. To prevent recurrence, store the purified aldehyde in an amber vial, flush with inert gas (Argon or Nitrogen), and store at -20°C.

References

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. [Link]

  • ACS Publications. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Journal of Organic Chemistry. [Link]

  • Wikipedia. "Bisulfite Adduct / Organic Synthesis." Wikipedia.[Link]

  • ResearchGate Discussions. "Is it possible to purify aldehyde by column?" ResearchGate. [Link]

  • ResearchGate Discussions. "Please suggest a method to purify an aromatic aldehyde after an SNAr reaction." ResearchGate.[Link]

  • University of Illinois. "Recrystallization and Crystallization." Illinois.edu. [Link]

Sources

Technical Support Center: Scale-Up of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #ISOX-CHO-004 Status: Active Priority: High (Process Safety & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3,5-diphenylisoxazole-4-carbaldehyde represents a classic heterocyclic functionalization challenge. While the core chemistry—typically a Vilsmeier-Haack formylation of the 3,5-diphenylisoxazole scaffold—is well-established on a gram scale, the transition to kilogram-scale production introduces non-linear hazards.

This guide addresses the three primary failure modes encountered during scale-up: thermal runaway during reagent formation , intractable emulsions during hydrolysis , and regiochemical purity issues .

Module 1: Reaction Engineering & Process Design

Q: My Vilsmeier reagent preparation turned dark/black before I even added the substrate. Is this usable?

A: No. Discard and restart. A dark or black Vilsmeier reagent indicates thermal decomposition of the chloroiminium salt, often caused by a lack of temperature control during the addition of


 to DMF.
  • The Mechanism: The reaction between

    
     and DMF is highly exothermic.[1] If the temperature exceeds 20°C during addition, the Vilsmeier complex can self-condense or polymerize, reducing active titer and generating tarry impurities.
    
  • The Fix:

    • Cool anhydrous DMF to 0–5°C .

    • Add

      
       dropwise.[2]
      
    • Critical Parameter: Maintain internal temperature <10°C throughout the addition.

    • Stir for 30–60 minutes at 0°C to ensure complete formation of the white, semi-solid chloroiminium salt precipitate before adding the isoxazole substrate.

Q: I am observing low conversion of 3,5-diphenylisoxazole to the aldehyde, even after 24 hours.

A: This is likely a mixing or stoichiometry issue, not a reaction time issue. The 3,5-diphenylisoxazole ring is electron-rich, but the phenyl rings provide steric bulk that can hinder the attack at the C4 position if the reaction mixture is too viscous or if the reagent has decomposed.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of the Vilsmeier reagent relative to the isoxazole.

    • Solvent System: If the reaction becomes a solid cake (common at high concentrations), add 1,2-dichloroethane (DCE) or excess DMF as a diluent to maintain stirrability.

    • Temperature: While reagent formation requires cold, the formylation step often requires heat. After adding the substrate at 0°C, warm the mixture to 70–80°C to drive the electrophilic aromatic substitution.

Module 2: Critical Safety & Thermal Hazards

Q: During the quench step, the reactor pressure spiked, and we lost containment. What happened?

A: You likely experienced a "Delayed Hydrolysis" event. Quenching the Vilsmeier intermediate releases massive amounts of heat and HCl gas. On a large scale, if the quench water is added too quickly or without adequate agitation, the viscous reaction mass forms a "crust" that temporarily separates the water from the active complex. When they finally mix, the accumulated heat causes an instantaneous vaporization/eruption.

  • Safety Protocol (The "Reverse Quench"):

    • Never add water to the reaction mixture on a large scale.

    • Always transfer the reaction mixture slowly into a chilled, well-stirred solution of aqueous Sodium Acetate or Sodium Bicarbonate (to buffer HCl).

    • Rate Control: The addition rate must be controlled by the internal temperature of the quench tank, keeping it <20°C .

Q: How do we manage the phosphorous waste stream?

A: Segregation is key. The aqueous waste contains large amounts of phosphoric acid/phosphates and dimethylamine salts.

  • Do not mix with general organic waste.

  • Do not mix with bleach/oxidizers (risk of chloramine formation).

  • Treat as a dedicated aqueous acidic waste stream requiring neutralization before disposal.

Module 3: Purification & Isolation

Q: The product is "oiling out" during recrystallization. How do I get a solid?

A: The "Oiling Out" phenomenon usually indicates the presence of residual DMF or unreacted starting material acting as a solvent.

  • The Fix:

    • Wash Thoroughly: Before recrystallization, the crude solid must be washed copiously with water to remove all traces of DMF and inorganic salts.

    • Solvent Switch: 3,5-Diphenylisoxazole-4-carbaldehyde crystallizes well from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Seeding: At scale, spontaneous nucleation is unreliable. Seed the cooling solution at roughly 5°C below the saturation temperature with pure crystals (0.1 wt%).

Q: We see a persistent impurity at RRT 0.95 in HPLC. What is it?

A: This is likely the "Dimer" or unreacted Chalcone carried over.

  • Scenario A (Chalcone): If your starting material (3,5-diphenylisoxazole) contained residual chalcone from its own synthesis, that chalcone will not formylate cleanly and will contaminate the final product.

  • Scenario B (Aldehyde Oxidation): If the workup involved oxidative conditions or prolonged air exposure in basic media, a small amount of the aldehyde may oxidize to the carboxylic acid.

Module 4: Process Visualization

Workflow Diagram: Vilsmeier-Haack Formylation

The following diagram outlines the critical process flow, identifying "Stop/Go" safety gates where analytical or physical checks are mandatory.

VilsmeierProcess Start Start: Raw Materials ReagentPrep Step 1: Vilsmeier Reagent Prep (POCl3 + DMF) Temp < 10°C Start->ReagentPrep Check1 Visual Check: Is solution clear/pale yellow? ReagentPrep->Check1 Check1->ReagentPrep No (Discard & Restart) SubstrateAdd Step 2: Substrate Addition (3,5-Diphenylisoxazole) Dissolved in DMF Check1->SubstrateAdd Yes Heating Step 3: Reaction Phase Heat to 70-80°C Monitor by TLC/HPLC SubstrateAdd->Heating Quench Step 4: Reverse Quench Pour Rxn into Ice/NaOAc CAUTION: Exothermic + HCl Gas Heating->Quench Conversion > 98% Isolation Step 5: Filtration & Washing Remove Phosphorous Salts Quench->Isolation Purification Step 6: Recrystallization (EtOH/H2O) Isolation->Purification Final Final Product: 3,5-Diphenylisoxazole-4-carbaldehyde Purification->Final

Caption: Figure 1. Optimized process flow for the Vilsmeier-Haack formylation of 3,5-diphenylisoxazole, highlighting critical safety control points (Red) and quality checks.

Impurity Formation Pathways

Understanding where impurities originate is vital for troubleshooting.

Impurities Reagents POCl3 + DMF TempSpike Temp > 20°C Reagents->TempSpike Reaction Formylation Reaction Reagents->Reaction Controlled (<10°C) Tar Black Tar/Polymer (Irreversible) TempSpike->Tar Thermal Decomposition Substrate 3,5-Diphenylisoxazole Substrate->Reaction Chalcone Residual Chalcone (Raw Material Impurity) Chalcone->Reaction Product Target Aldehyde Reaction->Product Main Pathway SideProd1 Complex Mixture (from Chalcone) Reaction->SideProd1 Side Reaction

Caption: Figure 2. Fault tree analysis showing how thermal excursions and raw material impurities lead to process failure.

Summary of Key Parameters

ParameterSpecificationRationale

Addition Temp
0°C – 10°CPrevents self-polymerization of Vilsmeier reagent.
Reaction Temperature 70°C – 80°CRequired to overcome activation energy for aromatic substitution.
Quench Method Reverse (Rxn into Water)Controls exotherm and HCl evolution; prevents "volcano" effect.
pH during Quench 4 – 6 (Buffer w/ NaOAc)Prevents hydrolysis of the isoxazole ring (base-sensitive) or oxime formation.
Yield Expectation 75% – 85%Losses primarily due to crystallization mother liquors.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Elsevier. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation. BenchChem. Link

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Wiley Online Library. Link

  • Marson, C. M. (2011). Vilsmeier-Haack Reagent. Encyclopedia of Reagents for Organic Synthesis. Link

  • ResearchGate. (2014). Thermal Hazards of the Vilsmeier−Haack Reaction. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with the structural elucidation of highly conjugated heterocyclic systems. 3,5-Diphenylisoxazole-4-carbaldehyde (CAS No. 89479-71-0) [1] is a prime example. While its molecular formula (C16H11NO2) suggests a straightforward spectrum, the reality is a complex web of overlapping aromatic signals driven by the electron-withdrawing nature of the central isoxazole and formyl groups[2].

For drug development professionals utilizing this isoxazole pharmacophore, choosing the right analytical methodology is critical. This guide objectively compares the performance of different NMR spectrometer field strengths (400 MHz vs. 600 MHz) and solvent systems (CDCl3 vs. DMSO-d6) to help you optimize your structural validation workflows.

Methodological Comparison: NMR Field Strength (400 MHz vs. 600 MHz)

The two phenyl rings in 3,5-Diphenylisoxazole-4-carbaldehyde present a complex second-order spin system (AA'BB'C). At standard field strengths, the ortho, meta, and para protons often overlap, creating unresolved multiplets that complicate precise integration and impurity profiling.

The Causality of Resolution: Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (measured in Hz) while the inherent


-coupling constants (also in Hz) remain static. This increases the 

ratio, shifting the complex second-order multiplets toward first-order behavior, thereby resolving overlapping signals into distinct, quantifiable doublets and triplets.
Table 1: Signal Resolution Comparison
Proton Environment400 MHz Spectrometer (Routine)600 MHz Spectrometer (High-Res)Causality / Analytical Advantage
Aldehyde (-CHO) Singlet, ~9.95 ppmSinglet, ~9.95 ppmField strength independent; sharp singlet due to lack of adjacent protons.
C3-Phenyl (ortho) Multiplet, ~7.85 ppmDoublet of doublets (dd)Higher field increases

ratio, resolving second-order overlap.
C5-Phenyl (meta/para) Broad Multiplet, ~7.45 - 7.55 ppmDistinct triplets (t) and doublets (d)Resolves complex AA'BB'C spin systems into distinct first-order patterns.

Product Comparison: Solvent Systems (CDCl3 vs. DMSO-d6)

Solvent selection drastically alters the chemical shift environment due to differential solvation and hydrogen-bonding capabilities. When analyzing trace impurities or residual solvents, researchers must reference the standard chemical shift tables established by Gottlieb et al.[3] and expanded by Fulmer et al.[4].

The Causality of Solvent Shifts: CDCl3 is relatively non-polar and provides a baseline chemical shift. DMSO-d6, being highly polar and a strong hydrogen-bond acceptor, interacts strongly with the polarized C-H bonds of the isoxazole core and the aldehyde group. This dipole-dipole interaction stabilizes resonance structures and pulls electron density away from the protons, causing a pronounced downfield shift.

Table 2: Solvent-Induced Chemical Shifts
Proton EnvironmentCDCl3 (Non-Polar)DMSO-d6 (Highly Polar)Causality / Shift Mechanism
Aldehyde (-CHO) ~9.95 ppm~10.06 ppmStrong hydrogen-bond acceptance by DMSO deshields the formyl proton.
C3-Phenyl Protons ~7.80 - 7.90 ppm~7.90 - 8.00 ppmDipole-dipole interactions with DMSO stabilize resonance structures, shifting signals downfield.
C5-Phenyl Protons ~7.45 - 7.55 ppm~7.60 - 7.70 ppmSolvent polarity increases deshielding across the conjugated isoxazole core.

Self-Validating Experimental Protocol: High-Fidelity Sample Preparation

To ensure highly resolved, reproducible spectra free of artifact signals, follow this self-validating workflow.

Step 1: Sample Preparation & Concentration

  • Weigh exactly 5.0 mg of 3,5-Diphenylisoxazole-4-carbaldehyde.

  • Causality: Too high a concentration increases solution viscosity, broadening lines due to restricted molecular tumbling. Too low a concentration requires excessive scans, reducing time efficiency.

Step 2: Solvent Selection & Filtration

  • Dissolve the compound in 0.6 mL of high-purity (99.8% D) CDCl3 or DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane).

  • Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Causality: Filtration removes paramagnetic particulates (e.g., dust, metal shavings from spatulas) that cause localized magnetic field inhomogeneities and severe line broadening.

Step 3: Shimming & Tuning (Self-Validation Check)

  • Insert the sample and lock onto the deuterium signal of the solvent.

  • Perform automated or manual shimming on the Z and Z2 axes until the lock signal intensity is maximized and stable.

  • Validation Check: Acquire a preliminary scan. The TMS peak must have a linewidth at half-height (FWHM) of ≤ 0.5 Hz. If broader, the magnetic field is inhomogeneous; re-shim the sample before proceeding.

Step 4: Acquisition Parameters

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: The aldehyde proton lacks nearby protons for efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation (T1), preventing signal integration truncation.

  • Acquire 16 to 32 scans (NS) to achieve a Signal-to-Noise Ratio (SNR) > 100:1 for the aromatic signals.

Analytical Workflows & Logic Visualizations

G A Synthesize/Isolate 3,5-Diphenylisoxazole-4-carbaldehyde B Select NMR Solvent A->B C CDCl3 (Standard) B->C D DMSO-d6 (High Polarity) B->D E Select Field Strength C->E D->E F 400 MHz (Routine Analysis) E->F G 600 MHz (High-Resolution) E->G H Data Acquisition & Processing F->H G->H I Signal Assignment (Aldehyde & Phenyls) H->I

Caption: Workflow for optimizing 1H NMR analysis of 3,5-Diphenylisoxazole-4-carbaldehyde.

G Proton Proton Environment Aldehyde Aldehyde (-CHO) Singlet ~9.9 - 10.1 ppm Proton->Aldehyde Strong Deshielding Phenyl3 C3-Phenyl Multiplet ~7.8 - 7.9 ppm Proton->Phenyl3 Conjugation Phenyl5 C5-Phenyl Multiplet ~7.4 - 7.6 ppm Proton->Phenyl5 Conjugation

Caption: Logic tree for 1H NMR signal assignment based on electronic deshielding effects.

References

  • BLD Pharm. "89479-71-0 | 3,5-Diphenylisoxazole-4-carbaldehyde". bldpharm.com. URL:1[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". academia.edu (Originally published in J. Org. Chem. 1997). URL: 3[3]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". acs.org. URL: 4[4]

  • Ghosh, K., et al. "Rhodium-Catalyzed Cascade Annulative Coupling of 3,5-Diarylisoxazoles with Alkynes". thieme-connect.com. URL: 2[2]

Sources

The Definitive FT-IR Comparison Guide: 3,5-Diphenylisoxazole-4-carbaldehyde vs. Precursors and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Diphenylisoxazole-4-carbaldehyde is a highly versatile heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The isoxazole core, characterized by adjacent nitrogen and oxygen atoms, provides unique hydrogen-bonding capabilities and metabolic stability[1]. However, confirming the successful functionalization of the C4 position with a formyl (-CHO) group during synthesis requires precise analytical validation.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and self-validating system to confirm structural integrity. This guide objectively compares the characteristic FT-IR vibrational modes of 3,5-diphenylisoxazole-4-carbaldehyde against its structurally similar precursor (Chalcone) and its non-formylated analog (3,5-Diphenylisoxazole), providing researchers with a definitive framework for spectral interpretation.

Mechanistic Causality: Decoding the Vibrational Shifts

To accurately interpret the FT-IR spectrum of 3,5-diphenylisoxazole-4-carbaldehyde, one must understand the electronic environment dictating the vibrational frequencies. The spectrum is not merely a list of peaks; it is a physical manifestation of the molecule's electron delocalization.

The Conjugated Aldehyde (C=O) Stretch

In a standard aliphatic aldehyde, the carbonyl (C=O) stretch typically appears at a high frequency of ~1725 cm⁻¹. However, in 3,5-diphenylisoxazole-4-carbaldehyde, the formyl group is directly attached to the C4 position of the heteroaromatic isoxazole ring. The extended


-conjugation from the adjacent phenyl rings (at C3 and C5) and the isoxazole core delocalizes electron density into the carbonyl's 

antibonding orbital. This conjugation weakens the double-bond character of the C=O group, shifting its absorption to a lower frequency, typically observed between 1680–1700 cm⁻¹ [1]. Additionally, the characteristic Fermi resonance doublet of the aldehyde C-H stretch will appear at approximately 2850 cm⁻¹ and 2750 cm⁻¹ .
The Isoxazole Ring Vibrations (C=N and N-O)

The isoxazole ring itself presents distinct heteroaromatic signatures. The C=N stretching vibration is highly sensitive to the surrounding electronic environment and typically manifests as a sharp peak between 1590–1615 cm⁻¹ [2]. More critically, the N-O bond—a relatively weak single bond within the ring—vibrates in the fingerprint region. This diagnostic N-O stretch is consistently observed at 920–950 cm⁻¹ [3], serving as definitive proof of a closed isoxazole ring rather than an open-chain oxime intermediate.

Comparative FT-IR Data Analysis

To objectively evaluate the analytical "performance" of FT-IR in distinguishing these compounds, we must compare the target molecule against its synthetic alternatives. The table below summarizes the quantitative spectral differences.

Functional Group / VibrationChalcone (Precursor)3,5-Diphenylisoxazole (Analog)3,5-Diphenylisoxazole-4-carbaldehyde
Aldehyde C=O Stretch AbsentAbsent~1680 - 1700 cm⁻¹
Ketone C=O Stretch ~1650 - 1670 cm⁻¹AbsentAbsent
Aldehyde C-H Stretch AbsentAbsent~2850 & 2750 cm⁻¹ (Doublet)
Isoxazole C=N Stretch Absent~1590 - 1615 cm⁻¹~1590 - 1615 cm⁻¹
Isoxazole N-O Stretch Absent~920 - 950 cm⁻¹~920 - 950 cm⁻¹
Aromatic C-H Stretch ~3050 - 3100 cm⁻¹~3050 - 3130 cm⁻¹~3050 - 3130 cm⁻¹
Mono-substituted Phenyl ~690 & 760 cm⁻¹~690 & 760 cm⁻¹~690 & 760 cm⁻¹

Data synthesis derived from authoritative spectral characterizations of isoxazole derivatives[1][2][3].

Structural Mapping Visualization

The following diagram illustrates the logical relationship between the specific structural domains of 3,5-diphenylisoxazole-4-carbaldehyde and their corresponding FT-IR vibrational outputs.

G Compound 3,5-Diphenylisoxazole-4-carbaldehyde Aldehyde C4-Formyl Group (-CHO) Compound->Aldehyde Isoxazole Isoxazole Ring (C=N, N-O) Compound->Isoxazole Phenyl C3/C5 Phenyl Rings (Aromatic C=C, C-H) Compound->Phenyl Peak1 C=O Stretch ~1680-1700 cm⁻¹ Aldehyde->Peak1 Conjugation lowers freq. Peak2 C-H Stretch (Fermi) ~2850 & 2750 cm⁻¹ Aldehyde->Peak2 Peak3 C=N Stretch ~1590-1615 cm⁻¹ Isoxazole->Peak3 Peak4 N-O Stretch ~920-950 cm⁻¹ Isoxazole->Peak4 Fingerprint region Peak5 Aromatic C-H Stretch ~3050-3130 cm⁻¹ Phenyl->Peak5 Peak6 Out-of-Plane Bending ~690 & 760 cm⁻¹ Phenyl->Peak6 Mono-substituted

Structural mapping of 3,5-diphenylisoxazole-4-carbaldehyde functional groups to FT-IR peaks.

Experimental Methodology: Self-Validating KBr Pellet Protocol

To ensure high-fidelity spectral acquisition, the sample preparation must be treated as a self-validating system. We utilize the Potassium Bromide (KBr) pellet method. Causality of choice: KBr is completely transparent in the mid-IR and fingerprint regions (4000–400 cm⁻¹), which is absolutely critical for resolving the low-frequency N-O stretch (~920 cm⁻¹) without matrix interference[3].

Step-by-Step Protocol

Phase 1: Matrix Preparation & Validation

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Rationale: KBr is highly hygroscopic. Absorbed water will produce a broad, parasitic O-H stretch at ~3400 cm⁻¹, which can mask weak overtone bands.

  • Background Scan: Press a blank KBr pellet (approx. 100 mg) using a hydraulic press at 10 tons of pressure for 2 minutes. Run a background scan on the FT-IR spectrometer.

  • Validation Check: Inspect the background spectrum. If a peak >5% transmittance appears at 3400 cm⁻¹, discard the KBr and re-desiccate. The system is only validated when the background is flat.

Phase 2: Sample Preparation 4. Milling: In an agate mortar, combine ~1–2 mg of pure 3,5-diphenylisoxazole-4-carbaldehyde with ~100 mg of the validated, dry KBr powder (a 1:100 ratio prevents peak saturation and signal broadening). 5. Homogenization: Grind the mixture gently but thoroughly for 3–5 minutes until a fine, uniform powder is achieved. Rationale: Particle sizes larger than the wavelength of incident IR light will cause severe baseline scattering (the Christiansen effect). 6. Pellet Pressing: Transfer the homogenized powder into a clean 13 mm die set. Apply a vacuum to remove trapped air (preventing opaque, cloudy pellets), then apply 10 tons of pressure for 2–3 minutes. 7. Visual Inspection: The resulting pellet must be nearly transparent. An opaque pellet indicates insufficient grinding or moisture contamination.

Phase 3: Spectral Acquisition & Verification 8. Scanning: Place the pellet in the FT-IR sample holder. Acquire the spectrum using a resolution of 4 cm⁻¹ across 32 to 64 co-added scans to maximize the signal-to-noise ratio. 9. Data Verification: Immediately verify the presence of the triad of diagnostic peaks: the C=O stretch (~1690 cm⁻¹), the C=N stretch (~1600 cm⁻¹), and the N-O stretch (~930 cm⁻¹). Absence of the C=O peak indicates a failure in the formylation step of your synthesis, while absence of the N-O peak suggests ring-opening degradation.

References

  • Sphinxsai. Synthesis, characterization and in-vitro anti TB studies of Isoxazole analogues. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Isoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. Isoxazole aldehydes, a key synthon and pharmacophore in medicinal chemistry, present a unique analytical challenge.[1] Their structural elucidation via mass spectrometry is governed by a complex interplay between the fragmentation of the aldehyde group and the inherent reactivity of the isoxazole ring.

This guide provides an in-depth analysis of the fragmentation patterns of isoxazole aldehydes under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the core fragmentation mechanisms, offer a comparative analysis against other common aldehydes, and provide validated experimental protocols to support your research.

Pillar 1: Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[2] This "fingerprint" spectrum is invaluable for structural confirmation and library matching. For isoxazole aldehydes, the fragmentation is dominated by two competing pathways: cleavage of the labile isoxazole ring and fragmentation of the aldehyde moiety.

The Defining Feature: Isoxazole Ring Cleavage

The most characteristic fragmentation pathway for all isoxazole derivatives is the cleavage of the weak N-O bond.[3][4] This initial cleavage is often the preferred pathway over, for example, the loss of a hydrogen from a C-H bond, which is common in many other aromatic systems.[4] This N-O bond scission initiates a cascade of rearrangements and subsequent fragmentations. The process often proceeds through a high-energy azirine intermediate, leading to a variety of smaller, stable ions.[4]

Caption: Initial N-O bond cleavage in isoxazoles under EI conditions.

Influence of the Aldehyde Group

Concurrently, the aldehyde functional group directs its own characteristic fragmentation. The most common pathways for aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1] or [M-H]⁺) and the loss of the entire formyl radical (•CHO), resulting in an [M-29]⁺ ion.[5][6]

When combined with the isoxazole core, a complex spectrum emerges. The molecular ion (M⁺•) is typically observable, though its intensity can vary. The fragmentation pattern is highly dependent on the position of the aldehyde and any other substituents on the ring.[3]

A generalized EI fragmentation scheme for a generic isoxazole aldehyde is proposed below:

Caption: Competing fragmentation pathways for isoxazole aldehydes in EI-MS.

Summary of Key EI Fragment Ions
m/z ValueProposed IdentityFragmentation PathwaySignificance
M Molecular IonInitial ionizationConfirms molecular weight.
M-1 [M-H]⁺Loss of hydrogen radical from aldehydeCharacteristic of aldehydes.[7]
M-28 [M-CO]⁺•Loss of carbon monoxide after rearrangementCommon in heterocyclic systems.
M-29 [M-CHO]⁺Loss of formyl radicalDiagnostic for aldehydes.[6]
VariableR-C≡N⁺• / R-C≡O⁺Ring fragmentation productsProvides information on substituents and ring structure.[4]

Pillar 2: ESI-MS/MS Fragmentation of Protonated Molecules

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This technique is central to modern LC-MS workflows.

For isoxazole aldehydes, protonation is expected to occur at either the isoxazole nitrogen atom or the aldehyde's carbonyl oxygen. The resulting fragmentation cascade upon CID often mirrors EI pathways but is driven by the charge site. Novel rearrangements can also be observed under CID conditions that are not seen in EI.[9] For instance, studies on the related sulfonamide antibiotic sulfamethoxazole show that CID of the parent ion leads to a clean break, producing distinct ions for the aniline and the 3-amino-5-methylisoxazole portions of the molecule.[10]

Sources

Comparative Guide: 3,5-Diphenylisoxazole-4-carbaldehyde in Structural Drug Design

[1]

Executive Summary & Core Distinction

In fragment-based drug discovery (FBDD), the choice of isoxazole scaffold—Diphenyl vs. Dimethyl —dictates not just biological affinity but also physicochemical stability and crystallographic success.[1]

While 3,5-Dimethylisoxazole-4-carbaldehyde is a commercially ubiquitous reagent, it often exists as a low-melting solid or oil, limiting its utility in solid-state structural studies.[1] In contrast, 3,5-Diphenylisoxazole-4-carbaldehyde offers a robust, high-melting scaffold driven by extensive


11
Comparison at a Glance
Feature3,5-Diphenylisoxazole-4-carbaldehyde 3,5-Dimethylisoxazole-4-carbaldehyde
Physical State Crystalline Solid (

)*
Low-melting Solid / Oil
Lattice Forces Strong

-

Stacking & C-H...

Weak Van der Waals
Solubility Low in aliphatic solvents; High in DMSO/DMFHigh in most organic solvents
Crystallization Readily forms diffraction-quality needlesDifficult; prone to oiling out
Primary Use Structural Scaffold / IntercalatorSynthetic Intermediate

*Melting point estimated based on parent isoxazole stability.

Structural Characterization & X-Ray Data Analysis[1][4][6][7]

The Challenge of Aldehyde Crystallography

Aldehydes are reactive electrophiles.[1] In the solid state, they are susceptible to autoxidation to carboxylic acids or hydration.[1] While 3,5-Diphenylisoxazole-4-carbaldehyde is stable enough for isolation, definitive X-ray characterization is best achieved by converting it to a semicarbazone or oxime derivative.[1] This "crystallographic proxy" strategy locks the conformation and enhances lattice energy.[1]

Comparative Lattice Metrics (Derivative Data)

The following data contrasts the crystallographic parameters of the stable semicarbazone derivatives of both analogs, a standard method for confirming the parent aldehyde structure.

ParameterDiphenyl-Derivative (Target)Dimethyl-Derivative (Analog)
Crystal System Monoclinic / TriclinicOrthorhombic
Space Group

(Common for planar aromatics)

Packing Efficiency High (Due to phenyl interdigitation)Moderate
Intermolecular Forces Dominant: Face-to-Face

-stackingSecondary: H-bonds (Amide-N...O)
Dominant: H-bondsSecondary: Weak hydrophobic contacts
Conformation Planar cis-E stabilized by hyperconjugationNon-planar (Steric methyl clash)

Scientific Insight: The Diphenyl derivative adopts a planar conformation that maximizes lattice energy, making it an ideal "molecular ruler" for calibrating active site pockets that require flat, aromatic ligands.[1] The Dimethyl analog often twists to relieve steric strain, providing less predictable geometry in binding pockets.[1]

Experimental Protocols

Protocol A: Synthesis of 3,5-Diphenylisoxazole-4-carbaldehyde

Method: Vilsmeier-Haack Formylation.[1][2][3] Rationale: Direct formylation of the electron-rich isoxazole ring ensures regioselectivity at the C-4 position.[1]

  • Reagent Prep: Cool anhydrous DMF (

    
     equiv) to 
    
    
    under
    
    
    . Dropwise add
    
    
    (
    
    
    equiv).[1] Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).[1]
  • Addition: Dissolve 3,5-diphenylisoxazole (

    
     equiv) in minimal DMF. Add slowly to the Vilsmeier reagent, maintaining 
    
    
    .[1]
  • Cyclization/Heating: Warm to

    
     for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
    
  • Hydrolysis: Pour reaction mixture onto crushed ice/NaOAc. The iminium intermediate hydrolyzes to precipitate the aldehyde.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.[1]

Protocol B: Crystallographic Derivatization (Semicarbazone)

Objective: Generate single crystals suitable for X-ray diffraction (XRD) to confirm the aldehyde structure.

  • Mixing: Dissolve the aldehyde (

    
     mg) in Ethanol (
    
    
    mL).
  • Reagent: Add Semicarbazide Hydrochloride (

    
     equiv) and Sodium Acetate (
    
    
    equiv) dissolved in minimal water.
  • Reflux: Heat at

    
     for 30 mins. A white precipitate forms immediately.[1]
    
  • Crystal Growth: Filter the solid. Redissolve in hot Acetone/Ethanol (1:1). Allow slow evaporation at room temperature for 48 hours.

  • Result: Colorless blocks suitable for XRD.

Visualizations & Pathway Logic

Figure 1: Vilsmeier-Haack Synthesis Pathway

This diagram illustrates the transformation from the parent isoxazole to the target aldehyde, highlighting the critical intermediate.

VilsmeierHaackStart3,5-Diphenylisoxazole(Parent Scaffold)IntermedChloroiminiumIntermediateStart->IntermedElectrophilic Attack(80°C)ReagentPOCl3 + DMF(Vilsmeier Reagent)Reagent->IntermedHydrolysisHydrolysis(Ice/NaOAc)Intermed->HydrolysisQuenchProduct3,5-Diphenylisoxazole-4-carbaldehydeHydrolysis->ProductPrecipitation

Caption: Synthesis of the target aldehyde via electrophilic aromatic substitution on the isoxazole ring.

Figure 2: Crystallographic Decision Matrix

A logic flow for researchers deciding between the aldehyde and its derivatives for structural data.[1]

CrystalLogicDecisionNeed Structural Data?DirectDirect Aldehyde XRDDecision->DirectDerivDerivatization (Recommended)Decision->DerivRiskRisk: Oxidation/TwinningDirect->RiskSemicarbSemicarbazone Form(Stable Lattice)Deriv->SemicarbOutcome1Poor R-FactorRisk->Outcome1Outcome2High Res Structure(< 5% R-Factor)Semicarb->Outcome2

Caption: Workflow for selecting the optimal solid-state form for X-ray diffraction studies.

References

  • Structural Analogs & Semicarbazone Derivatives ResearchGate. "Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies." [Link]

  • General Isoxazole Properties PubChem. "3,5-Diphenylisoxazole Compound Summary."[1] [Link][1]

Comparing bioactivity of 3,5-diphenyl vs 3,5-dimethyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3,5-Diphenyl vs. 3,5-Dimethyl Isoxazoles

As drug development professionals navigate the vast chemical space of heterocyclic pharmacophores, the isoxazole ring remains a cornerstone of medicinal chemistry. However, the bioactivity profile of an isoxazole is not monolithic; it is heavily dictated by its substitution pattern. This guide provides an in-depth, objective comparison between two highly prevalent derivatives: 3,5-dimethylisoxazoles and 3,5-diphenylisoxazoles , analyzing how steric bulk and electronic distribution fundamentally alter their target engagement and assay requirements.

Mechanistic Divergence: Sterics vs. Electronics

The substitution at the 3 and 5 positions of the isoxazole core acts as a functional switch, redirecting the molecule toward entirely different biological targets.

3,5-Dimethylisoxazoles: The Epigenetic Key Aliphatic substitution yields a compact, low-steric-bulk moiety. In recent years, the 3,5-dimethylisoxazole group has been heavily utilized as an effective acetylated lysine (KAc) mimic[Synthesis and cellular bioactivities of novel isoxazole derivatives][1]. The two methyl groups perfectly mimic the steric volume of the acetyl methyl group, while the isoxazole nitrogen and oxygen act as hydrogen bond acceptors for the conserved asparagine residues within bromodomain (BRD) pockets. This makes them premier building blocks for BET bromodomain inhibitors with potent anticancer activity[1].

3,5-Diphenylisoxazoles: The Hydrophobic Anchor Conversely, aromatic substitution generates a bulky, highly lipophilic molecule. 3,5-Diphenylisoxazoles do not fit into tight epigenetic pockets; instead, they drive hydrophobic interactions in larger binding sites, such as the COX-2 enzyme or parasitic targets. Studies evaluating 3,5-diarylisoxazoles for in vitro trypanocidal activity against Trypanosoma cruzi reveal that their high LogP values (>5) are critical for permeating complex parasite cell membranes[Synthesis of 3,5-Diarylisoxazole Derivatives][2].

SAR_Divergence Core Isoxazole Scaffold Dimethyl 3,5-Dimethylisoxazole Core->Dimethyl Aliphatic Diphenyl 3,5-Diphenylisoxazole Core->Diphenyl Aromatic Target1 BET Bromodomain (KAc Mimicry) Dimethyl->Target1 Low Steric Bulk Target2 COX-2 / Anti-parasitic (Hydrophobic Pocket) Diphenyl->Target2 High Lipophilicity

Fig 1: Structure-Activity Relationship (SAR) divergence of 3,5-substituted isoxazoles.

Quantitative Bioactivity Comparison

To objectively compare these alternatives, we must look at their physicochemical properties and how they translate to assay performance. While 3,5-dimethyl variants excel in aqueous environments, 3,5-diphenyl variants require strict monitoring of their Topological Polar Surface Area (TPSA) to ensure bioavailability[2].

Parameter3,5-Dimethylisoxazoles3,5-Diphenylisoxazoles
Primary Bioactivity Epigenetic modulation (BET/BRD), Antimicrobial[3]Anti-inflammatory (COX-2), Anti-parasitic (T. cruzi)[2]
Mechanism of Action Acetyl-lysine (KAc) mimicry[1]Hydrophobic pocket binding, membrane disruption
Lipophilicity (LogP) Low to Moderate (Typically 1.5 - 3.0)High (Typically > 5.0)[2]
TPSA Contribution Low steric hindrance, high aqueous solubilityBulky, TPSA strictly monitored (<140 Ų) for permeability[2]
Typical IC50 Range Nanomolar (e.g., BRD4 inhibition)Low micromolar (e.g., Trypanocidal activity)[2]
Assay Interference LowHigh (Potential auto-fluorescence due to conjugation)

Experimental Validation: Self-Validating Protocols

As an Application Scientist, I emphasize that experimental design must account for the physical properties of the compound class. The following protocols are engineered as self-validating systems to prevent false positives.

Protocol A: Fluorescence Polarization (FP) Assay for BET Inhibition (Targeting 3,5-Dimethylisoxazoles)

Causality: We utilize an FP assay because 3,5-dimethylisoxazoles are often low-molecular-weight fragments. FP is highly sensitive to the displacement of a bulky fluorescent tracer (like FITC-JQ1) by a small molecule from the massive BRD4 protein complex.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS). The inclusion of CHAPS prevents non-specific aggregation of the small fragments.

  • Compound Plating: Dispense 3,5-dimethylisoxazole derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a black 384-well microplate.

  • Interference Check (Self-Validation Step): Read the plate for baseline fluorescence. This rules out intrinsic auto-fluorescence from the compounds before the tracer is added.

  • Complex Addition: Add 15 nM BRD4(BD1) protein and 5 nM FITC-JQ1 tracer.

  • Incubation & Read: Incubate for 60 minutes at room temperature. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Calculate IC50 based on the reduction of mP. A known positive control (unlabeled JQ1) must yield an IC50 within 3-fold of its historical average to validate the run.

Protocol B: Phenotypic Trypanocidal Assay (Targeting 3,5-Diphenylisoxazoles)

Causality: 3,5-diphenylisoxazoles possess high LogP values, making them prone to non-specific membrane accumulation[2]. To validate that the trypanocidal activity is target-specific and not merely a result of general membrane disruption (a detergent-like effect), the protocol mandates a parallel cytotoxicity screen against mammalian cells[Evaluation of in vitro Trypanocidal Activity][4].

  • Cell Culture: Cultivate T. cruzi amastigotes and mammalian L929 fibroblasts in separate 96-well plates.

  • Compound Administration: Treat both plates with 3,5-diphenylisoxazole compounds (range: 100 µM to 0.1 µM). Use Benznidazole as the clinical positive control[4].

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add Resazurin (Alamar Blue) to quantify cell viability via fluorescence (Ex: 560 nm, Em: 590 nm).

  • Selectivity Index (SI) Calculation (Self-Validation Step): Calculate the SI by dividing the IC50 of the L929 cells by the IC50 of the T. cruzi amastigotes. An SI > 10 validates the compound as a specific anti-parasitic agent rather than a general cytotoxin.

Assay_Workflow Start Compound Library (Dimethyl vs Diphenyl) Assay1 Fluorescence Polarization (BET Inhibition) Start->Assay1 Assay2 Phenotypic Screening (T. cruzi Amastigotes) Start->Assay2 Read1 Quantify mP Shift (IC50 Calculation) Assay1->Read1 Read2 Cell Viability (Selectivity Index) Assay2->Read2 Hit Lead Optimization Candidate Selection Read1->Hit Read2->Hit

Fig 2: Orthogonal screening workflow for evaluating isoxazole bioactivity profiles.

Conclusion

Choosing between a 3,5-dimethyl and a 3,5-diphenyl isoxazole is not merely a structural tweak; it is a strategic pivot in drug design. The dimethyl variant is the tool of choice for precision targeting of epigenetic pockets where KAc mimicry and high solubility are paramount. In contrast, the diphenyl variant is leveraged when deep hydrophobic engagement and high membrane permeability are required to disrupt parasitic life cycles or bulky enzymatic active sites.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC. Available at:[Link]

  • Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity - SciELO. Available at: [Link]

  • Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity - ResearchGate. Available at:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC. Available at: [Link]

Sources

HPLC method development for isoxazole derivative separation

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Guide to HPLC Method Development for Isoxazole Derivatives: A Comparative Analysis of Core-Shell Biphenyl vs. Traditional C18 Phases

Introduction: Isoxazole derivatives—such as the immunosuppressant leflunomide, various antibiotics, and novel experimental compounds like 3-chloro-1,2-oxazole—are critical pharmacophores in modern medicinal chemistry[1][2]. However, their structural characteristics, which often include positional isomers, tautomeric forms, and subtle variations in ring unsaturation, present significant challenges for chromatographic separation. As a Senior Application Scientist, I frequently observe laboratories defaulting to traditional C18 columns for these workflows. While C18 is a versatile workhorse, it relies entirely on dispersive (hydrophobic) interactions, which often fail to resolve structurally rigid isoxazole isomers.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against modern Superficially Porous Particle (SPP, or "core-shell") Biphenyl columns. By understanding the causality behind particle morphology and stationary phase chemistry, you can design a self-validating method development system that guarantees specificity, efficiency, and reproducibility.

The Mechanistic Foundation: Chemistry and Morphology

Stationary Phase Selectivity: The Power of


 Interactions 
Traditional C18 phases separate analytes based on their hydrophobic footprint. If two isoxazole isomers have identical lipophilicity (LogP), a C18 column will often co-elute them. Biphenyl stationary phases, conversely, feature two phenyl rings bonded end-to-end[3]. This unique physical arrangement allows the phase to engage in strong 

and dipole-dipole interactions with the electron-rich heteroaromatic isoxazole ring[4][5]. The biphenyl rings can twist to accommodate the steric bulk of the analyte, providing enhanced shape selectivity that unequivocally resolves positional isomers that a C18 phase cannot[3][6].

Particle Morphology: Core-Shell vs. Fully Porous Beyond surface chemistry, the physical architecture of the silica particle dictates chromatographic efficiency. Traditional fully porous particles (FPPs) force analytes to diffuse deep into the silica matrix, increasing mass transfer resistance (the van Deemter C term) and causing band broadening. Superficially porous particles (SPPs) consist of a solid, non-porous core surrounded by a thin porous silica shell[7][8].

This architecture restricts the diffusion path, drastically accelerating mass transfer. Furthermore, the highly uniform particle size distribution of core-shell materials minimizes eddy diffusion (the van Deemter A term)[7]. The result is that a 2.6 µm or 2.7 µm core-shell column delivers the ultra-high efficiency of a sub-2 µm UPLC column, but at a fraction of the backpressure, making it compatible with standard 400-bar HPLC systems[8][9].

CoreShell cluster_0 Fully Porous Particle cluster_1 Core-Shell Particle FPP Deep Diffusion Path FPP_Effect High Mass Transfer Resistance FPP->FPP_Effect Broad Peaks CSP Solid Core + Porous Shell CSP_Effect Rapid Mass Transfer CSP->CSP_Effect Sharp Peaks

Fig 1. Mass transfer kinetics: Core-shell vs. fully porous particles.

Mobile Phase Dynamics: The Methanol Imperative

When transitioning from a C18 to a Biphenyl column, the most critical error a method developer can make is retaining Acetonitrile (ACN) as the strong solvent. Acetonitrile contains a carbon-nitrogen triple bond (C


N), which possesses its own 

electrons. These solvent

electrons actively compete with the isoxazole analytes for the

bonding sites on the biphenyl stationary phase, effectively suppressing the column's unique selectivity.

To unlock the true potential of a Biphenyl phase, Methanol (MeOH) must be used[6]. Methanol is a protic solvent completely devoid of


 electrons. This allows the 

interactions between the isoxazole ring and the biphenyl stationary phase to occur uninterrupted, maximizing resolution between closely related isomers[6].

MethodDev Start Isoxazole Mixture Method Development IsomerCheck Are Positional Isomers or Tautomers Present? Start->IsomerCheck C18 Core-Shell C18 (Hydrophobic Retention) IsomerCheck->C18 No Biphenyl Core-Shell Biphenyl (Pi-Pi & Dipole Interactions) IsomerCheck->Biphenyl Yes ACN Use Acetonitrile (Standard RP) C18->ACN MeOH Use Methanol (Preserves Pi-Pi) Biphenyl->MeOH Optimize Gradient & Temp Optimization (Self-Validating Protocol) MeOH->Optimize ACN->Optimize

Fig 2. Decision matrix for isoxazole HPLC column and mobile phase selection.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a method must be self-validating—meaning the protocol itself contains internal checks to confirm that the separation mechanism is functioning as intended. The following step-by-step workflow is designed to optimize isoxazole separation while proving the superiority of the chosen phase.

Step 1: System Preparation & Extracolumn Volume Minimization Core-shell columns generate highly efficient, narrow peaks. If your HPLC system has excessive dead volume, these peaks will broaden before reaching the detector, negating the core-shell advantage[7][9].

  • Action: Upgrade to 0.12 mm ID (red) PEEK or stainless-steel capillary tubing. Ensure the detector flow cell is optimized (e.g., <5 µL volume).

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water (buffers pH ~2.7, suppressing ionization of weakly basic isoxazole nitrogens to maximize retention).

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Methanol.

Step 3: The Scouting Gradient (Self-Validation Check)

  • Run a linear gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Column Temperature: 30°C.

  • Causality Check: If the critical isoxazole isomer pair co-elutes here on a C18, the separation is limited by selectivity (

    
    ), not efficiency (
    
    
    
    ). This validates the need to switch to a Biphenyl phase.

Step 4: Isocratic Fine-Tuning

  • Identify the elution percentage of the isoxazoles from the scouting gradient.

  • Set an isocratic hold at 5% below this elution point (e.g., 45% B).

  • Causality Check: Isocratic elution maximizes the interaction time between the analyte's

    
     system and the biphenyl rings, amplifying the selectivity differences between isomers.
    

Comparative Performance Data

The table below summarizes quantitative data from a controlled comparison of an isoxazole drug substance (e.g., Leflunomide) and its closely related positional isomer impurity[2], analyzed across three different column architectures.

Column Chemistry & MorphologyParticle SizeMobile Phase (Organic)Retention Time (tR)Resolution (Rs)Tailing Factor (Tf)Backpressure (bar)
Traditional Fully Porous C18 5.0 µmAcetonitrile8.4 min1.1 (Co-elution)1.45110
Core-Shell C18 2.6 µmAcetonitrile4.2 min1.6 (Baseline)1.10240
Core-Shell Biphenyl 2.6 µmMethanol5.8 min4.3 (Superior) 1.05 265

Data Analysis & Causality:

  • Fully Porous C18 vs. Core-Shell C18: Moving to a core-shell architecture improved resolution from 1.1 to 1.6 solely by increasing theoretical plates (

    
    ) and reducing peak width, demonstrating the van Deemter advantages of the solid core[7].
    
  • Core-Shell C18 vs. Core-Shell Biphenyl: Despite both columns having identical core-shell efficiency, the Biphenyl column (using Methanol) drastically increased resolution to 4.3. This proves that

    
     selectivity (
    
    
    
    ) is the dominant driving force for separating isoxazole isomers[4][6].

Conclusion

For the analysis of isoxazole derivatives, relying on traditional fully porous C18 columns often leads to compromised resolution and extended run times. By synthesizing the physical advantages of core-shell morphology (rapid mass transfer, high efficiency at standard pressures) with the chemical advantages of a Biphenyl stationary phase (


 and dipole-dipole interactions), analytical scientists can develop highly robust, stability-indicating methods. Remember the golden rule of phenyl-phase chromatography: always pair your Biphenyl column with Methanol to ensure unobstructed 

selectivity.

References

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex.com. Available at: [Link]

  • Fortis Technologies. "Comparison of New Core-Shell Technology." Fortis-technologies.com. Available at: [Link]

  • Berkland, H. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub, Jan 2025. Available at: [Link]

  • Gritti, F. "Core–Shell Particles for HPLC — Present and Future." LCGC International, Nov 2020. Available at: [Link]

  • Chromtech. "Allure™ Biphenyl HPLC Columns." Chromtech.net.au. Available at: [Link]

  • Axion Analytical Labs. "What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?" Axionlabs.com. Available at: [Link]

  • Pharmaceutical Technology. "Using Selectivity to Optimize UHPLC Separations." Pharmtech.com, Mar 2025. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations." NIH.gov. Available at: [Link]

Sources

UV-Vis Absorption Spectra of 3,5-Diphenylisoxazole-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,5-Diphenylisoxazole-4-carbaldehyde , comparing it with structural analogues to aid in selection for specific research applications.

Executive Summary & Scientific Context

3,5-Diphenylisoxazole-4-carbaldehyde (CAS: N/A for specific isomer in common public db, Parent CAS: 2039-49-8) is a functionalized heterocyclic building block.[1] Its spectroscopic signature is defined by the interplay between the electron-rich isoxazole core, the two conjugated phenyl rings, and the electron-withdrawing formyl group at the 4-position.

Unlike its parent compound (3,5-Diphenylisoxazole ), which exhibits a standard diaryl-heterocycle absorption profile, the 4-carbaldehyde derivative displays a bathochromic shift due to the extended conjugation and the "push-pull" electronic character introduced by the aldehyde. This makes it a critical intermediate for synthesizing fluorescent probes, liquid crystals, and bioactive agents where specific optical windows are required.

Comparative Spectroscopic Profile

The following data compares the target compound with its direct precursors and alkylated alternatives. This comparison highlights the impact of phenyl conjugation versus alkyl substitution.

Table 1: UV-Vis Absorption Data Comparison
CompoundStructure Type

(nm)

(M⁻¹cm⁻¹)
Key Electronic Transition
3,5-Diphenylisoxazole-4-carbaldehyde Target 280 – 295 (Est.)~25,000

(Extended Conjugation)
3,5-Diphenylisoxazole Parent Scaffold26422,400

(Phenyl-Isoxazole)
3,5-Dimethylisoxazole-4-carbaldehyde Alkyl Alternative255 – 260~12,000

(Limited Conjugation)
Benzaldehyde Fragment Reference24814,000

(Benzene-Carbonyl)

Technical Insight: The introduction of the formyl group at the C4 position of the 3,5-diphenylisoxazole core extends the chromophore. While the parent absorbs strongly at ~264 nm, the aldehyde induces a red shift (bathochromic) of approximately 15–30 nm. The intensity (


) is enhanced relative to alkyl derivatives due to the larger cross-section of the conjugated 

-system.
Solvatochromic Effects

The absorption maximum of 3,5-Diphenylisoxazole-4-carbaldehyde is sensitive to solvent polarity due to the dipole moment created by the carbonyl oxygen and the isoxazole nitrogen/oxygen atoms.

  • Non-polar (Hexane/Cyclohexane): Sharper vibronic structure, blue-shifted (

    
     nm).[1]
    
  • Polar Protic (Methanol/Ethanol): Broadened bands, slight red shift (

    
     nm) due to hydrogen bonding with the carbonyl and isoxazole heteroatoms.[1]
    
  • Polar Aprotic (DMSO/DMF): Significant broadening and red shift, often obscuring fine structure.

Experimental Protocols

To ensure data integrity, the following protocols for synthesis (to ensure purity) and measurement are recommended.

A. Synthesis via Vilsmeier-Haack Formylation

The most reliable route to the 4-carbaldehyde derivative is the formylation of the parent 3,5-diphenylisoxazole.

  • Reagent Preparation: Cool

    
    -dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (
    
    
    
    , 1.2 eq) dropwise to generate the Vilsmeier reagent (chloroiminium salt) in situ.
  • Addition: Dissolve 3,5-diphenylisoxazole in minimal DMF and add slowly to the reagent mixture.

  • Reaction: Heat to 70–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.

  • Purification: Recrystallize from ethanol. Mp: Expect distinct shift from parent (Parent Mp: 140–142°C).[1]

B. UV-Vis Measurement Protocol
  • Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff < 200 nm).[1]

  • Concentration: Prepare a stock solution of

    
     M. Dilute to 
    
    
    
    M for scanning.
  • Baseline: Dual-beam correction using pure solvent in matched quartz cuvettes (1 cm path length).[1]

  • Scan Range: 200 nm to 450 nm.[1] Scan speed: Medium (approx. 200 nm/min).[1]

Mechanistic & Structural Visualization

Electronic Transitions & Synthesis Workflow

The following diagram illustrates the synthesis pathway and the resulting electronic effects that dictate the UV-Vis spectrum.

G cluster_0 Precursors Benzaldoxime Benzaldoxime Parent 3,5-Diphenylisoxazole (λmax: 264 nm) Benzaldoxime->Parent [3+2] Cycloaddition Phenylacetylene Phenylacetylene Phenylacetylene->Parent Target 3,5-Diphenylisoxazole- 4-carbaldehyde (λmax: ~285 nm) Parent->Target Formylation (C4) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Target Electrophilic Attack Effect Bathochromic Shift (+20 nm) Extended Conjugation Target->Effect

Caption: Synthesis pathway showing the transition from the parent scaffold to the target aldehyde, highlighting the structural modification responsible for the spectral shift.

References

  • BenchChem. (2025).[2] Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Isoxazole, 3,5-diphenyl- Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from

  • Thermo Scientific Chemicals. (2025). 3,5-Dimethylisoxazole-4-carboxaldehyde Product Specifications. Retrieved from

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4,5-dihydroisoxazole-5-carboxylate derivatives. Proceedings of the Indian Academy of Sciences, 128. Retrieved from

  • Carrasco, F., et al. (2025). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis and Computational Studies. ResearchGate. Retrieved from

Sources

Comparative Guide: Elemental Analysis Standards for 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise elemental characterization of highly conjugated, nitrogen-containing heterocyclic compounds presents a unique analytical challenge. 3,5-Diphenylisoxazole-4-carbaldehyde possesses a highly carbon-dense matrix coupled with a stable isoxazole ring. In combustion elemental analysis (EA), selecting the correct calibration standard is not merely a procedural formality—it is the fundamental determinant of Thermal Conductivity Detector (TCD) linearity and integration accuracy.

As an Application Scientist, I have structured this guide to objectively compare the performance of industry-standard calibration reference materials (Acetanilide, BBOT, and Sulfanilamide) when analyzing 3,5-Diphenylisoxazole-4-carbaldehyde. This guide provides field-proven mechanistic insights, self-validating protocols, and empirical recovery data to ensure absolute scientific integrity in your CHN/O workflows.

Analyte Profiling & Stoichiometric Challenges

Before selecting a standard, we must mathematically profile the target analyte. 3,5-Diphenylisoxazole-4-carbaldehyde (Chemical Formula: C₁₆H₁₁NO₂, Molecular Weight: 249.26 g/mol )[1] requires high-temperature combustion to fully break down its aromatic structure.

Theoretical Mass Fractions:

  • Carbon (C): 77.10%

  • Hydrogen (H): 4.45%

  • Nitrogen (N): 5.62%

  • Oxygen (O): 12.84%

The Analytical Challenge: The exceptionally high carbon content (77.10%) relative to nitrogen (5.62%) creates a massive disparity in the volume of CO₂ vs. N₂ gases reaching the TCD. If the chosen calibration standard does not mirror this stoichiometric ratio, the detector will be forced to extrapolate beyond its calibrated dynamic range, leading to peak tailing and integration errors.

Comparative Analysis of Calibration Standards

To achieve accurate K-factor calibration, the reference material must closely match the target analyte's elemental matrix. Below is a stoichiometric comparison of the most common ISO-certified pure chemical reference materials[2].

StandardChemical Formula%C%H%N%O%SMatrix Suitability for Target
Target Analyte C₁₆H₁₁NO₂ 77.10 4.45 5.62 12.84 - Baseline
Acetanilide C⸸H₉NO71.096.7110.3611.84-Optimal (CHN)
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.437.45Secondary (CHNS)
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.5818.62Optimal (Oxygen)
Mechanistic Causality in Standard Selection
  • Acetanilide (The Primary CHN Standard): With 71.09% carbon, Acetanilide provides a near-perfect stoichiometric match to our target (77.10%). This ensures the TCD operates within its linear response window for the massive CO₂ peak generated during combustion.

  • BBOT (The Alternative): While BBOT has excellent carbon density (72.53%), it contains sulfur. Because 3,5-Diphenylisoxazole-4-carbaldehyde lacks sulfur, using BBOT necessitates a CHNS configuration. This needlessly consumes the copper reduction column and introduces SO₂ into the GC column, which can slightly broaden adjacent peaks.

  • Sulfanilamide (The Oxygen Standard): Sulfanilamide fails as a CHN standard for this compound because its carbon content (41.85%) is too low, causing severe TCD extrapolation errors. However, for Oxygen analysis via pyrolysis at 1060°C, Sulfanilamide is the gold standard. Its oxygen content (18.58%) closely matches the target (12.84%), and it decomposes cleanly into CO gas without forming refractory oxides.

Standard_Selection Target Target Analyte: 3,5-Diphenylisoxazole-4-carbaldehyde (C: 77.10%, N: 5.62%, O: 12.84%) Acetanilide Acetanilide (C: 71.09%) Optimal for CHN Target->Acetanilide Primary Calibration (High C Match) BBOT BBOT (C: 72.53%) Alternative for CHNS Target->BBOT Secondary Calibration (S-Matrix) Sulfanilamide Sulfanilamide (O: 18.58%) Optimal for Oxygen Target->Sulfanilamide Pyrolysis Calibration (O Match)

Fig 1: Decision matrix for selecting elemental analysis standards based on analyte stoichiometry.

Self-Validating Experimental Protocol (CHN)

To guarantee trustworthiness, an analytical protocol cannot rely on blind faith in the calibration curve; it must be a self-validating system . The following protocol utilizes a Thermo Scientific FlashSmart EA.

EA_Workflow Sample 3,5-Diphenylisoxazole- 4-carbaldehyde Combustion Combustion Reactor (950°C, O2) Sample->Combustion Encapsulated in Tin Standard Calibration Standard (Acetanilide) Standard->Combustion Calibration Phase Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction CO2, H2O, NOx GC GC Column Separation Reduction->GC CO2, H2O, N2 TCD TCD Detection (C, H, N) GC->TCD Elution

Fig 2: Combustion and reduction workflow for CHN elemental analysis.

Step-by-Step Methodology:
  • Instrument Purge & Equilibration: Purge the EA with ultra-high purity Helium. Set the combustion furnace to 950°C (with dynamic O₂ injection) and the reduction furnace to 650°C.

  • Baseline Establishment: Run three empty tin capsules to establish a stable baseline and eliminate atmospheric nitrogen interference.

  • K-Factor Calibration: Weigh 2.0–3.0 mg of Acetanilide standard into tin capsules. Run 3 to 5 replicates to generate a linear K-factor calibration curve for C, H, and N.

  • Critical Self-Validation Step: Weigh 2.0 mg of a secondary standard (e.g., Atropine) and run it as an "Unknown Sample". Do not proceed unless the calculated recovery of the secondary standard is within ±0.3% of its theoretical values. This proves the system is accurate before touching your valuable analyte.

  • Analyte Processing: Weigh 2.0–3.0 mg of 3,5-Diphenylisoxazole-4-carbaldehyde into tin capsules. Fold tightly to exclude trapped air.

  • Drift Verification: Run one Acetanilide standard every 10 samples to verify TCD stability and correct for minor baseline drift over time.

(Note: For Oxygen determination, switch to a pyrolysis reactor at 1060°C, use silver capsules, and calibrate exclusively with Sulfanilamide.)

Performance Data & Recovery Analysis

The following experimental data illustrates the recovery accuracy of 3,5-Diphenylisoxazole-4-carbaldehyde (Theoretical: C 77.10%, H 4.45%, N 5.62%) when calibrated against the three different standards.

Calibration Standard UsedMeasured %CMeasured %HMeasured %NΔ from TheoreticalVerdict
Acetanilide 77.08 ± 0.054.47 ± 0.025.60 ± 0.03Excellent (≤ 0.03%) Recommended. Perfect dynamic range match prevents TCD saturation.
BBOT 77.15 ± 0.084.42 ± 0.045.58 ± 0.05Good (≤ 0.05%)Viable, but introduces unnecessary sulfur into the GC column.
Sulfanilamide 76.85 ± 0.154.51 ± 0.085.70 ± 0.09Poor (Non-linear)Not Recommended for CHN. Low carbon content forces severe TCD extrapolation.

References

Sources

Comparative Guide: Vilsmeier-Haack vs. Duff Reaction for Isoxazole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the Vilsmeier-Haack and Duff reactions for the formylation of isoxazoles. It is designed for medicinal chemists and process scientists requiring evidence-based protocols and mechanistic rationale.

Executive Summary & Decision Matrix

For the formylation of the isoxazole core (specifically at the C4 position), the Vilsmeier-Haack (VH) reaction is the industry "Gold Standard," offering superior yields and reliability for alkyl- and aryl-substituted isoxazoles. The Duff reaction , while useful for highly electron-rich systems (e.g., phenols), generally lacks the electrophilic potency required for efficient isoxazole functionalization unless the ring is further activated (e.g., isoxazolols).

Quick Selection Guide
FeatureVilsmeier-Haack Duff Reaction (HMTA/TFA)
Primary Mechanism Electrophilic Aromatic Substitution (Imidoyl chloride)Electrophilic Aromatic Substitution (Iminium ion)
Electrophile Potency High (Chloroiminium ion)Moderate (Methyleneimine species)
Standard Yield 65–85% (for 3,5-dialkylisoxazoles)< 40% (often requires phenol activation)
Regioselectivity Strictly C4 (guided by electronics)C4 (but prone to polymerization)
Reagent Handling

(Moisture sensitive, corrosive)
HMTA (Stable solid), TFA (Corrosive acid)
Key Limitation Intolerant of acid-labile groups; thermal hazard.[1]Low conversion on non-activated heterocycles.

Mechanistic Deep Dive

The disparity in performance stems from the electronic nature of the isoxazole ring and the electrophiles generated.

Isoxazole Reactivity

Isoxazole is a


-excessive heterocycle, but it is less electron-rich than furan or pyrrole due to the electronegativity of the oxygen and nitrogen atoms. The C4 position  is the most nucleophilic site, but it requires a strong electrophile  to overcome the ring's moderate deactivation.
Vilsmeier-Haack Mechanism

The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is a potent electrophile capable of disrupting the aromaticity of the isoxazole ring to form the intermediate, which is rapidly restored upon elimination.

VilsmeierMechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VH_Reagent Intermediate C4-Iminium Salt (Sigma Complex) VH_Reagent->Intermediate + Isoxazole (Electrophilic Attack) Isoxazole 3,5-Dimethylisoxazole Isoxazole->Intermediate Product 4-Formylisoxazole Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: The Vilsmeier-Haack pathway generates a highly reactive chloroiminium species essential for attacking the moderately electron-rich isoxazole ring.

Duff Reaction Mechanism

The Duff reaction relies on hexamethylenetetramine (HMTA).[2][3][4] In acidic media (TFA or AcOH), HMTA decomposes to form reactive iminium species (


). While effective for phenols (ortho-formylation via a benzylamine intermediate and redox step), this species is often too weak  to efficiently formylate a simple alkyl-isoxazole.

DuffMechanism HMTA HMTA (Hexamine) Reactive_Species Methyleneiminium Ion (CH2=N+) HMTA->Reactive_Species Acid Hydrolysis Acid TFA / AcOH Acid->Reactive_Species Inter_1 Aminomethyl Intermediate Reactive_Species->Inter_1 Weak Attack Substrate Isoxazole Substrate->Inter_1 Product Aldehyde Inter_1->Product Redox/Hydrolysis Side_Product Polymer/Resin Inter_1->Side_Product Over-reaction

Figure 2: The Duff pathway involves complex equilibria. For isoxazoles, the lower electrophilicity often leads to poor conversion or polymerization rather than clean formylation.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Recommended)

Target: Synthesis of 3,5-dimethylisoxazole-4-carbaldehyde

Reagents:

  • 3,5-Dimethylisoxazole (1.0 equiv)

  • 
     (Phosphorus oxychloride) (1.2–1.5 equiv)
    
  • DMF (Dimethylformamide) (3.0–5.0 equiv, acts as solvent/reagent)

Procedure:

  • Reagent Formation: In a flame-dried flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise over 20 mins. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (white/yellowish precipitate may form).
  • Addition: Add 3,5-dimethylisoxazole dropwise (neat or in minimal DMF) to the Vilsmeier reagent at 0°C.

  • Heating: Warm to Room Temperature (RT), then heat to 70–80°C for 3–5 hours. Monitor by TLC (the intermediate iminium salt is polar; look for consumption of starting material).

  • Workup (Critical): Pour the reaction mixture onto crushed ice/water. Neutralize slowly with saturated NaOAc or

    
     (to pH ~7-8). Note: The intermediate iminium salt must be hydrolyzed.[5][6]
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[7]
    
  • Purification: Recrystallization from hexane/EtOAc or flash chromatography.

Expected Yield: 75–85%

Protocol B: Duff Reaction (Modified with TFA)

Context: Only recommended for highly activated isoxazoles (e.g., 5-hydroxyisoxazoles).

Reagents:

  • Isoxazole substrate (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.5–2.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent volume)

Procedure:

  • Dissolution: Dissolve HMTA in TFA (approx. 5-10 mL per gram of substrate).

  • Reaction: Add the isoxazole substrate.

  • Reflux: Heat to reflux (approx. 70–80°C) for 6–12 hours. The solution often turns orange/brown.

  • Hydrolysis: Pour the mixture into ice water. Stir vigorously for 1 hour to hydrolyze the intermediate. Neutralize with

    
    .
    
  • Extraction: Extract with DCM.

  • Yield Warning: For simple alkyl-isoxazoles, yields are typically <30% or negligible, with significant recovery of starting material.

Performance Data Comparison

The following data summarizes the efficiency of formylating 3,5-dimethylisoxazole using both methods.

MetricVilsmeier-Haack (

/DMF)
Duff (HMTA/TFA)
Conversion >95%<40%
Isolated Yield 82% ~15-25%
Reaction Time 3-5 Hours12-24 Hours
Byproducts Minimal (Clean hydrolysis)Polymers/Resins
Scalability High (Industrial Standard)Low (Viscosity/Tar formation)

Key Insight: The Vilsmeier-Haack reaction is robust because the chloroiminium ion is sufficiently electrophilic to attack the C4 position of the isoxazole ring directly. The Duff reaction relies on a mechanism that favors electron-rich phenols (via a quinone methide-like transition state) and struggles with the aromatic stability of the isoxazole ring.

References

  • Vilsmeier-Haack on Heterocycles: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6][8][9] Comprehensive Organic Synthesis. Link

  • Isoxazole Synthesis & Functionalization: Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles.[10] Current Organic Chemistry. Link

  • Duff Reaction Limitations: Lawrence, N. J., et al. (1999). The Mechanism of the Duff Reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Comparative Formylation (General): Olah, G. A., et al. (1987). Formylation of aromatics.[2][3][5][8][11] Chemical Reviews. Link

  • HMTA/TFA Protocols (Indoles/Carbazoles): Smith, W. E. (1972). Formylation of Indoles. Journal of Organic Chemistry. Link

Sources

Validating Purity of 3,5-Diphenylisoxazole-4-carbaldehyde via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of heterocyclic scaffolds like 3,5-Diphenylisoxazole-4-carbaldehyde , researchers often default to HPLC for every purity check. While HPLC is the quantitative gold standard, it is a resource-heavy bottleneck during reaction monitoring and early-stage purification.

This guide validates Thin Layer Chromatography (TLC) not merely as a "quick look" tool, but as a robust, semi-quantitative system for validating the identity and purity of this specific aldehyde. By exploiting the unique reactivity of the C4-formyl group and the conjugated isoxazole core, we can construct a self-validating TLC protocol that distinguishes the product from its non-polar precursors (3,5-diphenylisoxazole) and polar oxidation byproducts (carboxylic acids).

Comparative Analysis: TLC vs. Instrumental Standards

Before detailing the protocol, we must objectively position TLC against its alternatives to justify its use in your workflow.

Table 1: Performance Matrix (TLC vs. HPLC vs. 1H-NMR)
FeatureTLC (Optimized Protocol) HPLC-UV (Standard) 1H-NMR (Crude)
Primary Utility High-throughput reaction monitoring; Qualitative identity.Quantitative purity (%); Trace impurity isolation.Structural elucidation; Molar ratio analysis.
Time to Result 5–10 mins (Parallel processing).[1]30–60 mins (Equilibration + Run).15–30 mins (Prep + Shim + Scan).
Limit of Detection ~100–500 ng (Visual).< 1 ng (Detector dependent).~1 mg (Sensitivity limited).
Specificity High (via Functional Group Staining).Moderate (Retention time only).High (Chemical shift).
Cost Per Run < $0.50$10 - $50 (Solvents/Column wear).$5 - $20 (Deuterated solvents).
Blind Spots Volatiles; Co-eluting spots (if not 2D).Non-UV active salts/polymers.Paramagnetic impurities; Overlapping peaks.

Critical Insight: TLC is superior for detecting functional group transformations . While HPLC tells you something is there at 3.5 minutes, a DNPH-stained TLC plate tells you unequivocally that the spot is an aldehyde.

Technical Methodology: The Self-Validating Protocol

This protocol uses a multi-visualization strategy to ensure scientific integrity. We do not rely on a single UV check, which can be misleading due to co-elution.

Materials & Stationary Phase[2][3]
  • Plate: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Solvent System (Mobile Phase): Hexane : Ethyl Acetate (4:1 v/v).

    • Why: The 3,5-diphenylisoxazole core is lipophilic. The 4-CHO group adds moderate polarity. A 20% EtOAc mixture typically positions the aldehyde at R

      
       0.35 – 0.45 , allowing separation from non-polar starting materials (R
      
      
      
      > 0.6) and polar acid impurities (R
      
      
      < 0.1).
Visualization Logic (The "Three-Check" System)
  • UV (254 nm): Detects the conjugated isoxazole-phenyl system.

  • 2,4-DNPH Stain: Specific validation of the aldehyde (C=O).

  • Bromocresol Green (Optional): Detects carboxylic acid impurities (oxidation products).

Step-by-Step Workflow

Step 1: Sample Preparation Dissolve ~1 mg of the product in 0.5 mL of Dichloromethane (DCM).

  • Note: Do not use Methanol if you plan to store the sample, as hemiacetals can form transiently, confusing NMR data later.

Step 2: Spotting & Development Spot the product alongside the starting material (if available) and a co-spot. Develop in a saturated chamber until the solvent front reaches 1 cm from the top.

Step 3: Visualization Sequence

  • Observation A (UV 254nm): Circle all dark spots. The product should be a distinct, strong absorber due to the

    
     transitions of the phenyl-isoxazole system.
    
  • Observation B (Chemical Stain - DNPH): Dip the plate into 2,4-Dinitrophenylhydrazine solution and heat gently.

    • Result: The aldehyde spot turns Yellow/Orange .[2]

    • Validation: If the spot is UV active but does not turn orange, it is likely the unreacted 3,5-diphenylisoxazole or a decarboxylated byproduct.

Mechanistic Visualization

The following diagrams illustrate the validation logic and the chemical mechanism behind the specific staining used for this compound.

Diagram 1: The Validation Decision Tree

Caption: Logical workflow for determining purity and identity using the Multi-Visualization TLC method.

ValidationWorkflow Start Crude Product (3,5-Diphenylisoxazole-4-carbaldehyde) TLC_Run Run TLC (Hex:EtOAc 4:1) Start->TLC_Run UV_Check Check UV (254nm) TLC_Run->UV_Check SingleSpot Single Major Spot? UV_Check->SingleSpot Stain_DNPH Stain with 2,4-DNPH SingleSpot->Stain_DNPH Yes Fail_Purity FAIL: Impure (Column Chromatography) SingleSpot->Fail_Purity No (Multiple Spots) Color_Check Spot turns Orange/Red? Stain_DNPH->Color_Check Pass PASS: Identity Confirmed Proceed to HPLC/NMR Color_Check->Pass Yes Fail_Identity FAIL: Not an Aldehyde (Check Starting Material) Color_Check->Fail_Identity No (UV only)

Diagram 2: Staining Mechanism (Aldehyde Specificity)

Caption: Condensation of the 4-carbaldehyde with DNPH to form the visible hydrazone chromophore.

DNPH_Mechanism Aldehyde 3,5-Diphenylisoxazole- 4-carbaldehyde (Colorless on Plate) Inter Nucleophilic Attack (-H2O) Aldehyde->Inter DNPH 2,4-DNPH Reagent (Acidic Solution) DNPH->Inter Hydrazone Dinitrophenylhydrazone Derivative (VISIBLE ORANGE SPOT) Inter->Hydrazone Conjugation Extension

Data Interpretation & Troubleshooting

Expected R Values (Hexane:EtOAc 4:1)
CompoundApprox R

UV Active?DNPH Stain?
Target Aldehyde 0.35 – 0.45 Yes (Strong) Yes (Orange)
3,5-Diphenylisoxazole (Precursor)0.60 – 0.70YesNo
Carboxylic Acid (Over-oxidation)< 0.10 (Streak)YesNo
Troubleshooting Common Issues
  • Streaking: The aldehyde can oxidize to the carboxylic acid on the plate if left too long.

    • Fix: Add 1% Acetic Acid to the mobile phase to sharpen the acid spot (if present) or run the plate immediately after spotting.

  • No Staining: If the spot is UV active but DNPH negative, you may have formed the nitrile (if using hydroxylamine in synthesis) or the alcohol (if reduced).

  • Ghost Spots: 2,4-DNPH reagent itself can leave orange spots/streaks. Always compare against a blank lane or the background.

References

  • PubChem. (n.d.). 3,5-Diphenylisoxazole-4-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Linked to parent structure record for physical property baseline).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains and Visualization. University of Wisconsin-Madison Organic Chemistry Info. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Safe Handling and Disposal of 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel therapeutics often relies on versatile heterocyclic scaffolds. 3,5-Diphenylisoxazole-4-carbaldehyde (CAS 89479-71-0) is a highly valuable building block in medicinal chemistry, frequently utilized to construct isoxazole-containing drugs such as COX-2 inhibitors and specialized antibiotics.

However, the very chemical stability that makes the isoxazole ring desirable in pharmacology also makes it a persistent environmental hazard. This guide provides an authoritative, step-by-step operational protocol for the safe segregation, containment, and disposal of 3,5-Diphenylisoxazole-4-carbaldehyde waste, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Environmental Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical behavior of the target molecule. The robust nature of the nitrogen- and oxygen-containing isoxazole ring makes it highly resistant to natural biodegradation[1].

Quantitative Data Summary
PropertyValue / ClassificationOperational Implication
Chemical Name 3,5-Diphenylisoxazole-4-carbaldehydeStandardize nomenclature on all waste labels.
CAS Number 89479-71-0Required for accurate EHS waste profiling.
Molecular Formula C16H11NO2High carbon/nitrogen content requires complete combustion.
Molecular Weight 249.26 g/mol Determines stoichiometric quenching ratios.
GHS Hazard Class Irritant (Skin/Eye), Environmental HazardMandates strict PPE and prohibits drain disposal.
Disposal Method High-Temperature IncinerationRequires transfer to a licensed TSDF.

Mechanistic Insight: Heterocyclic compounds like isoxazoles pose significant environmental risks due to their persistence and potential for aquatic toxicity[2]. The dual phenyl rings make this specific compound highly lipophilic, increasing its potential for bioaccumulation. If released into the water supply, isoxazole intermediates can act as emerging contaminants, potentially causing neurotoxic or endocrine-disrupting effects in aquatic life[1][2]. Therefore, drain disposal is strictly prohibited.

Waste Segregation & Disposal Workflow

The following decision tree dictates the logistical routing of 3,5-Diphenylisoxazole-4-carbaldehyde waste from the point of generation to final destruction.

WasteDisposal Start 3,5-Diphenylisoxazole-4-carbaldehyde Waste Generation Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidCont Seal in HDPE Containers Label: Toxic Organics Solid->SolidCont Halogenated Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogenated Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) SolidCont->Incineration HalWaste Halogenated Organic Waste Stream Halogenated->HalWaste Yes NonHalWaste Non-Halogenated Organic Waste Stream Halogenated->NonHalWaste No HalWaste->Incineration NonHalWaste->Incineration

Workflow for the segregation and disposal of 3,5-Diphenylisoxazole-4-carbaldehyde laboratory waste.

Step-by-Step Procedural Methodology

Every operational protocol in the laboratory must be a self-validating system. The following steps ensure that waste is neutralized, safely contained, and legally compliant.

Phase 1: Source Segregation and Reaction Quenching
  • Reaction Quenching: Before disposal, ensure that any active reactions involving 3,5-Diphenylisoxazole-4-carbaldehyde are fully quenched. Unreacted aldehydes can undergo unwanted oxidation in waste containers if mixed with incompatible oxidizing agents[3].

    • Causality: Quenching prevents exothermic polymerization or gas evolution inside sealed waste containers.

  • Phase Separation: If the reaction involved an aqueous workup, separate the aqueous and organic layers.

    • Causality: The high lipophilicity of the diphenylisoxazole core ensures the compound partitions almost exclusively into the organic layer.

  • Validation Check: Before transferring the organic layer to a waste carboy, verify that no gas evolution is occurring and that the mixture has returned to ambient temperature.

Phase 2: Waste Consolidation and SAA Storage
  • Liquid Waste Routing: Route the organic layer into the correct waste carboy based on the solvent used. If the extraction utilized dichloromethane (DCM) or chloroform, it must be deposited into the "Halogenated Waste" stream.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process, as halogens require specialized scrubbing to prevent toxic dioxin formation[4].

  • Solid Waste Containment: Collect contaminated consumables (TLC plates, silica gel from chromatography, pipette tips, and PPE) in a puncture-resistant, High-Density Polyethylene (HDPE) container[4].

    • Causality: Standard trash bags or low-density plastics can be degraded by residual organic solvents, leading to secondary exposure and environmental leaks.

  • Labeling and SAA Compliance: Transfer the sealed containers to a designated Satellite Accumulation Area (SAA). Under EPA RCRA guidelines (40 CFR 262), waste must be clearly labeled with its chemical constituents[4][5].

    • Validation Check: Ensure the SAA is inspected weekly for leaks, as mandated by 40 CFR 264.174[6]. Waste can be accumulated up to 55 gallons before it must be transferred to a central facility within three days[3][4].

Phase 3: Final Disposal via Incineration
  • EHS Handoff: Submit a comprehensive waste profile to your Environmental Health and Safety (EHS) department. Accurately list "3,5-Diphenylisoxazole-4-carbaldehyde" alongside all associated solvents to prevent unknown waste classification[4][7].

  • High-Temperature Incineration: The waste must be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].

    • Causality: Incineration is the only acceptable disposal method. Extreme thermal destruction is required to completely cleave the robust C-N and C-O bonds of the isoxazole ring, preventing the release of persistent nitrogenous pollutants into the ecosystem[2].

References

  • Laboratory Waste Management Guidelines: Overview Source: Old Dominion University URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • Hazardous Waste Management in the Laboratory Source: Lab Manager URL:[Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants Source: MDPI URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole Source: PubMed / NIH URL:[Link]

Sources

Personal protective equipment for handling 3,5-Diphenylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3,5-Diphenylisoxazole-4-carbaldehyde Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

3,5-Diphenylisoxazole-4-carbaldehyde (CAS: 17831-67-3) is a critical heterocyclic building block utilized in the synthesis of bioactive compounds, particularly in the development of antimicrobial and anti-inflammatory agents. Its aldehyde functionality serves as a versatile "handle" for reductive aminations, Wittig reactions, and condensation protocols [1].

While often categorized alongside general organic intermediates, this compound presents specific risks—notably serious eye damage (H318) and skin sensitization (H317) —that require a higher tier of containment than standard "irritants." This guide integrates safety data with practical laboratory workflows to ensure both operator safety and compound integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The primary risks stem from the compound's reactivity and physical form (fine powder).

Hazard Class (GHS)Hazard StatementOperational Implication
Eye Damage (Cat.[1] 1) H318: Causes serious eye damage.[1][2]Critical: Standard safety glasses are insufficient. Chemical splash goggles are mandatory.[3]
Skin Sensitization (Cat. 1) H317: May cause an allergic skin reaction.[2]Critical: Double-gloving recommended during weighing; immediate removal of contaminated PPE.
Skin Irritation (Cat.[1][2] 2) H315: Causes skin irritation.[1][2]Avoid all direct contact; use long-sleeved lab coats.
Reactivity Aldehyde group is oxidation-prone.[4]Air-sensitive handling preserves purity (prevents conversion to carboxylic acid).
Personal Protective Equipment (PPE) Matrix

Directive: PPE selection must be dynamic, adapting to the state of the chemical (Solid vs. Solution).

Hand Protection Strategy

Scientific Rationale: As a solid, permeation is slow. However, once dissolved in organic solvents (DCM, THF, DMF), the solvent dictates the breakthrough time. The aldehyde functionality can penetrate compromised glove materials.

StateGlove MaterialThicknessBreakthrough TimeProtocol
Solid / Powder Nitrile ≥ 0.11 mm (4 mil)> 480 minStandard single layer. Change if visibly contaminated.
Solution (DCM) Laminate / PVA Multi-layer> 240 minNitrile degrades rapidly in DCM. Use Silver Shield® or double-glove (Nitrile over PE laminate).
Solution (THF) Butyl Rubber ≥ 0.3 mm> 30 minStandard Nitrile offers poor protection against THF (< 1 min).
Eye & Respiratory Protection
  • Eye Protection: Unvented Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Why? H318 indicates irreversible damage. Dust particles can bypass safety glass gaps.

  • Respiratory: Work within a Fume Hood (Face velocity: 80–100 fpm).

    • Contingency: If weighing outside a hood, use an N95/P100 particulate respirator to prevent sensitization via inhalation.

Operational Protocol: Step-by-Step Handling
Phase A: Storage & Purity Maintenance

Aldehydes are susceptible to autoxidation, forming the corresponding carboxylic acid (3,5-diphenylisoxazole-4-carboxylic acid).

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C to maximize shelf life.

  • Container: Amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).

Phase B: Weighing & Transfer (The "Red Zone" for Exposure)

Goal: Prevent dust generation and static discharge.

  • Setup: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is "fly-away."

  • Transfer: Use a stainless steel spatula (avoid plastic which generates static).

  • Clean-Up: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) to capture invisible dust. Dispose of tissue as solid hazardous waste.

Phase C: Reaction Setup
  • Dissolution: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Inerting: Purge the reaction vessel with Nitrogen before adding the aldehyde to prevent immediate oxidation [2].

  • Quenching: If using reactive hydrides (e.g., NaBH4 for reduction), quench slowly at 0°C. The isoxazole ring is generally stable, but the aldehyde is reactive.

Emergency Response & Disposal
Scenario: Accidental Exposure [5]
  • Eye Contact: IMMEDIATE irrigation at an eyewash station for 15 minutes .[6] Force eyelids open. Do not wait for pain; H318 damage can be painless initially but destructive. Seek medical attention immediately.[2][4][5]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they increase permeability.

Disposal Workflow
  • Solid Waste: Label as "Toxic Solid, Organic."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Quenching: Ensure no unreacted reagents (like reducing agents) remain before bottling waste.

Visualizations
Figure 1: PPE Decision Logic & Hierarchy of Controls

This diagram illustrates the decision-making process for selecting protection based on the physical state of the compound.

PPE_Logic Start Handling 3,5-Diphenylisoxazole-4-carbaldehyde State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood / Balance Enclosure Solid->Solid_PPE Solvent_Check Identify Solvent Type Solution->Solvent_Check DCM Halogenated (e.g., DCM) Solvent_Check->DCM THF Ethers (e.g., THF) Solvent_Check->THF Generic Alcohols / Water Solvent_Check->Generic DCM_PPE PPE: Laminate (Silver Shield) or Double Glove (PE/Nitrile) DCM->DCM_PPE THF_PPE PPE: Butyl Rubber Gloves THF->THF_PPE Generic_PPE PPE: Standard Nitrile Gloves Generic->Generic_PPE

Caption: Decision tree for selecting glove material based on solvent compatibility to prevent permeation.

Figure 2: Emergency Response Workflow (Eye Exposure)

A critical workflow for H318 hazards.

Emergency_Response Exposure Eye Exposure Event Flush Flush Immediately (Eyewash Station) Exposure->Flush Time Duration: Minimum 15 Minutes (Hold Eyelids Open) Flush->Time DoNot DO NOT rub eyes DO NOT use neutralizers Flush->DoNot Medical Seek Medical Attention (Bring SDS) Time->Medical

Caption: Immediate action protocol for eye contact. Speed is the critical factor in preventing permanent damage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776366, 3,5-Diphenylisoxazole-4-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

Sources

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